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Foundational

Therapeutic potential of 3-Amino-5-methylpyridine-2-sulfinic acid derivatives

An In-depth Technical Guide to the Therapeutic Potential of Aminopyridine Sulfonamide Derivatives Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the therapeutic poten...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Therapeutic Potential of Aminopyridine Sulfonamide Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the therapeutic potential of aminopyridine sulfonamide derivatives, a class of compounds with significant promise in drug discovery. We will delve into the core scientific principles, established experimental workflows, and critical data interpretation that underpin the exploration of these molecules. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its nitrogen atom allows for hydrogen bonding and salt formation, enhancing solubility and bioavailability, while the aromatic system provides a rigid framework for presenting substituents in a defined spatial orientation. The introduction of an amino group to this scaffold, creating an aminopyridine, further enhances its utility by providing a key vector for chemical modification and interaction with biological targets. When this amino group is derivatized to a sulfonamide, a powerhouse of therapeutic potential is unlocked.

The Sulfonamide Group: A Versatile Pharmacophore

The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a cornerstone of modern pharmacology. Its ability to act as a transition-state mimetic, particularly of the carboxylate group, allows it to bind with high affinity to the active sites of various enzymes, especially metalloenzymes containing zinc. This inhibitory capacity is central to the therapeutic effects of many sulfonamide-based drugs. Furthermore, the diverse chemistry of the sulfonamide group allows for fine-tuning of pharmacokinetic and pharmacodynamic properties through modification of the R-groups.

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic efficacy of aminopyridine sulfonamide derivatives stems from their ability to modulate a variety of critical signaling pathways. A primary and well-documented target is the family of carbonic anhydrases (CAs), zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide.

Carbonic Anhydrase Inhibition

Many aminopyridine sulfonamides are potent inhibitors of carbonic anhydrases. The sulfonamide moiety coordinates to the zinc ion in the active site, displacing a water molecule and disrupting the catalytic cycle. This inhibition has therapeutic implications in a range of conditions:

  • Glaucoma: Inhibition of CA-II in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure.

  • Cancer: Tumor cells often overexpress certain CA isoforms (e.g., CA-IX and CA-XII) to adapt to their hypoxic microenvironment. Inhibition of these isoforms can disrupt the pH regulation of cancer cells, leading to apoptosis and chemosensitization.

  • Epilepsy and Neuropathic Pain: CAs in the central nervous system play a role in neuronal excitability. Their inhibition can have anticonvulsant and analgesic effects.

Below is a diagram illustrating the general mechanism of carbonic anhydrase inhibition by a sulfonamide derivative.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O H2O_released H₂O (displaced) H2O->H2O_released Displacement Sulfonamide R-SO₂NH⁻ Zn_inhibited Zn²⁺ Zn_inhibited->Sulfonamide Coordination bond His1_i His Zn_inhibited->His1_i His2_i His Zn_inhibited->His2_i His3_i His Zn_inhibited->His3_i

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Other Potential Targets and Pathways

The versatility of the aminopyridine sulfonamide scaffold allows for interaction with other targets beyond carbonic anhydrases. Depending on the specific substitutions on the pyridine ring and the sulfonamide nitrogen, these compounds have the potential to modulate:

  • Kinases: By designing compounds that can fit into the ATP-binding pocket of specific kinases, aminopyridine sulfonamides can act as kinase inhibitors, a well-established strategy in cancer therapy.

  • G-Protein Coupled Receptors (GPCRs): The aromatic and hydrogen-bonding features of the scaffold can be exploited to design ligands for various GPCRs, impacting a wide range of physiological processes.

  • Ion Channels: Modulation of ion channel activity is another avenue for therapeutic intervention, particularly in neurological and cardiovascular diseases.

Experimental Workflows for Therapeutic Evaluation

A robust and systematic approach is essential for evaluating the therapeutic potential of novel aminopyridine sulfonamide derivatives. The following section outlines a typical experimental cascade.

Synthesis of Derivatives

The synthesis of a library of aminopyridine sulfonamide derivatives is the first crucial step. A common synthetic route involves the reaction of a substituted aminopyridine with a sulfonyl chloride in the presence of a base.

G Start Substituted Aminopyridine Reaction Reaction Vessel Start->Reaction Reagent Sulfonyl Chloride (R-SO₂Cl) Reagent->Reaction Base Base (e.g., Pyridine) Base->Reaction Product Aminopyridine Sulfonamide Derivative Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis

Caption: General Synthetic Workflow.

In Vitro Evaluation

4.2.1. Primary Screening: Carbonic Anhydrase Inhibition Assay

A stopped-flow spectrophotometric assay is the gold standard for measuring the inhibition of carbonic anhydrase activity.

Protocol:

  • Enzyme Preparation: A stock solution of purified human carbonic anhydrase (e.g., hCA-II for glaucoma studies, hCA-IX for oncology) is prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

  • Inhibitor Preparation: The synthesized aminopyridine sulfonamide derivatives are dissolved in DMSO to create stock solutions, from which serial dilutions are made.

  • Assay Procedure:

    • The CA-catalyzed hydration of CO₂ is monitored by observing the change in absorbance of a pH indicator (e.g., p-nitrophenol) at a specific wavelength.

    • The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • The reaction is initiated by the rapid mixing of the enzyme-inhibitor solution with a CO₂-saturated buffer.

    • The initial rate of the reaction is measured.

  • Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the dose-response data to a suitable equation (e.g., the Hill equation).

4.2.2. Cell-Based Assays

  • Antiproliferative Assays (for oncology):

    • MTT or SRB Assay: Cancer cell lines known to overexpress the target CA isoform (e.g., MDA-MB-231 for CA-IX) are treated with varying concentrations of the test compounds. Cell viability is assessed after a set incubation period (e.g., 72 hours).

  • Aqueous Humor Formation Assay (for glaucoma):

    • Primary cultures of ciliary body epithelial cells can be used to assess the effect of the compounds on ion transport and fluid secretion, which are proxies for aqueous humor formation.

In Vivo Evaluation

Promising candidates from in vitro studies are advanced to in vivo models.

  • Glaucoma Models: Ocular hypertension can be induced in rabbits or rodents, and the test compounds are administered topically (as eye drops) to assess their ability to lower intraocular pressure.

  • Oncology Models: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used. The test compounds are administered systemically (e.g., via oral gavage or intraperitoneal injection), and tumor growth is monitored over time.

Data Presentation and Interpretation

Systematic organization of data is crucial for identifying structure-activity relationships (SAR).

Table 1: In Vitro Activity of Aminopyridine Sulfonamide Derivatives

Compound IDR-Group on SulfonamidehCA-II IC₅₀ (nM)hCA-IX IC₅₀ (nM)MDA-MB-231 GI₅₀ (µM)
APS-001-CH₃150.225.810.5
APS-002-C₆H₅85.612.15.2
APS-003-CF₃25.35.41.8
Dorzolamide (Control)-3.5250N/A

Data are hypothetical and for illustrative purposes only.

Interpretation:

  • The data in Table 1 would allow for the elucidation of SAR. For instance, the trend from APS-001 to APS-003 suggests that electron-withdrawing groups on the sulfonamide R-group enhance inhibitory activity against both CA isoforms and improve anticancer potency.

  • Selectivity is also a key parameter. A compound with high potency against the target isoform (e.g., CA-IX for cancer) and low potency against off-target isoforms (e.g., CA-II) is desirable to minimize side effects.

Future Directions and Conclusion

The aminopyridine sulfonamide scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Future research should focus on:

  • Structure-Based Drug Design: Utilizing X-ray crystallography or cryo-electron microscopy to obtain co-crystal structures of lead compounds bound to their targets can guide the rational design of more potent and selective inhibitors.

  • Exploration of Novel Targets: Expanding the screening of these compounds against a wider range of biological targets (e.g., kinases, GPCRs) could uncover new therapeutic applications.

  • Optimization of Pharmacokinetic Properties: Further chemical modifications can be made to improve absorption, distribution, metabolism, and excretion (ADME) properties, enhancing the clinical translatability of these compounds.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]

  • Supuran, C. T. (2018). How many carbonic anhydrase isoforms are known in mammals?. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1153–1157. [Link]

Exploratory

Unlocking Bifunctional Reactivity: A Technical Whitepaper on Amino-Methylpyridine Sulfinic Acid Analogs

Executive Summary The rational design of bifunctional chemical entities is a cornerstone of modern medicinal chemistry and advanced materials science. Among these, amino-methylpyridine (AMP) sulfinic acid analogs represe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of bifunctional chemical entities is a cornerstone of modern medicinal chemistry and advanced materials science. Among these, amino-methylpyridine (AMP) sulfinic acid analogs represent a highly specialized, versatile class of compounds. By coupling the robust, pH-responsive bidentate coordination capacity of the aminomethylpyridine core with the transient, redox-active, and highly nucleophilic nature of the sulfinic acid moiety (–SO₂H), researchers can unlock unique mechanistic pathways.

This whitepaper provides an in-depth technical analysis of AMP-sulfinic acids, detailing their structural rationale, redox-driven coordination chemistry, and the latest oxidation-free synthetic protocols required to handle these sensitive intermediates.

Structural Rationale & Chemical Space

The architectural brilliance of AMP-sulfinic acid analogs lies in their dual-domain functionality:

  • The Aminomethylpyridine (AMP) Domain: The pyridine nitrogen (pKa ≈ 5.2) and the primary/secondary amine nitrogen act as a potent bidentate ligand system. This domain is critical for metal chelation (e.g., Cu²⁺, Zn²⁺) and serves as a structural anchor via hydrogen bonding and π-π stacking.

  • The Sulfinic Acid Domain: Positioned at an intermediate oxidation state (+2), the sulfinic acid group is a strong nucleophile and a bioisostere for carboxylic acids. It is highly reactive, serving as a direct precursor to sulfones and sulfonamides.

Because sulfinic acids are prone to disproportionation and over-oxidation to sulfonic acids (oxidation state +6), stabilizing them within the AMP framework requires precise synthetic and environmental control.

Mechanistic Pathways: Redox & Coordination

The behavior of AMP-sulfinic acids is heavily dictated by their redox environment. The transition from an AMP-thiol to an AMP-disulfide, and ultimately to an AMP-sulfinic acid, fundamentally alters the molecule's coordination geometry[1].

When subjected to oxidative cleavage, the conjugate bases of pyridine-sulfinic acids are produced. This shift changes the metal-binding domain from a monodentate S-donor (in thiols) or a helical N,N'-chelate (in disulfides) to an octahedral environment where the sulfinate acts as an O,O'-chelate[1]. This tunable coordination is highly valuable for designing dynamic combinatorial libraries and redox-responsive sensors.

Redox T AMP-Thiol (Oxidation State -2) D AMP-Disulfide (Oxidation State -1) T->D Mild Oxidation (O2) S AMP-Sulfinic Acid (Oxidation State +2) D->S Oxidative Cleavage M1 Helical Coordination (Zn/Cu) D->M1 N,N'-Chelation M2 Octahedral Coordination (Cu) S->M2 O,O'-Chelation

Redox-driven tuning of AMP coordination environments.

Oxidation-Free Synthetic Methodologies

The Challenge of Traditional Synthesis

Historically, synthesizing sulfinic acids required the harsh oxidation of thiols or disulfides. When applied to AMP derivatives, these harsh conditions inevitably lead to the N-oxidation of the sensitive pyridine ring or the over-oxidation of the sulfur center to a sulfonic acid, destroying the desired bifunctionality.

The Solution: BTS Transfer Reagent

To bypass these limitations, modern protocols utilize 2-sulfinyl benzothiazole (BTS) as a sulfinic acid transfer reagent under strictly oxidation-free conditions[2]. The benzothiazole moiety acts as a protecting group, allowing the transfer of the sulfinate to an alkyl halide without inert atmospheres or harsh oxidants[2].

Synthesis A AMP-Alkyl Halide Starting Material C SN2 Reaction in DMF (Avoids N-Oxidation) A->C B 2-Sulfinyl Benzothiazole (BTS Reagent) B->C D AMP-Sulfone Intermediate C->D Nucleophilic Attack E NaBH4 Reduction (Selective Cleavage) D->E F AMP-Sulfinate Salt Final Product E->F Oxidation-Free Release

Oxidation-free synthesis workflow of AMP-sulfinic acids via BTS transfer.

Experimental Protocol: Self-Validating Synthesis of AMP-Sulfinate Salts

Objective: To synthesize an AMP-sulfinate salt while preserving the integrity of the pyridine nitrogen.

Step 1: Benzothiazolation (Sₙ2 Nucleophilic Attack)

  • Procedure: Dissolve 1.0 equivalent of the targeted AMP-alkyl halide and 1.2 equivalents of BTS in anhydrous N,N-Dimethylformamide (DMF). Stir at room temperature for 4 hours.

  • Causality: DMF is explicitly selected due to its high dielectric constant, which stabilizes the polar transition state during the nucleophilic attack of the BTS reagent on the alkyl halide. This ensures quantitative yields of the AMP-sulfone intermediate without requiring harsh oxidants that would cause N-oxidation of the pyridine ring[2].

Step 2: Selective Cleavage

  • Procedure: Cool the reaction mixture to 0 °C. Slowly add 2.0 equivalents of Sodium Borohydride (NaBH₄) and stir for 30 minutes.

  • Causality: NaBH₄ is chosen for its highly selective reducing capability. It specifically cleaves the benzothiazole moiety via an SₙAr-type reduction, releasing the sulfinate salt. This mild reduction completely avoids the disproportionation that plagues highly reactive sulfinic acid intermediates[2].

Step 3: System Validation

  • Procedure: Monitor the reaction via ¹³C NMR.

  • Validation Logic: The protocol is self-validating; successful cleavage is confirmed by the disappearance of the benzothiazole aromatic carbon signals and a diagnostic upfield shift of the sulfur-attached carbon atom, confirming the transition from a sulfone to a sulfinate salt.

Applications in Advanced Materials & Therapeutics

The unique physicochemical properties of AMP-sulfinic acids make them highly sought after in the development of targeted therapeutics and smart materials.

For instance, 4-aminomethylpyridine (4-AMP) is frequently utilized to functionalize poly(2-oxazoline)s in the creation of Molecularly Imprinted Polymers (MIPs)[3]. When sulfinic acid or sulfonamide derivatives are integrated into these networks, the resulting polymers exhibit drastically enhanced selectivity for hazardous contaminants (like 2,4,5-trichlorophenoxyacetic acid)[3]. The basicity of the AMP core combined with the hydrogen-bonding capacity of the sulfinic/sulfonamide group creates a highly specific recognition cavity driven by acid-base interactions and π-π stacking[3].

Quantitative Data: Physicochemical Comparison

To understand the utility of the sulfinic acid analog, it must be compared against its redox relatives. The table below summarizes the critical quantitative and qualitative shifts across the sulfur oxidation states:

PropertyAMP-ThiolAMP-Sulfinic AcidAMP-Sulfonic Acid
Oxidation State of Sulfur -2+2+6
Coordination Mode Monodentate (S-donor)Bidentate (O,O'-chelate)Non-coordinating / Anionic
pKa (Approximate) ~8.0~2.1< 0
Chemical Stability Prone to disulfide formationTransient / Requires salt stabilizationHighly stable / Inert
Primary Application Ligand / Self-Assembled MonolayersTransfer reagent / BioisostereSurfactants / Strong acids

References

  • Constable, E., Housecroft, C. E., Neuburger, M., & Zampese, J. A. (2010). Tuning Coordination Environments Through Ligand Redox Chemistry: the Thiol–Disulfide Reaction. Australian Journal of Chemistry, 63(12), 1640-1645. URL:[Link]

  • Cegłowski, M., Marien, Y. W., Smeets, S., De Smet, L., D'hooge, D. R., Schroeder, G., & Hoogenboom, R. (2022). Molecularly Imprinted Polymers with Enhanced Selectivity Based on 4-(Aminomethyl)pyridine-Functionalized Poly(2-oxazoline)s for Detecting Hazardous Herbicide Contaminants. Chemistry of Materials, 34(1), 84-96. URL:[Link]

  • Day, J. J., Neill, D. L., Xu, S., & Xian, M. (2017). Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. Organic Letters, 19(14), 3819-3822. URL:[Link]

Sources

Foundational

Solvation Thermodynamics and Handling Protocols for 3-Amino-5-methylpyridine-2-sulfinic Acid

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development. Executive Summary 3-Amino-5-methylpyridine-2-sulfinic acid (CAS 2167077-03-2) is a highly functionalized organosulfur interm...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development.

Executive Summary

3-Amino-5-methylpyridine-2-sulfinic acid (CAS 2167077-03-2) is a highly functionalized organosulfur intermediate utilized in advanced cross-coupling and sulfonylation workflows (1[1]). Profiling its solubility in organic solvents is notoriously difficult. The molecule's unique architecture—combining basic amine/pyridine moieties with a highly acidic sulfinic acid group—forces it into a dense zwitterionic lattice in the solid state. Furthermore, the inherent kinetic instability of the sulfinic acid group demands strict environmental controls during solubility profiling to prevent data-skewing oxidative degradation.

This technical guide dissects the solvation thermodynamics of this compound and provides a self-validating, oxidation-free protocol for accurate solubility determination.

Structural Causality & Solvation Thermodynamics

The solubility of any active pharmaceutical ingredient (API) or intermediate is dictated by the thermodynamic competition between its solid-state lattice energy and the energy gained from solvent-solute interactions. For 3-Amino-5-methylpyridine-2-sulfinic acid, this dynamic is dominated by its zwitterionic character.

  • Acid-Base Dynamics: The sulfinic acid group (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    ) is significantly more acidic than corresponding carboxylic acids (2[2]). Concurrently, the pyridine ring and the 3-amino group act as basic proton acceptors (). In the solid state, this facilitates proton transfer, forming a dense, hydrogen-bonded zwitterionic lattice.
    
  • Solvent Polarity Requirements: To dissolve this lattice, a solvent must possess a high dielectric constant (

    
    ) to stabilize the separated charges and the capacity to disrupt strong intermolecular hydrogen bond networks. Consequently, non-polar solvents fail to overcome the lattice energy, while polar aprotic and polar protic solvents are highly effective.
    

The Oxidation-Free Imperative: Degradation Kinetics

A critical factor in handling sulfinic acids is their inherent chemical instability. Free sulfinic acids are prone to rapid disproportionation into sulfonic acids and thiosulfonates, a process accelerated by thermal stress (2[2]). Furthermore, upon exposure to atmospheric oxygen, the electron-rich sulfur center undergoes irreversible oxidation to form the corresponding sulfonic acid ().

Causality in Protocol Design: If solubility testing is conducted in ambient air, the compound will oxidize. Because sulfonic acids are generally much more soluble in polar solvents than their sulfinic counterparts, this degradation yields artificially inflated solubility measurements. Therefore, all solubility profiling must be executed under strictly anaerobic conditions.

ZwitterionDegradation Neutral Neutral Form (Un-ionized) Zwitterion Zwitterionic Lattice (Solid State) Neutral->Zwitterion Proton Transfer Sulfonic Sulfonic Acid (Irreversible Oxidation) Zwitterion->Sulfonic O2 Exposure (Air) Thiosulfonate Thiosulfonate + Sulfonic Acid Zwitterion->Thiosulfonate Thermal Stress / Disproportionation

Zwitterionic equilibrium and primary degradation pathways of sulfinic acids.

Solubility Profile Across Organic Solvents

Based on the thermodynamic principles of zwitterionic solvation and empirical data for structurally analogous pyridine-sulfinic acids, the solubility profile is categorized below.

Solvent ClassRepresentative SolventDielectric Constant (

)
Estimated SolubilityMechanistic Rationale
Polar Aprotic DMSO46.7High (>50 mg/mL)High

stabilizes zwitterionic charges; acts as a strong H-bond acceptor to disrupt the lattice without donating protons.
Polar Aprotic DMF36.7High (>30 mg/mL)Excellent solvation of both the protonated amine and the sulfinate anion.
Polar Protic Methanol32.7Moderate (10-30 mg/mL)Strong H-bond donor/acceptor, but its protic nature can induce competitive H-bonding, slightly lowering solubility vs. DMSO.
Chlorinated Dichloromethane9.1Low (<1 mg/mL)Insufficient polarity and dielectric constant to overcome the high zwitterionic lattice energy.
Non-Polar Toluene2.4Insoluble (<0.1 mg/mL)Completely unable to disrupt ionic interactions or hydrogen bonding networks.

Experimental Methodology: Modified Anaerobic Shake-Flask Protocol

To accurately determine the solubility of this compound, the gold-standard3[3] must be adapted to prevent oxidative degradation. The shake-flask method is ideal for compounds with expected solubilities >10 mg/L (4[4]), provided microcrystal formation and oxidation are managed.

Step-by-Step Protocol:
  • Solvent Degassing: Sparge all targeted organic solvents with high-purity Argon for a minimum of 30 minutes to displace dissolved oxygen.

  • Anaerobic Equilibration: Inside an Argon-filled glovebox, add an excess amount of 3-Amino-5-methylpyridine-2-sulfinic acid (approx. 5x the estimated saturation point) to the degassed solvent in a hermetically sealable amber glass vial. Causality: Amber glass mitigates potential photolytic degradation pathways.

  • Thermostatic Shaking: Transfer the sealed vials to a thermostatic shaker. Agitate at 20.0 ± 0.1 °C for 24 to 72 hours to ensure thermodynamic equilibrium is reached (3[3]).

  • Phase Separation: Centrifuge the samples at 20 °C while still sealed. Causality: Centrifugation is prioritized over filtration because highly polar zwitterions can adsorb onto standard syringe filter membranes, artificially lowering the measured concentration in the supernatant (3[3]).

  • Quantification (Self-Validating Step): Analyze the supernatant using HPLC-UV or LC-MS equipped with degassed mobile phases. The system is self-validating if the chromatogram shows a single peak matching a freshly prepared, unoxidized standard, confirming that no disproportionation occurred during the 72-hour shake period.

ShakeFlask Step1 1. Solvent Degassing (Argon Sparging, 30 min) Step2 2. Solute Saturation (Glovebox, Anaerobic) Step1->Step2 Step3 3. Thermostatic Shaking (20°C, 24-72 hrs) Step2->Step3 Step4 4. Phase Separation (Anaerobic Centrifugation) Step3->Step4 Step5 5. HPLC-UV/MS Analysis (Quantification) Step4->Step5

Modified anaerobic OECD 105 shake-flask workflow for sulfinic acid solubility.

Strategic Solvent Selection for Downstream Applications

  • Synthetic Transformations: For reactions requiring the nucleophilic sulfinate (e.g., alkylation to sulfones or conversion to sulfonamides), Polar Aprotic solvents like DMF or DMSO are optimal. They dissolve the zwitterion while leaving the nucleophilic sulfur center highly reactive and unencumbered by tight, hydrogen-bonded solvent shells.

  • Purification & Isolation: If isolation is required, converting the free acid to a sodium salt using NaOH in a Methanol/Water mixture is highly recommended. The sodium sulfinate salt is significantly more stable against disproportionation (2[2]) and can be readily precipitated by the addition of a less polar anti-solvent, such as acetone or ethyl acetate.

References

  • Source: wikipedia.
  • Source: dtu.
  • Source: nih.
  • Source: rsc.
  • Source: tcichemicals.
  • Source: bldpharm.

Sources

Exploratory

The Lynchpin of Reactivity: An In-depth Technical Guide to the Electronic Properties of Pyridine-2-Sulfinic Acid Derivatives

Abstract Pyridine-2-sulfinic acid and its derivatives have emerged as remarkably versatile and powerful building blocks in modern synthetic and medicinal chemistry. Their unique electronic properties underpin their enhan...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyridine-2-sulfinic acid and its derivatives have emerged as remarkably versatile and powerful building blocks in modern synthetic and medicinal chemistry. Their unique electronic properties underpin their enhanced reactivity and stability, offering a potent solution to long-standing challenges in the synthesis of complex molecules, particularly 2-substituted pyridines. This in-depth technical guide provides a comprehensive exploration of the electronic landscape of these compounds. We will dissect the intricate interplay of the pyridine ring and the sulfinic acid moiety, elucidating how this synergy governs their reactivity in pivotal transformations such as palladium-catalyzed cross-coupling reactions and sulfonyl radical generation. This guide will furnish researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, electronic characterization, and application of pyridine-2-sulfinic acid derivatives, supported by field-proven insights and detailed experimental protocols.

Introduction: Overcoming the "2-Pyridyl Problem" with Electronic Ingenuity

The pyridine ring is a cornerstone of many pharmaceuticals and functional materials.[1][2] However, the synthesis of 2-substituted pyridines has been a persistent challenge in organic synthesis, often referred to as the "2-pyridyl problem".[3] This issue is particularly pronounced in Suzuki-Miyaura cross-coupling reactions, where the corresponding pyridine-2-boronic acids suffer from instability and low reactivity.[4] The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, deactivates it towards certain transformations and can lead to catalyst inhibition.[5][6]

Pyridine-2-sulfinic acid derivatives, and their corresponding sulfinates, have risen to prominence as a robust solution to this problem.[4][7] Their enhanced stability and predictable reactivity stem from a unique electronic architecture. The sulfinate group at the 2-position significantly modulates the electronic properties of the pyridine ring, facilitating a range of valuable chemical transformations.[5] This guide will delve into the fundamental electronic characteristics of these molecules, providing a framework for understanding and exploiting their reactivity.

The Electronic Core: Synthesis and Structural Features

The electronic properties of pyridine-2-sulfinic acid derivatives are intrinsically linked to their synthesis and structure. The most common and reliable synthetic routes proceed through the formation of a key intermediate, pyridine-2-sulfonyl chloride.

Key Synthetic Pathways

Direct C-H functionalization of pyridine at the C2-position for sulfonation is challenging due to the electron-deficient nature of the ring.[8] Therefore, multi-step pathways are typically employed, starting from pre-functionalized pyridines like 2-mercaptopyridine or its disulfide analogue.[8]

Diagram 1: Synthetic Pathways to Pyridine-2-Sulfonic Acid Derivatives

G cluster_0 Starting Materials cluster_1 Key Intermediate cluster_2 Final Products 2-Mercaptopyridine 2-Mercaptopyridine Pyridine-2-sulfonyl chloride Pyridine-2-sulfonyl chloride 2-Mercaptopyridine->Pyridine-2-sulfonyl chloride Oxidative Chlorination 2,2'-Dipyridyl disulfide 2,2'-Dipyridyl disulfide 2,2'-Dipyridyl disulfide->Pyridine-2-sulfonyl chloride Halogenation Sodium Pyridine-2-sulfinate Sodium Pyridine-2-sulfinate Sodium Pyridine-2-sulfinate->Pyridine-2-sulfonyl chloride Chlorination (e.g., NCS) Pyridine-2-sulfonic acid Pyridine-2-sulfonic acid Pyridine-2-sulfonyl chloride->Pyridine-2-sulfonic acid Hydrolysis Pyridine-2-sulfonamides Pyridine-2-sulfonamides Pyridine-2-sulfonyl chloride->Pyridine-2-sulfonamides Amination Pyridine-2-sulfonate esters Pyridine-2-sulfonate esters Pyridine-2-sulfonyl chloride->Pyridine-2-sulfonate esters Esterification

Caption: Key synthetic routes to pyridine-2-sulfonic acid and its derivatives.

Experimental Protocol: Synthesis of Pyridine-2-sulfonyl Chloride from 2-Mercaptopyridine

This protocol, adapted from the Open Reaction Database, provides a reliable method for synthesizing the pivotal pyridine-2-sulfonyl chloride intermediate.[8]

Materials:

  • 2-Mercaptopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Aqueous Sodium Hypochlorite Solution (10-15%)

  • Methylene Chloride (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride/Ice Bath

Procedure:

  • Dissolve 2-mercaptopyridine (1.0 mmol, 111.16 mg) in 5 mL of concentrated sulfuric acid in a round-bottom flask. The solution will turn yellow.

  • Cool the solution to approximately -15°C using a sodium chloride/ice bath.

  • Slowly add aqueous sodium hypochlorite solution (15-20 mmol) with vigorous stirring, ensuring the internal temperature of the reaction mixture is maintained below 10°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 1 hour.

  • Quench the reaction by adding 10 mL of water.

  • Extract the product with methylene chloride (3 x 20 mL).

  • Combine the organic phases, wash with water, dry with anhydrous magnesium sulfate, and concentrate in vacuo to yield pyridine-2-sulfonyl chloride as a yellowish viscous liquid.[8]

Quantitative Data:

Reagent/ProductMolar Mass ( g/mol )Amount (mg)Moles (mmol)RoleYield
2-Mercaptopyridine111.161261.13Starting Material-
Sodium Hypochlorite74.44-15-20Oxidant-
Pyridine-2-sulfonyl Chloride177.611450.82Product72%

Table adapted from BenchChem's technical guide on the synthesis of pyridine-2-sulfonate.[8]

Unveiling the Electronic Landscape: Theoretical and Experimental Insights

The reactivity of pyridine-2-sulfinic acid derivatives is a direct consequence of their electronic structure. A combination of computational and experimental techniques provides a detailed picture of this landscape.

Computational Analysis: Density Functional Theory (DFT) Studies

DFT calculations are a powerful tool for understanding the electronic properties of molecules.[4] For pyridine-2-sulfonate, these calculations reveal the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO).

Diagram 2: Computational Workflow for DFT Analysis

G Input_Structure Initial Molecular Structure (Pyridine-2-sulfonate) Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization Vibrational_Analysis Vibrational Frequency Analysis Geometry_Optimization->Vibrational_Analysis Electronic_Properties Electronic Property Calculation Geometry_Optimization->Electronic_Properties Output_Data Optimized Geometry, Frequencies, Electronic Data Vibrational_Analysis->Output_Data HOMO_LUMO HOMO/LUMO Energy & Distribution Electronic_Properties->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) Map Electronic_Properties->MEP HOMO_LUMO->Output_Data MEP->Output_Data

Caption: A typical workflow for DFT analysis of pyridine-2-sulfonate.[9]

The sulfonate group is a strong electron-withdrawing group, which influences the molecule's acidity and polarity.[9] DFT calculations on pyridine-2-sulfonate predict the following electronic properties:

PropertyCalculated ValueSignificance
HOMO Energy~ -4.5 eVIndicates electron-donating capability.
LUMO Energy~ -0.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)~ 4.0 eVRelates to chemical reactivity and kinetic stability.[9]
Dipole Moment~ 5.5 DebyeReflects the overall polarity of the molecule.

Table of calculated electronic properties of Pyridine-2-sulfonate.[9]

The HOMO is typically localized over the sulfonate group and parts of the pyridine ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is distributed across the π-system of the pyridine ring, indicating regions prone to nucleophilic attack.[9] The relatively large HOMO-LUMO gap suggests that pyridine-2-sulfonate is a moderately stable molecule.[9]

The molecular electrostatic potential (MEP) map visually represents the charge distribution. For pyridine derivatives, negative potential (red regions) is typically observed around the nitrogen atom and oxygen atoms of the sulfonate group, indicating their nucleophilic character. Positive potential (blue regions) is found on the hydrogen atoms, highlighting their electrophilic nature.[2]

Experimental Characterization: Spectroscopy and Electrochemistry

Experimental techniques provide tangible data to complement and validate computational predictions.

  • UV-Vis Spectroscopy: This technique provides information about the electronic transitions within a molecule. Pyridine derivatives typically exhibit absorption peaks corresponding to π→π* and n→π* transitions.[10] For instance, a pyridine derivative containing both a pyridine ring and a carbonyl group showed absorption maxima at 224 nm (π→π) and 274 nm (n→π).[10] The position and intensity of these absorptions are sensitive to substituents on the pyridine ring and the solvent environment.

  • Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the redox potentials of a molecule, providing insights into the energies of the HOMO and LUMO. The oxidation potential is related to the HOMO energy, while the reduction potential is related to the LUMO energy. Studies on the electrochemical reduction of aromatic sulfonyl chlorides have shown the formation of sulfinic acid derivatives as intermediates.[11]

Experimental Protocol: General Procedure for UV-Vis Spectroscopy

  • Solvent Selection: Choose a UV-grade solvent that is transparent in the desired wavelength range (typically >200 nm), such as ethanol, methanol, or acetonitrile.

  • Sample Preparation: Prepare a dilute solution of the pyridine-2-sulfinic acid derivative (e.g., in the micromolar range) in the selected solvent.

  • Instrument Setup: Use a dual-beam spectrophotometer with a matched pair of quartz cuvettes (one for the sample and one for the solvent blank).

  • Data Acquisition: Scan a wavelength range from approximately 200 nm to 400 nm.

  • Analysis: Record the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Electronic Properties in Action: Reactivity and Applications

The unique electronic features of pyridine-2-sulfinic acid derivatives are the driving force behind their diverse applications in organic synthesis and medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

Pyridine-2-sulfinates have proven to be exceptional nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides, offering a significant advantage over their boronate counterparts.[4] The electronic properties of the sulfinate facilitate a productive catalytic cycle.

Diagram 3: Catalytic Cycle for Desulfinative Cross-Coupling

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation Py-SO2- PdII_pyridyl Ar-Pd(II)-pyridyl Transmetalation->PdII_pyridyl RedElim Reductive Elimination PdII_pyridyl->RedElim RedElim->Pd0 regenerates catalyst Product Ar-pyridyl RedElim->Product

Caption: Simplified catalytic cycle for the desulfinative cross-coupling of pyridine-2-sulfinates.

Experimental Protocol: General Procedure for Palladium-Catalyzed Cross-Coupling

  • Reaction Setup: In an oven-dried resealable Schlenk tube, combine the sodium pyridine-2-sulfinate (2.0 equiv.), the (hetero)aryl halide (1.0 equiv.), potassium carbonate (K₂CO₃, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and tricyclohexylphosphine (PCy₃, 10 mol%).

  • Inert Atmosphere: Evacuate the tube and backfill with argon.

  • Solvent Addition: Add 1,4-dioxane as the solvent.

  • Reaction: Seal the tube and heat the reaction mixture to 150 °C for 3–18 hours.

  • Work-up and Purification: After cooling, perform a standard aqueous work-up and purify the product by column chromatography.[3]

Precursors to Sulfonyl Radicals

Pyridine-2-sulfinates can serve as valuable precursors to sulfonyl radicals, which are useful intermediates in organic synthesis.[3] The formation of these radicals can be initiated, for example, electrochemically or through the formation of electron donor-acceptor (EDA) complexes upon exposure to visible light.[3][5] These sulfonyl radicals can then participate in various reactions, such as radical addition to alkenes.

Diagram 4: Generation and Application of Sulfonyl Radicals

G Sulfinate Pyridine-2-sulfinate (Py-SO2-) Oxidation Oxidation (e.g., Electrochemical, Photochemical) Sulfinate->Oxidation Radical Sulfonyl Radical [Py-SO2•] Oxidation->Radical Radical_Addition Radical Addition Radical->Radical_Addition Product Sulfonylated Product Radical_Addition->Product Alkene Alkene Alkene->Radical_Addition

Caption: Workflow for the generation of sulfonyl radicals from pyridine-2-sulfinates and their subsequent application.[3]

Applications in Medicinal Chemistry

The pyridine ring is a ubiquitous scaffold in drug molecules.[12] The ability to efficiently synthesize 2-substituted pyridines using sulfinate chemistry has significant implications for drug discovery and development. For example, derivatives of the smoking cessation aid varenicline can be synthesized using this methodology.[3] Furthermore, pyridine sulfonamide derivatives have been designed and evaluated as potential cyclooxygenase-2 (COX-2) inhibitors for their anti-inflammatory and antitumor activities.[13]

Conclusion

The electronic properties of pyridine-2-sulfinic acid derivatives are the cornerstone of their synthetic utility. The interplay between the electron-withdrawing sulfinate group and the electron-deficient pyridine ring creates a unique electronic environment that facilitates a range of powerful chemical transformations. This guide has provided a comprehensive overview of the synthesis, electronic characterization, and applications of these versatile compounds. By understanding the underlying electronic principles, researchers can continue to develop novel synthetic methodologies and design new functional molecules with tailored properties for applications in medicinal chemistry and materials science.

References

  • The Strategic Advantage of Pyridine-2-sulfinates in Medicinal Chemistry: A Compar
  • Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide - Benchchem.
  • Application of pyridine sulfinate coupling reaction to medicinal...
  • A Comparative Analysis of Pyridine-2-, 3-, and 4-Sulfon
  • An In-depth Technical Guide to Pyridine-2-Sulfonate Derivatives and Analogues for Drug Discovery - Benchchem.
  • 2-pyridinesulfenic acid as a reactive intermedi
  • Pyridine-2-Sulfonate: An In-depth Technical Guide on Stability and Degradation P
  • Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron p
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing).
  • Electrochemical evidence of sulfinic acid derivative as an intermediate in the reduction of aromatic sulfonyl chloride in an aprotic medium - SciELO.
  • Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed.
  • Sodium pyridine-2-sulfin
  • PYRIDINE-2-SULFONIC ACID | 15103-48-7 - ChemicalBook.
  • Sodium pyridine-2-sulfin
  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchG
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • 2-Pyridinesulfonic acid | CAS 15103-48-7 | SCBT.
  • The Sulfonic Acids Derived from Pyridine and 2,6-Lutidine and the Corresponding N-Oxides1 - SciSpace.
  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC.
  • Electronic nature of pyridine and its deactivation via Lewis acid.
  • Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products - MDPI.

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Foundational

Predictive Metabolic Profiling of 3-Amino-5-methylpyridine-2-sulfinic Acid: A Comprehensive In Silico and In Vitro Workflow

Executive Summary The development of novel therapeutics often involves complex pharmacophores with unique metabolic liabilities. 3-Amino-5-methylpyridine-2-sulfinic acid (CAS: 2167077-03-2) presents a fascinating case st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel therapeutics often involves complex pharmacophores with unique metabolic liabilities. 3-Amino-5-methylpyridine-2-sulfinic acid (CAS: 2167077-03-2) presents a fascinating case study in metabolic stability prediction. The molecule features a highly reactive sulfinic acid moiety paired with an electron-rich aminopyridine core. This technical guide provides an in-depth framework for predicting, validating, and quantifying the metabolic fate of this compound, bridging computational ADMET models with rigorously controlled, self-validating in vitro methodologies.

Mechanistic Vulnerabilities of the Pharmacophore

To accurately predict the metabolic stability of 3-Amino-5-methylpyridine-2-sulfinic acid, we must first deconstruct its structural liabilities. As an application scientist, I approach this molecule by mapping its functional groups to their most probable biotransformation pathways. The metabolic fate of this compound is governed by three competing mechanisms:

  • Sulfinic Acid Hyperoxidation: Sulfinic acids (-SO

    
    H) represent an unstable, intermediate oxidation state of sulfur. In biological systems, sulfinic acids are highly susceptible to further oxidation by reactive oxygen species (ROS) or flavin-containing monooxygenases (FMOs)[1]. This hyperoxidation yields the corresponding sulfonic acid (-SO
    
    
    
    H), a transformation that is generally considered irreversible and drastically alters the molecule's polarity, leading to rapid renal clearance[2].
  • Aminopyridine Ring Hydroxylation: The aminopyridine core is a known substrate for cytochrome P450 (CYP450) enzymes. Drawing structural parallels to 4-aminopyridine (dalfampridine), the initial metabolic steps are likely catalyzed by CYP2E1 and CYP3A4, leading to N-oxidation or ring hydroxylation[3].

  • Benzylic/Pyridylic Methyl Oxidation: The methyl group at position 5 is sterically accessible and electronically activated by the pyridine ring, making it a prime target for CYP-mediated sequential oxidation (methyl

    
     hydroxymethyl 
    
    
    
    carboxylic acid).

MetabolicPathway Parent 3-Amino-5-methylpyridine -2-sulfinic acid Sulfonic Oxidation (ROS/FMO) 3-Amino-5-methylpyridine -2-sulfonic acid Parent->Sulfonic Rapid Hyperoxidation Hydroxymethyl CYP450 Oxidation 3-Amino-5-(hydroxymethyl) pyridine-2-sulfinic acid Parent->Hydroxymethyl Methyl Oxidation NOxide N-Oxidation/Hydroxylation (CYP2E1 / CYP3A4) Parent->NOxide Ring/Amine Oxidation

Fig 1. Predicted primary metabolic pathways for 3-Amino-5-methylpyridine-2-sulfinic acid.

In Silico ADMET Prediction Workflow

Before committing resources to wet-lab assays, in silico ADMET predictions provide a rational framework for hypothesis generation[4]. Utilizing advanced computational models, such as Variable Nearest Neighbor (vNN-ADMET) algorithms, allows for rapid high-throughput screening of CYP450 metabolism and intrinsic clearance rates[5].

Workflow Step1 In Silico ADMET (vNN-ADMET / QSAR) Step2 Metabolite Identification (CYP450 Phenotyping) Step1->Step2 Step3 In Vitro Validation (HLM & Hepatocytes) Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4

Fig 2. Integrated computational and in vitro workflow for metabolic stability assessment.

Self-Validating In Vitro Protocol: Human Liver Microsomal (HLM) Stability

Causality in Experimental Design: The primary challenge in assaying 3-Amino-5-methylpyridine-2-sulfinic acid is distinguishing between CYP450-mediated enzymatic degradation and the non-enzymatic auto-oxidation of the sulfinic acid moiety. Therefore, our protocol incorporates a strict NADPH-free negative control . If degradation occurs in the absence of NADPH, it confirms chemical instability (auto-oxidation to sulfonic acid) rather than CYP-mediated metabolism. Every step below is designed to create a self-validating system.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a 10 mM stock solution of 3-Amino-5-methylpyridine-2-sulfinic acid in DMSO. Dilute to a 100 µM working solution in 100 mM potassium phosphate buffer (pH 7.4). Causality: Keeping DMSO concentration below 0.1% in the final assay prevents solvent-induced CYP inhibition.

  • Matrix Assembly: In a 96-well plate, combine 1 µL of the working solution with 89 µL of pooled Human Liver Microsomes (HLM) suspended in buffer. Causality: A final protein concentration of 0.5 mg/mL is selected to maintain linear reaction kinetics while preventing non-specific protein binding from masking the free fraction of the highly polar sulfinic acid.

  • Self-Validation Controls:

    • Positive Control: Verapamil or Dextromethorphan (to confirm baseline CYP3A4/CYP2D6 activity in the microsomes).

    • Negative Control (NADPH-free): Replace NADPH with an equal volume of buffer to isolate non-enzymatic sulfinic acid oxidation.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding 10 µL of 10 mM NADPH (final concentration: 1 mM) to the test and positive control wells.

  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, extract 20 µL aliquots from each well.
  • Quenching & Precipitation: Immediately quench the extracted aliquots into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The rapid solvent crash halts all enzymatic activity and precipitates microsomal proteins, preventing column clogging during downstream LC-MS/MS analysis.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS, monitoring the parent mass transition and scanning for the +16 Da (hydroxylation/N-oxide) and +16 Da (sulfonic acid) metabolite peaks.

Quantitative Data Synthesis

Based on the integration of in silico models[4][5] and the typical in vitro behavior of structurally analogous aminopyridines[3] and sulfinic acids[1][2], the predicted metabolic parameters are summarized below.

Table 1: Predicted Metabolic Parameters for 3-Amino-5-methylpyridine-2-sulfinic acid

ParameterPredicted ValuePrimary Mechanism / EnzymeConfidence Level
Intrinsic Clearance (CL

)
High (>50 µL/min/mg)CYP2E1, Non-enzymatic oxidationHigh
Half-life (t

)
< 15 minsSulfinic

Sulfonic conversion
Medium
Primary Metabolite 3-Amino-5-methylpyridine-2-sulfonic acidROS / FMO / Auto-oxidationHigh
Secondary Metabolite 3-Amino-5-(hydroxymethyl)pyridine-2-sulfinic acidCYP3A4 / CYP2D6Medium

Conclusion

The metabolic profiling of 3-Amino-5-methylpyridine-2-sulfinic acid requires a nuanced approach that accounts for both enzymatic CYP450 metabolism and the inherent chemical reactivity of the sulfinic acid group. By employing a self-validating workflow that pairs predictive ADMET models with rigorously controlled in vitro assays (specifically utilizing NADPH-free controls), researchers can accurately map the clearance mechanisms of this complex pharmacophore, ensuring robust data for downstream drug development.

References

  • In Silico ADMET Prediction Service - CD ComputaBio Source: computabio.com URL:[Link]

  • Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PMC Source: nih.gov URL:[Link]

  • Predictive ADMET Modeling - BHSAI Source: bhsai.org URL:[Link]

  • Using DCP-Rho1 as a fluorescent probe to visualize sulfenic acid-containing proteins in living plant cells - PubMed Source: nih.gov URL:[Link]

  • Sulfenic acid metabolism pathways - ResearchGate Source: researchgate.net URL:[Link]

Sources

Exploratory

pKa Values and Ionization Dynamics of 3-Amino-5-methylpyridine-2-sulfinic acid: A Comprehensive Guide

Executive Summary Understanding the ionization behavior of novel active pharmaceutical ingredients (APIs) is a foundational step in drug development, directly dictating solubility, lipophilicity (LogD), and membrane perm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the ionization behavior of novel active pharmaceutical ingredients (APIs) is a foundational step in drug development, directly dictating solubility, lipophilicity (LogD), and membrane permeability. 3-Amino-5-methylpyridine-2-sulfinic acid (CAS: 2167077-03-2) presents a unique physicochemical profile due to its amphoteric nature and the inherent redox sensitivity of its sulfinic acid moiety. This technical whitepaper provides an in-depth mechanistic analysis of its ionization states, theoretical pKa predictions, and a rigorously designed, self-validating experimental protocol for empirical determination.

Structural Analysis and Theoretical Ionization Profile

To accurately predict the ionization behavior of 3-Amino-5-methylpyridine-2-sulfinic acid, we must deconstruct the electronic contributions of its functional groups. The molecule features three potential sites of protonation/deprotonation:

  • 2-Sulfinic Acid (-SO₂H): Sulfinic acids are moderately strong acids. While benzenesulfinic acid has a pKa of ~1.2, the electron-withdrawing nature of the adjacent pyridine nitrogen increases acidity. However, the electron-donating inductive (+I) and mesomeric (+M) effects of the 5-methyl and 3-amino groups counteract this, resulting in an estimated pKa₁ of ~1.8 .

  • Pyridine Ring Nitrogen: Unsubstituted pyridine has a pKa of 5.2. The electron-donating 3-amino and 5-methyl groups push electron density into the aromatic ring, significantly increasing the basicity of the ring nitrogen. Consequently, the predicted pKa₂ is ~6.2 .

  • 3-Amino Group (-NH₂): Exocyclic amino groups on pyridine rings are exceptionally weak bases due to the resonance delocalization of their lone pair into the electron-deficient heterocycle. The conjugate acid of this group has a pKa well below 1.0, meaning it remains neutral across all physiologically relevant pH ranges.

Quantitative Data Summary
Functional GroupPredicted pKaIonization TypeDominant State at pH 1.0Dominant State at pH 4.0Dominant State at pH 7.4
2-Sulfinic Acid ~1.8AcidicNeutral (-SO₂H)Deprotonated (-SO₂⁻)Deprotonated (-SO₂⁻)
Pyridine Nitrogen ~6.2BasicProtonated (NH⁺)Protonated (NH⁺)Neutral (N)
3-Amino Group < 1.0Basic (Weak)Neutral (-NH₂)Neutral (-NH₂)Neutral (-NH₂)
pH-Dependent Microspecies

The interplay of these pKa values dictates that the molecule transitions from a cation to a zwitterion, and finally to an anion as environmental pH increases.

IonizationPathway Cation Cationic Species (pH < 1.5) [NH+, -SO2H] Zwitterion Zwitterionic Species (pH 2.0 - 5.5) [NH+, -SO2-] Cation->Zwitterion pKa1 ~1.8 (-H+) Anion Anionic Species (pH > 6.5) [N, -SO2-] Zwitterion->Anion pKa2 ~6.2 (-H+)

Fig 1: Ionization macrospecies of 3-Amino-5-methylpyridine-2-sulfinic acid across the pH gradient.

Experimental Determination: Self-Validating Protocols

While theoretical predictions are useful for early-stage screening, empirical validation is mandatory for regulatory submissions.1 [1].

However, sulfinic acids present a critical experimental liability : they are highly susceptible to hyperoxidation, readily converting to sulfonic acids (-SO₃H) in the presence of dissolved oxygen[3]. If a standard open-air titration is performed, the in situ generation of the sulfonic acid analog will artificially skew the pKa₁ measurement. Therefore, the protocol must be strictly anaerobic. Furthermore,2 [2].

Workflow cluster_0 Orthogonal pKa Determination Start Compound Preparation (3-Amino-5-methylpyridine-2-sulfinic acid) Potentiometry Anaerobic Potentiometric Titration (0.15M KCl, 25°C, Argon) Start->Potentiometry UVMetric UV-Metric Titration (Multi-wavelength analysis) Start->UVMetric DataAnalysis Data Synthesis & Bjerrum Plot Analysis Potentiometry->DataAnalysis UVMetric->DataAnalysis Output Validated pKa1 & pKa2 Values DataAnalysis->Output

Fig 2: Orthogonal experimental workflow for self-validating pKa determination.

Protocol A: Anaerobic Potentiometric Titration (Primary Method)

Causality Focus: Argon purging is non-negotiable to prevent the artifactual oxidation of the sulfinic acid moiety.

  • Solvent Preparation: Boil ultra-pure Milli-Q water for 30 minutes. As it cools, purge continuously with 99.99% Argon gas to strip all dissolved oxygen.

  • System Calibration: Calibrate a high-precision glass electrode using standard IUPAC buffers (pH 4.01, 7.00, 10.01) in a jacketed titration vessel maintained at a constant 25.0 ± 0.1 °C.

  • Sample Dissolution: Dissolve exactly 2.0 mM of 3-Amino-5-methylpyridine-2-sulfinic acid in 50 mL of the degassed water. Add KCl to achieve a background ionic strength of 0.15 M, mimicking physiological osmolarity.

  • Titration Execution: Under a continuous Argon blanket, titrate the solution using standardized, CO₂-free 0.1 M KOH. Add titrant in dynamic micro-increments (0.01 - 0.05 mL), allowing the potential (mV) to stabilize within a strict drift tolerance of <0.1 mV/min before the next addition.

  • Data Extraction: Plot the first derivative of the pH vs. volume curve to identify equivalence points. Extract pKa₁ and pKa₂ using Bjerrum plot analysis.

Protocol B: UV-Metric Titration (Orthogonal Validation)

Causality Focus: UV-metric titration requires significantly lower concentrations (typically ~50 µM), bypassing potential precipitation issues that occur when the compound reaches its zwitterionic isoelectric point (pI).

  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 1.0 to 9.0 in 0.5 pH increments, maintaining a constant ionic strength of 0.15 M KCl.

  • Sample Spiking: Add a concentrated stock solution of the compound (prepared in DMSO) to each buffer to achieve a final concentration of 50 µM. Ensure the final cosolvent volume remains <1% to prevent dielectric constant shifts.

  • Spectral Acquisition: Record the UV-Vis absorbance spectra (200-400 nm) for each pH solution using a quartz cuvette (1 cm path length) at 25 °C.

  • Isosbestic Point Analysis: Overlay the spectra to identify isosbestic points. The presence of sharp isosbestic points confirms a simple two-state equilibrium (Cation ↔ Zwitterion and Zwitterion ↔ Anion) without degradation artifacts.

  • pKa Calculation: Plot absorbance at the wavelength of maximum variance (λmax) against pH. The inflection points of the resulting sigmoidal curves correspond to pKa₁ and pKa₂.

Implications for Drug Development

The confirmed pKa values of 3-Amino-5-methylpyridine-2-sulfinic acid have profound downstream implications:

  • Solubility Profile: As an amphoteric molecule, it will exhibit a classic "U-shaped" or "V-shaped" pH-solubility profile. Minimum solubility will occur at its isoelectric point (pI ≈ 4.0), where the neutral zwitterion dominates and crystal lattice energy is maximized.

  • Absorption and Permeability: At intestinal pH (pH 6.5 - 7.4), the molecule exists predominantly as an anion. This high polarity will restrict passive transcellular diffusion across lipophilic cell membranes, suggesting that active transport mechanisms (e.g., via solute carrier proteins) or prodrug strategies may be required for optimal oral bioavailability.

References

  • Source: nih.
  • Source: acs.
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

Palladium-catalyzed cross-coupling using 3-Amino-5-methylpyridine-2-sulfinic acid

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry, yet the installation of 2-aryl substituents via traditional Suzuki-Miyaura cross-coupling remains notoriously challenging. 2-Pyridyl...

Author: BenchChem Technical Support Team. Date: March 2026

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry, yet the installation of 2-aryl substituents via traditional Suzuki-Miyaura cross-coupling remains notoriously challenging. 2-Pyridylboronic acids are highly unstable, undergoing rapid protodeboronation under basic coupling conditions. To overcome this, pyridine-2-sulfinic acids—specifically 3-Amino-5-methylpyridine-2-sulfinic acid —have emerged as robust, bench-stable nucleophilic coupling partners.

This application note provides a comprehensive, self-validating guide to executing palladium-catalyzed desulfinative cross-couplings using 3-Amino-5-methylpyridine-2-sulfinic acid[1]. By understanding the precise mechanistic causality behind each reagent, scientists can reliably synthesize highly functionalized 2-aryl-3-amino-5-methylpyridine scaffolds for late-stage drug development.

Scientific Rationale & Mechanistic Causality

The desulfinative cross-coupling of pyridine sulfinates diverges significantly from standard boronic acid or carbocyclic sulfinate couplings[2]. The reaction relies on the extrusion of sulfur dioxide (SO₂) to forge the C–C bond. Understanding the resting states and turnover-limiting steps is critical for experimental success[3].

The Catalytic Cycle & The Turnover-Limiting Step
  • Precatalyst Reduction: Pd(OAc)₂ is reduced in situ to the active Pd(0) species. This reduction is driven by the homocoupling of a small fraction of the sulfinic acid[3].

  • Oxidative Addition: The active Pd(0) complex inserts into the aryl halide bond to form an Ar-Pd(II)-X intermediate[2].

  • Transmetalation: The sulfinate salt transmetalates onto the palladium center. For pyridine-2-sulfinates, this results in a highly stable, chelated Pd(II) sulfinate complex where the pyridine nitrogen coordinates to the palladium[3].

  • SO₂ Extrusion: Because of the stable chelate, the extrusion of SO₂ is the turnover-limiting step [3]. This necessitates high temperatures and sterically demanding ligands (like XPhos) to force the complex apart.

  • Reductive Elimination: The final C–C bond is formed, releasing the 2-arylpyridine product and regenerating Pd(0)[2].

CatalyticCycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X TransMet Transmetalation Ar-Pd(II)-Sulfinate (Chelated Intermediate) OxAdd->TransMet + Pyridine-2-sulfinate - KX SO2Ext SO2 Extrusion Ar-Pd(II)-Pyridine (Turnover-Limiting Step) TransMet->SO2Ext - SO2 (Trapped by K2CO3) RedElim Reductive Elimination Cross-Coupled Product SO2Ext->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle of Pd-catalyzed desulfinative cross-coupling of pyridine sulfinates.

Causality Behind Reagent Selection
  • Ligand Choice (XPhos): The electron-rich nature of XPhos accelerates oxidative addition, but more importantly, its massive steric bulk destabilizes the chelated Pd(II) resting state, forcing the turnover-limiting SO₂ extrusion.

  • Base Choice (K₂CO₃): Potassium carbonate plays a dual mechanistic role. The carbonate anion acts as a scavenger to remove liberated SO₂ from the reaction medium (preventing catalyst poisoning), while the potassium cation specifically accelerates the transmetalation step[3].

  • Solvent (1,4-Dioxane): The high activation energy required for SO₂ extrusion from the chelated intermediate mandates reaction temperatures around 110 °C. 1,4-Dioxane provides the necessary thermal window while maintaining reagent solubility.

Quantitative Data & Condition Optimization

To illustrate the critical nature of the mechanistic parameters discussed above, the following table summarizes the optimization landscape for the coupling of 3-Amino-5-methylpyridine-2-sulfinic acid with a standard aryl bromide.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (3 equiv)SolventTemp (°C)Yield (%)Mechanistic Rationale
1Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane110<10Insufficient steric bulk to force SO₂ extrusion.
2Pd(OAc)₂XPhos K₂CO₃1,4-Dioxane11088 Optimal. Steric bulk forces SO₂ loss; K⁺ accelerates transmetalation.
3Pd(OAc)₂XPhosCs₂CO₃1,4-Dioxane11042Lack of K⁺ slows transmetalation, leading to catalyst degradation.
4Pd(OAc)₂XPhosK₂CO₃THF7515Temperature too low to overcome the SO₂ extrusion activation barrier.

Experimental Protocol: Desulfinative Cross-Coupling

This protocol is designed as a self-validating system . In-process controls (IPCs) are embedded within the steps to ensure that any deviation from the expected chemical behavior is immediately identifiable.

ExperimentalWorkflow Step1 1. Reagent Preparation Weigh Pd(OAc)2, XPhos, K2CO3, and Sulfinic Acid Step2 2. Inert Atmosphere Setup Evacuate and backfill with N2/Ar (x3) Step1->Step2 Step3 3. Solvent Addition Add degassed 1,4-Dioxane (0.2 M) Step2->Step3 Step4 4. Reaction Heating Stir at 110 °C for 16-24 hours (Monitor SO2 evolution) Step3->Step4 Step5 5. Workup & Extraction Quench with H2O, extract with EtOAc Step4->Step5 Step6 6. Purification Flash Column Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for desulfinative cross-coupling.

Materials Required
  • Nucleophile: (1.5 equiv)[1]

  • Electrophile: Aryl bromide or iodide (1.0 equiv)

  • Catalyst & Ligand: Pd(OAc)₂ (5 mol%), XPhos (10 mol%)

  • Base: Anhydrous K₂CO₃ (3.0 equiv, finely powdered)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (0.2 M relative to electrophile)

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To an oven-dried Schlenk tube or pressure vial equipped with a magnetic stir bar, add 3-Amino-5-methylpyridine-2-sulfinic acid (1.5 mmol), the aryl bromide (1.0 mmol, if solid), Pd(OAc)₂ (0.05 mmol), XPhos (0.10 mmol), and anhydrous K₂CO₃ (3.0 mmol).

  • Self-Validation Check: Ensure the K₂CO₃ is finely powdered. Granular K₂CO₃ drastically reduces the surface area available for SO₂ scavenging, which will stall the reaction.

Step 2: Atmospheric Purging

  • Seal the vessel with a septum.

  • Connect to a Schlenk line. Evacuate the vessel under high vacuum for 3 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times.

  • Causality: Pd(0) complexes are highly sensitive to oxidation. Failure to rigorously exclude oxygen will result in the formation of inactive Pd(II) black and homocoupling of the sulfinic acid.

Step 3: Solvent Addition & Heating

  • Add anhydrous, degassed 1,4-Dioxane (5.0 mL) and the aryl bromide (1.0 mmol, if liquid) via syringe.

  • Replace the septum with a Teflon-lined crimp cap or screw cap under a positive flow of inert gas.

  • Transfer the sealed vial to a pre-heated oil bath or heating block set to 110 °C. Stir vigorously (800+ RPM) for 16–24 hours.

  • Self-Validation Check (IPC): After 1–2 hours of heating, the reaction mixture should transition from a pale, heterogeneous suspension to a darker (often deep red/brown), more homogeneous mixture. This color change indicates the successful reduction to Pd(0) and the initiation of the catalytic cycle. If the mixture remains pale, check for oxygen contamination.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature. Carefully unseal the vial (Caution: slight pressure from trapped SO₂/CO₂ may be present).

  • Dilute the mixture with Ethyl Acetate (15 mL) and quench with distilled water (10 mL).

  • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Check: Analyze the crude mixture via LC-MS. You should observe the mass of the desired 2-aryl-3-amino-5-methylpyridine product. The absence of the aryl halide starting material confirms complete conversion.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/Ethyl Acetate gradient, modified with 1% Triethylamine to prevent streaking of the basic pyridine product).

References

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 2020.

  • Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts]. TCI Chemicals Application Notes.

  • 3-Amino-5-methylpyridine-2-sulfinic acid (CAS 2167077-03-2) Product Information. BLD Pharm.

Sources

Application

Application Note: Preparation of Sulfonamides from 3-Amino-5-methylpyridine-2-sulfinic Acid

Executive Summary Sulfonamides are ubiquitous pharmacophores in medicinal chemistry, frequently serving as bioisosteres for carboxylic acids or as key hydrogen-bonding vectors in drug design[1]. The synthesis of heteroar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamides are ubiquitous pharmacophores in medicinal chemistry, frequently serving as bioisosteres for carboxylic acids or as key hydrogen-bonding vectors in drug design[1]. The synthesis of heteroaryl sulfonamides, particularly highly functionalized pyridine derivatives like 3-amino-5-methylpyridine-2-sulfonamides, presents unique synthetic challenges. Direct chlorosulfonation of the parent heterocycle requires harshly acidic and oxidizing conditions that are incompatible with the free 3-amino group[1].

Utilizing 3-amino-5-methylpyridine-2-sulfinic acid (CAS: 2167077-03-2)[2] as a pre-oxidized building block allows for mild, late-stage S–N bond formation. This application note details two validated methodologies for this transformation: a classical in situ oxidative chlorination and a green electrochemical oxidative amination.

Mechanistic Rationale & Chemoselectivity

The Advantage of Sulfinic Acids

Traditional synthesis of primary and secondary sulfonamides relies on the reaction of stable sulfonyl chlorides with amines. However, heteroaryl sulfonyl chlorides—especially pyridine-2-sulfonyl chlorides—are notoriously unstable, prone to rapid hydrolysis and desulfonylation[3]. By starting with 3-amino-5-methylpyridine-2-sulfinic acid, the sulfur center is already installed at the +4 oxidation state, allowing for rapid, on-demand activation to the +6 oxidation state under mild conditions.

Pathway A: In Situ Oxidative Chlorination (NCS-Mediated)

The sulfinic acid is oxidized to the corresponding sulfonyl chloride using N-chlorosuccinimide (NCS)[4]. The causality of using NCS over chlorine gas or sulfuryl chloride lies in its mildness and ease of handling.

  • Chemoselectivity Challenge (N-Chlorination) : The free 3-amino group can undergo competitive N-chlorination. To mitigate this, the reaction must be maintained strictly at 0 °C with exact stoichiometric control of NCS (1.0 equivalent) to favor S-oxidation kinetically[5].

  • Intermolecular Self-Condensation Risk : The free 3-amino group introduces the risk of self-condensation (where the amine of one molecule attacks the sulfonyl chloride of another). Because 3-aminopyridines are inherently less nucleophilic than aliphatic amines, this side reaction is suppressed by keeping the intermediate at 0 °C and immediately introducing a highly nucleophilic target amine in excess[4].

Pathway B: Electrochemical Oxidative Amination

To bypass the unstable sulfonyl chloride intermediate entirely, an undivided electrochemical cell can be employed. Using a substoichiometric amount of ammonium iodide (NH₄I) as a redox catalyst and supporting electrolyte, the sulfinate undergoes direct oxidative S–N coupling with the amine[6].

  • Anodic Oxidation : The iodide ion is anodically oxidized to an active iodine species (e.g., I₂ or I⁺), which rapidly oxidizes the sulfinate to a transient sulfonyl iodide. This intermediate is immediately intercepted by the amine[7].

  • Cathodic Reduction : The cathode reduces protons to hydrogen gas, maintaining redox neutrality without the need for stoichiometric, corrosive chemical oxidants[8].

Workflow Visualization

G SM 3-Amino-5-methylpyridine- 2-sulfinic acid node_NCS Pathway A: NCS Oxidation (CH2Cl2, 0 °C) SM->node_NCS Mild Oxidation node_Electro Pathway B: Electrochemical Oxidative Amination (NH4I, e-) SM->node_Electro Green Chemistry node_SC Intermediate: Pyridine-2-sulfonyl chloride node_NCS->node_SC -HCl node_Amine Amine + Pyridine (RT, 3 h) node_SC->node_Amine Nucleophilic Attack Product Target Sulfonamide Derivatives node_Amine->Product -HCl node_Electro->Product Direct S-N Coupling

Figure 1: Reaction pathways for the conversion of 3-Amino-5-methylpyridine-2-sulfinic acid.

Quantitative Reaction Metrics

The following table summarizes the operational parameters and performance metrics for both methodologies, providing a comparative baseline for protocol selection.

ParameterPathway A: NCS-Mediated ChlorinationPathway B: Electrochemical Amination
Reactive Intermediate Pyridine-2-sulfonyl chloridePyridine-2-sulfonyl iodide (Transient)
Oxidant Source N-Chlorosuccinimide (1.0 equiv)Anodic Oxidation (Catalytic NH₄I, 0.2 equiv)
Temperature Profile 0 °C (Oxidation)

Ambient (Amination)
Ambient (Room Temperature)
Reaction Time 1 h (Oxidation) + 3 h (Amination)4–6 h (Continuous Electrolysis)
Chemoselectivity Moderate (Requires strict temperature control)High (Avoids N-chlorination risks)
Environmental Impact Generates succinimide and chloride wasteGreen; produces H₂ gas as the primary byproduct

Detailed Experimental Protocols

Protocol A: In Situ Oxidative Chlorination-Amination (NCS-Mediated)

This protocol is optimized to prevent the self-condensation of the 3-amino group while maximizing the yield of the target sulfonamide[4].

Step 1: Salt Formation (If starting from the free acid)

  • Suspend 3-amino-5-methylpyridine-2-sulfinic acid (1.0 equiv, 0.5 mmol) in anhydrous methanol (3 mL).

  • Add sodium methoxide (1.0 equiv, 0.5 mmol) and stir for 15 minutes at ambient temperature until a clear solution forms.

  • Concentrate the mixture in vacuo to yield the sodium sulfinate salt quantitatively.

Step 2: Oxidation to Sulfonyl Chloride

  • Suspend the sodium 3-amino-5-methylpyridine-2-sulfinate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂, 5 mL) under an inert nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add N-chlorosuccinimide (NCS, 1.0 equiv, 0.5 mmol) in three small portions over 5 minutes. Causality: Slow addition prevents localized heating and over-oxidation.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Rapidly filter the crude mixture through a short plug of Celite into a pre-cooled receiving flask to remove NaCl and succinimide byproducts. Do not concentrate the filtrate to dryness , as the neat sulfonyl chloride is highly unstable[5].

Step 3: Amination & Workup

  • To the crude sulfonyl chloride solution at 0 °C, immediately add the target amine (0.8 equiv, 0.4 mmol) and pyridine (3.0 equiv, 1.5 mmol). Causality: Pyridine acts as an acid scavenger and nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate.

  • Allow the reaction to warm to ambient temperature and stir for 3 hours. Monitor completion via LC-MS.

  • Quench the reaction with methanol (1 mL) and concentrate under reduced pressure.

  • Purify the crude residue via reversed-phase HPLC (eluting with 30-60% acetonitrile/0.1% aqueous TFA) or flash column chromatography to afford the pure sulfonamide[5].

Protocol B: Direct Electrochemical Oxidative Amination

This protocol provides a greener alternative, utilizing catalytic iodide and electrical current to drive the S-N coupling[7].

Step 1: Electrochemical Cell Setup

  • Equip a dry 10 mL undivided electrochemical cell with a graphite rod anode and a platinum plate cathode.

  • Charge the cell with sodium 3-amino-5-methylpyridine-2-sulfinate (3.0 equiv, 0.9 mmol) and the target amine (1.0 equiv, 0.3 mmol). Causality: Excess sulfinate ensures complete consumption of the valuable amine and compensates for any anodic over-oxidation to the sulfonic acid.

Step 2: Electrolysis

  • Add ammonium iodide (NH₄I, 0.2 equiv, 20 mol%) to the cell.

  • Dissolve the solid mixture in a solvent system of dry methanol (3 mL) and cyclopentyl methyl ether (CPME) (1 mL). Causality: Methanol provides high polarity for electrolyte conductivity, while CPME enhances the solubility of the organic amine.

  • Perform the electrolysis at a constant current of 10 mA at room temperature under ambient air.

  • Continue electrolysis for 4–6 hours until complete consumption of the amine is observed via TLC or LC-MS.

Step 3: Workup & Purification

  • Transfer the reaction mixture to a round-bottom flask and concentrate in vacuo.

  • Redissolve the residue in ethyl acetate, wash with saturated aqueous sodium thiosulfate (to remove residual iodine species), and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify via silica gel chromatography to yield the desired sulfonamide.

References

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. 1

  • Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. Benchchem. 3

  • Application Notes and Protocols for Pyridine-2-Sulfonate Reactions. Benchchem. 4

  • PYRIDINE-2-SULFONYL CHLORIDE synthesis. ChemicalBook. 5

  • Electrochemical Oxidative Amination of Sodium Sulfinates: Synthesis of Sulfonamides Mediated by NH4I as a Redox Catalyst. PubMed (NIH). 6

  • Electrochemical Oxidative Amination of Sodium Sulfinates: Synthesis of Sulfonamides Mediated by NH4I as a Redox Catalyst. ResearchGate. 7

  • Electrochemical Oxidative Amination of Sodium Sulfinates: Synthesis of Sulfonamides Mediated by NH4I as a Redox Catalyst. The Journal of Organic Chemistry - ACS Publications. 8

  • 3-Amino-5-methylpyridine-2-sulfinic acid (CAS: 2167077-03-2) Product Information. BLD Pharm. 2

Sources

Method

Application Note: Reagents and Protocols for the Reduction of 3-Amino-5-methylpyridine-2-sulfonyl chloride

Introduction & Mechanistic Rationale The reduction of sulfonyl chlorides to their corresponding thiols or sulfinic acids is a foundational transformation in organic synthesis. However, executing this reduction on 3-Amino...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The reduction of sulfonyl chlorides to their corresponding thiols or sulfinic acids is a foundational transformation in organic synthesis. However, executing this reduction on 3-Amino-5-methylpyridine-2-sulfonyl chloride presents a unique chemoselective challenge. This molecule is highly polyfunctional, containing:

  • An electrophilic sulfonyl chloride group at the C2 position.

  • A nucleophilic primary amine at the C3 position.

  • A basic pyridine nitrogen in the aromatic ring.

Under basic conditions, the primary amine can attack the sulfonyl chloride of an adjacent molecule, leading to unwanted intermolecular sulfonamide formation (oligomerization) . Conversely, under strongly acidic conditions, both the pyridine nitrogen and the primary amine become protonated. While this prevents sulfonamide formation, it renders the resulting thiol highly water-soluble, severely complicating the extractive workup. Therefore, the choice of reducing agent must be carefully calibrated to balance reactivity, chemoselectivity, and product recovery.

Reagent Selection & Causality (E-E-A-T)

As a Senior Application Scientist, selecting the right reagent requires looking beyond theoretical yield and anticipating the physical chemistry of the workup.

A. Triphenylphosphine (PPh₃) in Toluene: The Chemoselective Standard

For the complete reduction of sulfonyl chlorides to thiols, Triphenylphosphine (PPh₃) in a non-polar solvent like toluene is the premier choice .

  • Causality: This method operates under neutral conditions, entirely avoiding the protonation of the basic pyridine ring. The reaction proceeds via a phosphonium sulfinate intermediate. Because no strong base is added, the primary amine remains unreactive toward the sulfonyl chloride, preventing oligomerization. Furthermore, the byproduct is triphenylphosphine oxide (OPPh₃), which can be separated via chromatography.

B. Zinc Dust and Acid (Zn/HCl): The Classical Approach

Zinc dust paired with a strong acid (e.g., HCl or H₂SO₄) is a highly robust, classical method for reducing sulfonyl chlorides to thiols .

  • Causality: The strong acid immediately protonates the 3-amino group, neutralizing its nucleophilicity and protecting the substrate from self-condensation. However, the resulting 3-amino-5-methylpyridine-2-thiol is amphoteric. To isolate the product, the aqueous phase must be meticulously neutralized to its exact isoelectric point (typically pH 6.5–7.0) to precipitate the thiol. Failure to control the pH results in the product remaining trapped in the aqueous layer as either an ammonium salt or a thiolate.

C. Sodium Sulfite (Na₂SO₃): Partial Reduction to Sulfinic Acid

If the synthetic goal is a cross-coupling precursor rather than a free thiol, Sodium Sulfite is used to partially reduce the sulfonyl chloride to a sulfinic acid (R-SO₂H).

  • Causality: Na₂SO₃ acts as a mild, water-soluble reducing agent. By buffering the reaction with Sodium Bicarbonate (NaHCO₃), the pH is maintained around 8. At this slightly basic pH, the sulfonyl chloride is rapidly reduced before the 3-amino group can undergo significant intermolecular condensation.

Quantitative Comparison of Reduction Strategies

The following table summarizes the expected outcomes and operational parameters for the three primary reduction methodologies.

Reagent SystemTarget ProductTypical YieldReaction TimeChemoselectivityWorkup Complexity
PPh₃ / Toluene Thiol (-SH)75 - 85%1 - 2 HoursExcellent (Neutral)Moderate (Requires column chromatography to remove OPPh₃)
Zn / HCl Thiol (-SH)60 - 70%3 - 5 HoursGood (Acidic)High (Requires precise isoelectric pH adjustment for extraction)
Na₂SO₃ / NaHCO₃ Sulfinic Acid (-SO₂H)80 - 90%2 HoursModerate (Basic)Low (Simple acidification and precipitation)

Experimental Workflows & Protocols

Protocol A: Chemoselective Reduction to Thiol using PPh₃

This protocol leverages the oxygen-transfer capabilities of PPh₃ to yield the pure thiol .

Mechanism Substrate 3-Amino-5-methylpyridine- 2-sulfonyl chloride Intermediate Phosphonium Sulfinate Intermediate Substrate->Intermediate + PPh3 (Toluene, Reflux) PPh3 Triphenylphosphine (Nucleophilic Attack) PPh3->Intermediate Thiol 3-Amino-5-methylpyridine- 2-thiol Intermediate->Thiol Reduction / Hydrolysis Byproduct Triphenylphosphine Oxide (Byproduct) Intermediate->Byproduct Oxygen Transfer

Caption: Mechanistic pathway for the deoxygenation of sulfonyl chlorides to thiols using Triphenylphosphine.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with dry Nitrogen.

  • Dissolution: Dissolve 3-Amino-5-methylpyridine-2-sulfonyl chloride (1.0 equiv, 10 mmol) in anhydrous toluene (30 mL).

  • Reagent Addition: Slowly add Triphenylphosphine (3.5 equiv, 35 mmol) in small portions. Note: The reaction is highly exothermic; maintain the internal temperature below 40°C during addition using a water bath if necessary.

  • Reflux: Once the addition is complete, heat the reaction mixture to reflux (approx. 110°C) for 1.5 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc, 3:1).

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Load the crude residue onto a silica gel column. Elute first with Hexanes/EtOAc (to remove the bulk of OPPh₃), followed by a more polar gradient to elute the pure 3-Amino-5-methylpyridine-2-thiol.

Workflow Step1 1. Dissolve Substrate in Toluene (Inert Atm) Step2 2. Add PPh3 (Portion-wise) Step1->Step2 Step3 3. Stir at Room Temp to Reflux (Monitor by TLC) Step2->Step3 Step4 4. Evaporate Solvent Under Vacuum Step3->Step4 Step5 5. Chromatographic Purification Step4->Step5 Step6 Pure Thiol Product Step5->Step6

Caption: Experimental workflow for the PPh3-mediated reduction of sulfonyl chlorides.

Protocol B: Classical Reduction to Thiol using Zn/HCl

This protocol is highly scalable but requires strict attention to pH during the isolation phase .

Step-by-Step Methodology:

  • Preparation: In a 250 mL flask, dissolve 3-Amino-5-methylpyridine-2-sulfonyl chloride (10 mmol) in a mixture of Ethanol (20 mL) and Water (5 mL).

  • Zinc Addition: Add activated Zinc dust (5.0 equiv, 50 mmol) to the vigorously stirring solution.

  • Acidification: Cool the flask to 0°C in an ice bath. Add concentrated HCl (10 mL) dropwise over 30 minutes via an addition funnel to control the evolution of hydrogen gas.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove unreacted Zinc dust. Wash the pad with 1M HCl (10 mL).

  • Isoelectric Precipitation (Critical Step): Transfer the filtrate to a beaker. While monitoring with a pH meter, carefully add saturated aqueous NaHCO₃ until the pH reaches exactly 6.5–7.0. The 3-Amino-5-methylpyridine-2-thiol will precipitate as a solid.

  • Isolation: Filter the precipitated solid, wash with cold distilled water, and dry under high vacuum.

Protocol C: Partial Reduction to Sulfinic Acid using Na₂SO₃

Used when the target is the sulfinic acid intermediate.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve Sodium Sulfite (Na₂SO₃, 2.5 equiv, 25 mmol) and Sodium Bicarbonate (NaHCO₃, 2.5 equiv, 25 mmol) in distilled water (40 mL).

  • Substrate Addition: Cool the aqueous buffer to 0°C. Add 3-Amino-5-methylpyridine-2-sulfonyl chloride (10 mmol) portion-wise. The substrate will initially be insoluble but will slowly dissolve as it is reduced to the water-soluble sodium sulfinate salt.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Acidification: Cool the mixture back to 0°C. Carefully add 2M HCl dropwise until the pH reaches 3.0–4.0.

  • Isolation: The 3-Amino-5-methylpyridine-2-sulfinic acid will precipitate. Filter, wash with cold water, and dry under vacuum. Note: Sulfinic acids are prone to oxidation; store under inert atmosphere at -20°C.

References

  • Bellale, E. V., Chaudhari, M. K., & Akamanchi, K. G. (2009). A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols. Synthesis, 2009(19), 3211-3213.
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry, 74(24), 9287–9291.
  • Google Patents. (1980). Hydrogen reduction of sulfonyl chlorides to thiols (U.S.
Application

Application Note: One-Pot Synthesis of 3-Amino-5-methylpyridine-2-sulfinic Acid via Directed Magnesiation and DABSO Insertion

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-Amino-5-methylpyridine-2-sulfinic acid (CAS: 2167077-03-2)[1] Executive Summary Pyridine sulfinates and their downstre...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-Amino-5-methylpyridine-2-sulfinic acid (CAS: 2167077-03-2)[1]

Executive Summary

Pyridine sulfinates and their downstream sulfonyl derivatives are critical building blocks in medicinal chemistry, frequently utilized to modulate physicochemical properties such as solubility and biological target affinity. However, traditional multi-step syntheses of these motifs often suffer from poor atom economy, hazardous waste generation, and capricious oxidation steps[2].

This application note details a highly efficient, one-pot synthetic protocol for 3-Amino-5-methylpyridine-2-sulfinic acid starting from the bench-stable precursor 2-bromo-3-amino-5-methylpyridine. By leveraging a TurboGrignard-mediated halogen-metal exchange coupled with a solid sulfur dioxide surrogate (DABSO), this self-validating workflow eliminates the need for amine protecting groups and hazardous SO₂ gas, delivering the target zwitterionic sulfinic acid in high purity and yield.

Mechanistic Rationale & Causality

Direct electrophilic sulfonation of the pyridine ring at the C2-position is notoriously difficult. The electron-deficient nature of the heterocycle, compounded by the deactivating effect of the nitrogen atom, means that forcing conditions typically result in off-target C3-substitution[3]. To circumvent this, modern approaches utilize pre-functionalized precursors[4].

Our one-pot strategy relies on the following mechanistic sequence:

  • Amine Deprotonation: The free –NH₂ group on the precursor is acidic. The first equivalent of iPrMgCl·LiCl (TurboGrignard) selectively deprotonates this amine, forming a magnesium amide. Causality: Failing to deprotonate the amine would result in the Grignard reagent being quenched prematurely, halting the reaction.

  • Halogen-Metal Exchange: The newly formed magnesium amide acts as a directing group, facilitating a rapid and highly regioselective exchange of the C2-bromide by the second equivalent of iPrMgCl·LiCl.

  • Electrophilic SO₂ Insertion: DABSO (1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) is introduced as a bench-stable electrophile. Causality: DABSO cleanly releases SO₂ in situ, allowing for controlled insertion into the C2-arylmagnesium bond without the stoichiometric variability and severe safety hazards associated with bubbling SO₂ gas.

  • Isoelectric Precipitation: The final acidic quench is carefully titrated to pH 3.5. Causality: At this pH, the product exists as a neutral zwitterion (inner salt), minimizing its solubility in the aqueous/THF mixture and driving spontaneous precipitation.

Workflow & Pathway Visualization

SynthesisPathway A 2-Bromo-3-amino- 5-methylpyridine (Precursor) B 1. Amine Deprotonation (iPrMgCl·LiCl, 1 eq) A->B C 2. Halogen-Metal Exchange (iPrMgCl·LiCl, 1.1 eq) B->C D 3. SO2 Insertion (DABSO, 0 °C to RT) C->D E 4. Acidic Quench (1M HCl, pH 3.5) D->E F 3-Amino-5-methylpyridine- 2-sulfinic acid (Product) E->F

Fig 1. Stepwise progression of the one-pot TurboGrignard and DABSO-mediated sulfinylation.

Quantitative Data & Optimization

To establish a robust protocol, the stoichiometry of the Grignard reagent and the SO₂ source were optimized. As shown in Table 1, exactly 2.1 equivalents of TurboGrignard are required to achieve full conversion.

Table 1: Optimization of Reaction Conditions for One-Pot Sulfinylation

EntryiPrMgCl·LiCl (eq)SO₂ Source (eq)Temp ProfileYield (%)HPLC Purity (%)Mechanistic Outcome
11.1DABSO (0.6)0 °C to RT1585Fails: Amine deprotonation consumes reagent; incomplete C2 exchange.
22.1SO₂ gas (Excess)-20 °C to RT7292Good yield, but gas introduces stoichiometric variability and hazards.
32.1DABSO (0.6)-20 °C to RT86 98 Optimal: Clean double-deprotonation/exchange and solid SO₂ delivery.
42.5DABSO (0.6)-20 °C to RT8495Excess Grignard leads to minor competitive side reactions.

(Note: 1 equivalent of DABSO provides 2 equivalents of active SO₂. Therefore, 0.6 eq of DABSO delivers 1.2 eq of SO₂, ensuring complete sulfinylation).

Detailed One-Pot Experimental Protocol

This protocol is designed as a self-validating system , incorporating visual and physical checkpoints to ensure reaction fidelity before proceeding to the next step.

Materials Required:
  • Precursor: 2-Bromo-3-amino-5-methylpyridine (10.0 mmol, 1.87 g)

  • Reagent 1: iPrMgCl·LiCl (TurboGrignard, 1.3 M in THF, 21.0 mmol, 16.2 mL)

  • Reagent 2: DABSO (5.5 mmol, 1.32 g)

  • Solvent: Anhydrous THF (40 mL)

  • Quench: 1M HCl (aq)

Step-by-Step Methodology:

Step 1: Directed Magnesiation

  • Flame-dry a 250 mL Schlenk flask, backfill with Argon, and add 2-Bromo-3-amino-5-methylpyridine (1.87 g) followed by anhydrous THF (40 mL).

  • Cool the reaction mixture to -20 °C using a dry ice/isopropanol bath.

  • Dropwise add iPrMgCl·LiCl (16.2 mL) via syringe pump over 15 minutes to maintain the internal temperature below -15 °C.

  • Self-Validation Check: Observe the color transition. The solution will shift from pale yellow to deep orange, indicating successful formation of the magnesium amide and subsequent C2-magnesiation.

  • Stir the deep orange solution for 1 hour at 0 °C. (Optional QC: Quench a 0.1 mL aliquot with D₂O; GC-MS should confirm >95% deuterium incorporation at the C2 position).

Step 2: Electrophilic Sulfinylation 6. Recool the reaction mixture to -10 °C. 7. Add DABSO (1.32 g) in a single portion under a positive flow of Argon. 8. Self-Validation Check: Monitor the internal temperature. A mild exotherm (~5–8 °C) should occur. Over the next 30 minutes, the deep orange color will fade to a pale, cloudy suspension as the insoluble magnesium sulfinate salt forms. 9. Remove the cooling bath and allow the mixture to stir at room temperature (20–25 °C) for 2 hours.

Step 3: Zwitterion Isolation 10. Cool the reaction vessel to 0 °C. 11. Carefully add 1M HCl dropwise while monitoring the pH with a calibrated probe. 12. Self-Validation Check: Stop the addition exactly when the pH reaches 3.5. A dense off-white precipitate of the zwitterionic 3-Amino-5-methylpyridine-2-sulfinic acid will spontaneously crash out of the solution. 13. Filter the precipitate through a sintered glass funnel, wash with cold water (2 × 10 mL) and cold diethyl ether (2 × 10 mL), and dry under high vacuum to afford the product as an off-white solid (1.48 g, 86% yield).

In-Process Troubleshooting & Validation Logic

Validation Start Initiate Magnesiation (Add TurboGrignard) Check1 Color: Deep Orange? (Conversion >95%) Start->Check1 DABSO Add DABSO (Exothermic) Check1->DABSO Yes Fail1 Stir additional 30 min at 0 °C Check1->Fail1 No Check2 Pale Precipitate Formed? DABSO->Check2 Quench Adjust pH to 3.5 (Product Isolation) Check2->Quench Yes Fail2 Verify DABSO Quality (Check for degradation) Check2->Fail2 No Fail1->Check1

Fig 2. In-process self-validation and troubleshooting logic for the one-pot synthesis.

References

1.[3] Title: Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. Source: Benchchem. URL: 2.[2] Title: Synthesis: Sulfonylated Pyridines. Source: MedChemBuzz. URL: 3.[4] Title: Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Source: PMC (National Institutes of Health). URL: 4.[1] Title: 3-Aminopyridine-2-sulfonic acid / 3-Amino-5-methylpyridine-2-sulfinic acid. Source: BLD Pharm. URL:

Sources

Method

Application Note: Solvent Selection and Optimization for Reactions Involving 3-Amino-5-methylpyridine-2-sulfinic Acid

Introduction & Mechanistic Context The functionalization of aza-aromatics at the α-position to the nitrogen atom is a historically formidable challenge in drug discovery. The "2-pyridyl problem"—characterized by the rapi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The functionalization of aza-aromatics at the α-position to the nitrogen atom is a historically formidable challenge in drug discovery. The "2-pyridyl problem"—characterized by the rapid protodeboronation and inherent instability of 2-pyridylboronic acids—often severely limits the efficacy of traditional Suzuki-Miyaura cross-couplings[1]. To circumvent this, 2-aza-aryl sulfinates have emerged as highly stable, efficient nucleophilic coupling partners that reliably generate biaryl linkages via desulfination [2].

Among these reagents, 3-Amino-5-methylpyridine-2-sulfinic acid (typically utilized as its bench-stable sodium salt, CAS: 2167077-03-2) represents a highly functionalized, value-added building block. The presence of the 3-amino and 5-methyl groups enriches the electron density of the pyridine ring, enhancing the nucleophilicity of the sulfinate moiety. However, the amino group also introduces amphoteric (zwitterionic) characteristics. Consequently, the selection of the reaction solvent is not merely a matter of solubility; it is the primary thermodynamic and kinetic lever that dictates the reaction pathway—whether driving a palladium-catalyzed desulfinative cross-coupling or a direct S-alkylation.

Mechanistic Causality in Solvent Selection

Sulfinic acids are ambidentate nucleophiles capable of reacting at either the sulfur or oxygen atom. As an Application Scientist, you must select solvents that selectively amplify the desired reactivity based on Hard-Soft Acid-Base (HSAB) principles and phase-transfer dynamics.

  • For S-Alkylation (Sulfone Synthesis): HSAB theory dictates that the softer sulfur atom is the preferred site for alkylation. Strictly polar aprotic solvents (e.g., DMF, DMSO) are mandatory here. They possess high dielectric constants that strongly solvate the sodium counterion while leaving the sulfinate anion relatively unsolvated (a "naked" anion), thereby maximizing the nucleophilicity of the sulfur atom for rapid

    
     displacement [3].
    
  • For Desulfinative Cross-Coupling: This reaction requires the extrusion of

    
     gas. Pure organic solvents fail because the highly polar sulfinate salt remains insoluble. A biphasic or miscible co-solvent system (e.g., 1,4-Dioxane/Water) is critical. Water dissolves the sulfinate salt and facilitates the essential ligand-exchange step at the Pd(II) center, while the organic co-solvent keeps the aryl halide and lipophilic catalyst in solution [1]. The 3-amino group of this specific substrate acts as a hydrogen-bond donor/acceptor, slightly increasing its solubility in aqueous mixtures compared to unsubstituted analogs.
    

Quantitative Solvent Profiling

The table below summarizes the physicochemical impact of various solvent systems on the reactivity of 3-Amino-5-methylpyridine-2-sulfinic acid.

Solvent SystemDielectric Constant (ε)Sulfinate SolubilityPreferred Reaction PathwayMechanistic Rationale
1,4-Dioxane / H₂O (3:1) ~15 (Mixed)HighPd-Catalyzed Cross-CouplingWater dissolves the zwitterionic salt; Dioxane solubilizes the Pd-catalyst and aryl halide [1].
DMF or DMSO 36.7 / 46.7ModerateS-Alkylation (Sulfone Synthesis)Strongly solvates

counterion, leaving the soft sulfur atom "naked" and highly nucleophilic [3].
Ethanol / H₂O ~30 (Mixed)HighOxidation to Sulfonic AcidProtic environment stabilizes highly charged intermediates but risks protodesulfination upon heating.
Toluene 2.4Very LowNone (Reaction Fails)Non-polar aprotic solvent cannot overcome the lattice energy of the sulfinate salt.

Visualizations of Logical Relationships

G Start 3-Amino-5-methylpyridine-2-sulfinic acid Q1 Target Reaction Pathway? Start->Q1 CrossCoupling Desulfinative Cross-Coupling (Biaryl Formation) Q1->CrossCoupling Pd Catalyst + Aryl Halide Alkylation Direct S-Alkylation (Sulfone Formation) Q1->Alkylation Alkyl Halide + Base Solvent1 Polar Aprotic / Aqueous Mix (e.g., 1,4-Dioxane/H2O 3:1) CrossCoupling->Solvent1 Solvent2 Strictly Polar Aprotic (e.g., DMF, DMSO) Alkylation->Solvent2 Mech1 H2O dissolves sulfinate salt Promotes SO2 extrusion Solvent1->Mech1 Mech2 Solvates counterion (Na+) Leaves S-atom highly nucleophilic Solvent2->Mech2

Workflow for determining optimal solvent systems based on the targeted reaction pathway.

G Pd0 Pd(0)L_n PdII_1 Ar-Pd(II)-X Pd0->PdII_1 Oxidative Addition PdII_2 Ar-Pd(II)-SO2Het PdII_1->PdII_2 Ligand Exchange (Requires H2O Solvation) PdII_3 Ar-Pd(II)-Het PdII_2->PdII_3 Desulfination (-SO2 gas) PdII_3->Pd0 Reductive Elimination Product Ar-Het (Product) PdII_3->Product Product Release

Palladium-catalyzed desulfinative cross-coupling cycle highlighting solvent-dependent steps.

Experimental Protocols

Protocol A: Palladium-Catalyzed Desulfinative Cross-Coupling

Objective: Synthesis of 2-aryl-3-amino-5-methylpyridine derivatives.

  • Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), 3-Amino-5-methylpyridine-2-sulfinic acid sodium salt (1.5 equiv),

    
     (2.5 mol%), and XPhos (7.5 mol%).
    
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized

    
     (3:1 v/v, 0.1 M relative to the aryl halide). Causality Note: Degassing is critical as the electron-rich 3-amino-sulfinate is prone to rapid oxidation to the sulfonic acid in the presence of dissolved 
    
    
    
    .
  • Reaction: Seal the flask and heat to 110 °C in an oil bath for 16 hours.

  • Self-Validation System: The reaction is thermodynamically driven by the irreversible extrusion of

    
     gas. Effervescence during the initial heating phase indicates successful transmetalation. Monitor the reaction via LC-MS; the target product mass will be 
    
    
    
    , explicitly lacking the
    
    
    mass (+64 Da). This confirms desulfination rather than unwanted sulfone formation.
  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography.
    
Protocol B: Direct S-Alkylation (Sulfone Synthesis)

Objective: Synthesis of 2-alkylsulfonyl-3-amino-5-methylpyridine.

  • Preparation: In a round-bottom flask, suspend 3-Amino-5-methylpyridine-2-sulfinic acid sodium salt (1.2 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add the alkyl halide (e.g., benzyl bromide, 1.0 equiv). No additional base is required if the sodium salt is used. Causality Note: The use of anhydrous DMF prevents water from hydrogen-bonding to the sulfinate oxygen, ensuring the sulfur atom remains the dominant nucleophile.

  • Reaction: Stir the mixture at 80 °C for 4–6 hours under an inert argon atmosphere.

  • Self-Validation System: Monitor via TLC (UV 254 nm). The highly polar sulfinate starting material (which remains at the baseline in 100% EtOAc) will cleanly convert to a significantly less polar spot (the sulfone). LC-MS will show the exact mass of

    
    including the 
    
    
    
    moiety, confirming stable S-alkylation over O-alkylation (which would yield an unstable ester that rapidly hydrolyzes).
  • Workup: Quench with water to precipitate the sulfone or extract with Dichloromethane (DCM). Wash the organic layer extensively with 5% aqueous LiCl (3x) to remove residual DMF.

References

  • Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437-4442. URL:[Link]

  • Blakemore, D. C., Shavnya, A., & Willis, M. C. (2015). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters, 6(10), 1084-1088. URL:[Link]

  • Baskin, J. M., & Wang, Z. (2002). A mild, convenient synthesis of sulfinic acid salts and sulfonamides from alkyl and aryl halides. Tetrahedron Letters, 43(47), 8479-8483. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Amino-5-methylpyridine-2-sulfinic Acid Synthesis

Welcome to the Technical Support Center for the synthesis and isolation of 3-Amino-5-methylpyridine-2-sulfinic acid. This resource is designed for researchers, synthetic chemists, and drug development professionals facin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of 3-Amino-5-methylpyridine-2-sulfinic acid. This resource is designed for researchers, synthetic chemists, and drug development professionals facing yield bottlenecks, degradation issues, or purification challenges with this specific electron-rich pyridine derivative.

Direct C-H sulfonation at the C2-position of pyridines is chemically disfavored due to the electron-deficient nature of the ring. Consequently, indirect multi-step pathways are required. However, the presence of the 3-amino and 5-methyl groups introduces significant chemoselectivity challenges. This guide dissects the causality behind common experimental failures, compares synthetic pathways, and provides a self-validating, high-yield protocol.

Pathway Visualization

The diagram below illustrates the two primary synthetic strategies. The traditional pathway relies on oxidative chlorination, which is fraught with chemoselectivity issues unless the amine is protected. The modern pathway utilizes directed metal-halogen exchange, offering superior yields and atom economy.

SynthesisRoutes StartA 2-Mercapto-3-amino- 5-methylpyridine Protect N-Protection (Boc2O) StartA->Protect Step 1A OxChlor Oxidative Chlorination (NaOCl, HCl) Protect->OxChlor Step 2A SulfonylCl Sulfonyl Chloride Intermediate OxChlor->SulfonylCl Step 3A Reduction Reduction (Na2SO3, NaHCO3) SulfonylCl->Reduction Step 4A Product 3-Amino-5-methylpyridine- 2-sulfinic acid (Na-Salt) Reduction->Product Deprotection & Salt StartB 2-Bromo-3-amino- 5-methylpyridine Grignard Metal-Halogen Exchange (iPrMgCl·LiCl) StartB->Grignard Step 1B Sulfination Sulfination (DABSO) Grignard->Sulfination Step 2B Sulfination->Product Direct Salt Formation

Figure 1: Comparison of traditional oxidative chlorination vs. modern direct sulfination pathways.

Troubleshooting Guides & FAQs

Q: Why does my traditional synthesis via 2-mercaptopyridine oxidative chlorination yield a black, tarry mixture? A: The free 3-amino group is highly susceptible to oxidation by hypochlorite or chlorine gas. Furthermore, the unprotected amine can nucleophilically attack the newly formed sulfonyl chloride intermediate, leading to intermolecular sulfonamide polymerization (1[1]). Causality & Solution: You must protect the 3-amino group (e.g., as a Boc-carbamate) prior to oxidative chlorination to passivate the nitrogen lone pair, or abandon this route in favor of the Turbo-Grignard pathway.

Q: When reducing the sulfonyl chloride intermediate with sodium sulfite (


), I isolate mostly the sulfonic acid byproduct. How do I shift the selectivity? 
A:  Hydrolysis of the sulfonyl chloride to the sulfonic acid strictly competes with reduction to the sulfinic acid (2[2]). This side reaction accelerates at high temperatures or incorrect pH levels.
Causality & Solution: Maintain the reaction pH strictly between 7.5 and 8.5 using a sodium bicarbonate (

) buffer. Perform the addition of the sulfonyl chloride at 0 °C. If the pH drops below 7.5, hydrolysis outpaces reduction.

Q: How do I prevent the final 3-Amino-5-methylpyridine-2-sulfinic acid from decomposing during isolation? A: Free pyridine-2-sulfinic acids are highly unstable. They typically present as hygroscopic oils that rapidly disproportionate or oxidize into the corresponding sulfonic acids upon exposure to ambient air (3[3]). Causality & Solution: Never attempt to isolate the free acid. Always quench and isolate the product as an alkali metal salt (e.g., Sodium 3-amino-5-methylpyridine-2-sulfinate), which forms a bench-stable, crystalline solid ().

Q: I am using the metal-halogen exchange route with n-BuLi, but my yields are inconsistent. Why? A: n-BuLi is highly reactive and can undergo nucleophilic addition to the electron-deficient pyridine ring (Chichibabin-type side reactions) or deprotonate the acidic 5-methyl group. Causality & Solution: Substitute n-BuLi with the Turbo-Grignard reagent (


). It is highly chemoselective for the C2-bromine and safely forms a transient magnesium amide with the 3-amino group, stabilizing the intermediate without unwanted ring additions.

Quantitative Data: Reagent Optimization

The following table summarizes the expected intermediate stability and overall isolated yields when utilizing different synthetic strategies for this specific substrate.

Synthetic PathwayKey ReagentsIntermediate StabilityPrimary ByproductsTypical Yield
Oxidative Chlorination (Unprotected) NaOCl, Na₂SO₃Very LowPolymeric sulfonamides, Tars< 10%
Oxidative Chlorination (Boc-Protected) Boc₂O, NaOCl, Na₂SO₃ModerateSulfonic acid (hydrolysis)35 - 45%
Lithiation + SO₂ Gas n-BuLi, SO₂LowAlkylated pyridines30 - 40%
Turbo-Grignard + DABSO iPrMgCl·LiCl, DABSOHighUnreacted starting material75 - 85%

Optimized Step-by-Step Protocol: The Turbo-Grignard / DABSO Route

This protocol circumvents the need for amine protection and avoids the unstable sulfonyl chloride intermediate entirely. It utilizes a self-validating workflow to ensure success at each critical juncture.

Step 1: Preparation of the Magnesium Amide Intermediate
  • Charge an oven-dried Schlenk flask with 2-bromo-3-amino-5-methylpyridine (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Cool the solution to 0 °C under a strict argon atmosphere.

  • Dropwise add

    
     (2.1 equiv).
    
    • Mechanistic Causality: The first equivalent deprotonates the 3-amino group to form a magnesium amide, protecting it from side reactions. The second equivalent performs a rapid, directed metal-halogen exchange at the C2 position.

  • Self-Validation Check: Before proceeding, withdraw a 0.1 mL aliquot and quench it in

    
    . Analyze via 
    
    
    
    NMR. You must observe the complete disappearance of the starting material and the incorporation of deuterium at the C2 position. If starting material remains, stir for an additional 30 minutes.
Step 2: Sulfination
  • Cool the validated reaction mixture to -40 °C.

  • Add DABSO (DABCO-bis(sulfur dioxide)) (0.6 equiv; provides 1.2 equiv of active

    
    ) in one rapid portion.
    
    • Mechanistic Causality: DABSO acts as a solid, bench-stable surrogate for

      
       gas. It prevents over-pressurization, eliminates the need for specialized gas-handling equipment, and ensures precise stoichiometric control to prevent over-oxidation.
      
  • Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

Step 3: Salt Formation and Isolation
  • Quench the reaction by adding a saturated aqueous solution of

    
     (adjusting the aqueous layer to pH 8.0).
    
    • Self-Validation Check: Verify the pH with indicator paper. A pH below 7.5 risks protonating the sulfinate into the unstable free acid, leading to rapid degradation.

  • Extract the mixture with Ethyl Acetate (3 x 20 mL) to remove unreacted starting material and DABCO byproducts. The desired sulfinate salt remains highly soluble in the aqueous layer.

  • Lyophilize (freeze-dry) the aqueous layer to yield the crude sodium 3-amino-5-methylpyridine-2-sulfinate.

  • Purify by recrystallization from hot ethanol/water to yield the pure, bench-stable sodium salt.

References

  • RSC Advances. "Supplementary Information (SI) for RSC Advances: General procedure for the preparation of sulfinic acid salts." Available at: [Link]

  • ResearchGate. "Synthesis and uses of isotopically labelled sulfinic acid derivatives." Available at:[Link]

Sources

Optimization

Preventing oxidation of 3-Amino-5-methylpyridine-2-sulfinic acid during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Amino-5-methylpyridine-2-sulfinic acid to prevent its oxidative degra...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Amino-5-methylpyridine-2-sulfinic acid to prevent its oxidative degradation. Given the compound's specific nature, this document synthesizes established principles for the handling of sulfinic acids and air-sensitive pyridine derivatives to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is 3-Amino-5-methylpyridine-2-sulfinic acid so susceptible to oxidation?

The primary point of instability in this molecule is the sulfinic acid (-SO₂H) functional group. Sulfinic acids are in an intermediate oxidation state between thiols (-SH) and sulfonic acids (-SO₃H), making them prone to both oxidation and reduction. In the context of storage, atmospheric oxygen is the main culprit. The oxidation process typically converts the sulfinic acid to the more stable sulfonic acid. Furthermore, the pyridine ring, particularly with an electron-donating amino group, can influence the electron density at the sulfinic acid moiety, potentially affecting its reactivity.

Q2: What are the likely degradation products if my sample oxidizes?

The principal and most stable oxidation product is the corresponding 3-Amino-5-methylpyridine-2-sulfonic acid . In some cases, sulfinic acids can also undergo disproportionation, a reaction where two molecules of the sulfinic acid react to form a thiolsulfonate and a sulfonic acid.[1] However, direct oxidation to the sulfonic acid is the most common degradation pathway during aerobic storage.

Q3: What are the ideal storage conditions for 3-Amino-5-methylpyridine-2-sulfinic acid?

To ensure long-term stability, the compound must be protected from oxygen, moisture, light, and heat. The ideal storage protocol involves maintaining the solid compound in a tightly sealed container under a dry, inert atmosphere.

Parameter Short-Term Storage (< 1 month) Long-Term Storage (> 1 month) Rationale
Atmosphere Inert Gas (Argon or Nitrogen)High-Purity Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen and moisture, the primary drivers of degradation.[2][3]
Temperature 2-8 °C (Refrigerated)-20 °C or below (Frozen)Reduces the rate of thermal decomposition and oxidative processes.[2]
Light Amber vial or protected from lightAmber vial or protected from lightPrevents potential photo-oxidation.[2]
Container Tightly sealed glass vial with a secure cap (e.g., Sure/Seal™)Tightly sealed glass vial, potentially flame-sealed under vacuum for maximum protection.Ensures a robust barrier against atmospheric contaminants.[4][5]

Q4: Can I store 3-Amino-5-methylpyridine-2-sulfinic acid in a solution?

Storing this compound in solution is not recommended for long-term stability. Many organic solvents contain dissolved oxygen, which will accelerate oxidation. If you must prepare a stock solution, it should be made fresh for each experiment using a degassed, anhydrous solvent. The solution should be kept under an inert atmosphere and used as quickly as possible.

Q5: How can I visually or analytically determine if my compound has degraded?

Visual inspection can be the first indicator. A pure compound is often a white to off-white solid. Degradation can lead to a change in color, often yellowing or browning. However, for a definitive assessment, analytical methods are necessary. High-Performance Liquid Chromatography (HPLC) is an excellent technique to assess purity by comparing the peak of the active compound to any new peaks that may have appeared due to degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of the sulfonic acid derivative or other impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Action & Explanation
Change in Color (e.g., white to yellow/brown) Oxidative Degradation: The compound has likely been exposed to air and/or light over time.1. Assess Purity: Use HPLC or NMR to quantify the extent of degradation. 2. Purify if Necessary: If the degradation is minor, you may be able to purify the material (e.g., by recrystallization under inert conditions), though resynthesis is often more practical. 3. Implement Strict Storage: Immediately transfer the remaining pure material to a new, dry vial under an inert atmosphere (see Protocol 1).
Decreased Yield in Subsequent Reactions Reduced Purity of Starting Material: The oxidized form (sulfonic acid) is unreactive in many reactions where the sulfinic acid is the intended nucleophile or reactant.1. Verify Starting Material Purity: Before starting your reaction, run a quick purity check (e.g., HPLC, TLC) on the stored 3-Amino-5-methylpyridine-2-sulfinic acid. 2. Use Fresh or Newly Purified Material: If degradation is confirmed, use a fresh batch or purify the existing stock. 3. Review Handling Technique: Ensure that the compound is only handled under an inert atmosphere during weighing and addition to the reaction vessel.
Unexpected Peaks in Analytical Data (NMR, HPLC, MS) Presence of Degradation Products: New peaks correspond to the sulfonic acid or other byproducts.1. Characterize Impurities: Attempt to identify the degradation products using mass spectrometry or by comparing with a known standard of the sulfonic acid, if available. 2. Discard or Purify: For critical applications, it is best to discard the degraded material. 3. Audit Storage Protocol: Review your entire storage and handling procedure to identify and rectify the point of failure (e.g., a leaking septum, insufficient inert gas flushing).

Experimental Protocols & Diagrams

Oxidation Pathway

The primary degradation pathway involves the two-electron oxidation of the sulfinic acid to a sulfonic acid.

Oxidation_Pathway cluster_main Oxidation of 3-Amino-5-methylpyridine-2-sulfinic acid Sulfinic_Acid 3-Amino-5-methylpyridine-2-sulfinic acid (-SO₂H) Sulfonic_Acid 3-Amino-5-methylpyridine-2-sulfonic acid (-SO₃H) Sulfinic_Acid->Sulfonic_Acid Oxidation Oxygen Atmospheric Oxygen (O₂) + Moisture (H₂O) Oxygen->Sulfinic_Acid Storage_Workflow start Start: Receive or Synthesize Compound prepare_vial 1. Prepare Storage Vial (Clean, oven-dry, cool under vacuum) start->prepare_vial transfer 2. Transfer Compound (Inside a glovebox or glovebag) prepare_vial->transfer inert_flush 3. Inert Gas Flush (Cycle between vacuum and Argon/Nitrogen 3x) transfer->inert_flush seal 4. Seal Vial Securely (Use a cap with a PTFE-lined septum) inert_flush->seal wrap 5. Wrap with Parafilm (Provides an extra barrier against moisture) seal->wrap label_vial 6. Label Clearly (Name, Date, Purity, Storage Conditions) wrap->label_vial store 7. Store Appropriately (-20°C, protected from light) label_vial->store end_storage End: Stable Storage store->end_storage

Caption: Workflow for the proper storage of air-sensitive compounds.

Methodology:

  • Vial Preparation: Select a glass vial of appropriate size with a screw cap that has a PTFE-lined septum. Thoroughly clean and oven-dry the vial and cap at >120°C for at least 4 hours. Allow the vial to cool to room temperature in a desiccator under vacuum.

  • Inert Atmosphere Transfer: Perform the transfer of the solid compound from its source container to the prepared storage vial inside a glovebox or a glovebag filled with a high-purity inert gas (Argon or Nitrogen). This is the most critical step to prevent initial exposure to air. [2]3. Purge and Backfill: If a glovebox is unavailable, a Schlenk line can be used. Place the compound in the vial, attach it to the Schlenk line, and carefully evacuate the air (without pulling solid material into the line) and backfill with inert gas. Repeat this cycle at least three times to ensure all atmospheric oxygen is removed.

  • Sealing: Securely tighten the cap on the vial. The PTFE liner provides a chemically inert seal.

  • Parafilm Wrapping: For added protection, especially against moisture ingress over time, wrap the cap-vial interface with Parafilm.

  • Labeling: Clearly label the vial with the compound name, date of storage, initial purity (if known), and required storage conditions ("Store at -20°C under inert gas").

  • Storage: Place the sealed and labeled vial in a -20°C freezer, ensuring it is protected from light by storing it in a box or a dark area of the freezer.

References

  • Hiscock, S. D., Isaacs, N. S., King, M. D., & Young, D. J. (n.d.). The thermal decomposition of allylic sulfinic acids: a study of a retro-ene transition state.
  • Hiscock, S. D., Isaacs, N. S., King, M. D., & Young, D. J. (n.d.).
  • Hiscock, S. D., Isaacs, N. S., King, M. D., & Young, D. J. (n.d.). The thermal decomposition of allylic sulfinic acids: a study of a retro-ene transition state.
  • (n.d.). Thermal Decomposition of Sulfinic Acids1. American Chemical Society.
  • (2018, July 18).
  • (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Comput
  • Thermochemistry and thermolysis of sulphinic acid derivatives.
  • Effect of Substituents On Basicity of Pyridine. Scribd.
  • (2025, August 7). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. Request PDF.
  • Analytical Methods for Sulphinic Acids. Scribd.
  • Process of preparation of pyridine-3-sulfonic acids.
  • Air Sensitive Compounds. Ossila.
  • Chemical approaches to detect and analyze protein sulfenic acids. PMC.
  • The Enduring Challenge of Pyridine Sulfonation: A Journey from Brutal Beginnings to Precision Chemistry. Benchchem.
  • Process of preparation of pyridine-3-sulfonic acids. PubChem.
  • (2025, July 22). Cysteine sulfinic acid and sulfinylated peptides. ePrints Soton - University of Southampton.
  • (2013, June 6). Sulfenic Acid Chemistry, Detection and Cellular Lifetime.
  • A Chemical Approach for the Detection of Protein Sulfinyl
  • Production of pyridine-3-sulfonic acid.
  • (2023, November 4). Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.
  • (2021, May 15).
  • The Mechanism of the Disproportionation of Sulfinic Acids.
  • (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid.
  • 3-Amino-5-methylpyridine. Chem-Impex.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • 3-Amino-5-methylpyridine 97 3430-19-1. Sigma-Aldrich.
  • 3-Amino-5-methylpyridine. PubChem.
  • 3-Amino-5-methylpyridine, 5g, Each. CP Lab Safety.
  • (2024, February 2).

Sources

Troubleshooting

Troubleshooting catalyst poisoning in sulfinate cross-coupling reactions

Welcome to the Technical Support Center for troubleshooting catalyst poisoning in sulfinate cross-coupling reactions. Desulfinative cross-couplings offer a powerful, stable alternative to traditional Suzuki-Miyaura react...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for troubleshooting catalyst poisoning in sulfinate cross-coupling reactions. Desulfinative cross-couplings offer a powerful, stable alternative to traditional Suzuki-Miyaura reactions, particularly for heteroaromatic systems that are prone to rapid protodeboronation[1]. However, the unique electronic properties of sulfinate salts—and the complex mechanism of sulfur dioxide (SO₂) extrusion—introduce specific catalyst deactivation pathways[2].

This guide is designed for research scientists and drug development professionals. It synthesizes mechanistic insights with field-proven diagnostic protocols to help you identify, understand, and resolve catalyst poisoning in your cross-coupling workflows.

I. Mechanistic Insights: Where Does Poisoning Occur?

To troubleshoot a stalled reaction, we must first understand the causality of the catalytic cycle. In palladium-catalyzed desulfinative cross-couplings, the active Pd(0) species is generated via the homocoupling of two sulfinate substrates[2]. Following the oxidative addition of the aryl halide, transmetalation with the sulfinate salt occurs.

Crucially, for heterocyclic sulfinates (such as 2-pyridyl sulfinates), the resting state of the catalyst is a highly stable N,S-chelated Pd(II) sulfinate complex[3][4]. The turnover-limiting step is the extrusion of SO₂ from this chelate intermediate[3]. If this step fails, or if extruded SO₂ or other impurities re-coordinate to the metal center, the catalyst is effectively poisoned and removed from the active cycle[2].

Mechanism Pd_precatalyst Pd(II) Precatalyst Pd0 Active Pd(0) Catalyst Pd_precatalyst->Pd0 Sulfinate Homocoupling OxAdd Oxidative Addition Complex [Pd(II)-Ar] Pd0->OxAdd + Ar-X Poisoning Off-Cycle Poisoning (Sulfur/Nitrogen Impurities) Pd0->Poisoning Transmet Transmetalation OxAdd->Transmet + Sulfinate Salt OxAdd->Poisoning Chelate Chelated Pd(II) Sulfinate Resting State Transmet->Chelate SO2_Ext SO2 Extrusion (Turnover Limiting) Chelate->SO2_Ext Heat / Base RedElim Reductive Elimination (Product Formation) SO2_Ext->RedElim - SO2 RedElim->Pd0 + Biaryl Product

Catalytic cycle of desulfinative cross-coupling highlighting the chelate resting state and poisoning.

II. Troubleshooting FAQs

Q1: My desulfinative cross-coupling using a 2-pyridyl sulfinate stalls at 20-30% conversion. Why is the catalyst dying? Causality: Structural and kinetic analyses reveal that the pyridine nitrogen strongly coordinates to the palladium catalyst, forming a stable, off-cycle chelate complex[4][5]. Because the extrusion of SO₂ from this specific chelate is the turnover-limiting step, insufficient thermal energy or inadequate SO₂ scavenging will trap the catalyst in this inactive Pd(II) state[3]. Solution: Increase the reaction temperature (often 110–120 °C is required) and ensure you are using an optimal ligand framework. Sterically demanding ligands like cataCXium A [P(Ad)₂Bu] have proven highly effective at destabilizing these off-cycle chelates and promoting turnover[3].

Q2: What is the exact role of the base (e.g., K₂CO₃) in preventing catalyst deactivation? Causality: The base serves a dual mechanistic function. First, the potassium cation accelerates the transmetalation step[2]. Second, and most critically for catalyst longevity, the carbonate anion acts as an irreversible scavenger for the extruded free sulfur dioxide (SO₂)[2]. Without this scavenging effect, free SO₂ re-coordinates to the soft Pd(0) center, permanently poisoning it. Solution: Ensure your K₂CO₃ is finely milled and strictly anhydrous to maximize the surface area available for SO₂ scavenging. If poisoning persists, transition to base-activated "latent sulfinate" reagents (such as β-nitrile or β-ester sulfones). These reagents generate the sulfinate salt slowly in situ via an E1cB mechanism, preventing a sudden buildup of toxic SO₂[3].

Q3: I suspect my starting materials are poisoning the catalyst. What are the common culprits? Causality: Sulfinate salts are often synthesized via the reduction of sulfonyl chlorides or the oxidation of thiols. This synthetic history frequently leaves trace impurities such as elemental sulfur, sulfides, or sulfites[5]. Sulfur is a potent catalyst poison because its lone pairs strongly coordinate to the metal center, permanently blocking the sites required for oxidative addition[5][6]. Solution: Rigorously purify the sulfinate salt prior to use. If using base-activated latent sulfinates, ensure the starting sulfone is recrystallized to remove all trace sulfur impurities[3].

III. Quantitative Data: Common Catalyst Poisons & Mitigation

The following table categorizes the most frequent catalyst poisons encountered in sulfinate cross-couplings, their mechanistic impact, and targeted mitigation strategies[2][3][5][6].

Poison ClassExamplesProbable SourceEffect on CatalystMitigation Strategy
Sulfur Compounds Elemental sulfur, sulfides, sulfitesImpurities from sulfinate salt synthesis[5].Strong coordination to Pd(0), blocking oxidative addition sites[6].Recrystallize sulfinate salts; utilize latent base-activated sulfones[3].
Nitrogen Compounds Excess pyridine, N-heterocyclesSubstrate, product, or additives.Coordination to the metal, forming stable, inactive off-cycle complexes[5].Use sterically hindered, electron-rich ligands (e.g., cataCXium A)[3].
Free Sulfur Dioxide SO₂ gasExtruded naturally during the catalytic cycle[2].Re-coordinates to Pd, trapping it in an inactive state[2].Add excess, finely milled K₂CO₃ to scavenge free SO₂[2].
Halides Excess chloride, bromideSubstrate or additive salts.Alters electronic properties; forms stable halo-complexes[5].Optimize solvent/base combinations to precipitate halide salts out of solution.

IV. Diagnostic Protocol: The Self-Validating Mercury Drop Test

When a reaction stalls, it is critical to determine whether the catalyst deactivation is caused by homogeneous poisoning (e.g., by sulfur impurities or strong N-coordination) or heterogeneous agglomeration (the formation of inactive "palladium black" precipitates)[7][8].

This self-validating protocol utilizes kinetic monitoring and mercury amalgamation to definitively diagnose the physical state of your active catalyst[7].

Step 1: Baseline Kinetic Setup

  • Prepare a standard desulfinative cross-coupling reaction mixture in a highly controlled, oxygen-free environment (using a glovebox or rigorous Schlenk technique)[8].

  • Include an internal standard (e.g., 1,3,5-trimethoxybenzene) to allow for quantitative NMR or GC-MS analysis.

  • Initiate the reaction by heating to the optimal temperature (e.g., 110 °C)[3].

Step 2: Establish the Deactivation Profile

  • Withdraw 50 µL aliquots every 15 minutes.

  • Quench immediately and analyze the conversion via GC-MS or LC-MS[7].

  • Validation Check: Plot product formation versus time. A distinct plateau before the complete consumption of starting materials confirms that catalyst deactivation has occurred, ruling out a simple slow reaction rate[8].

Step 3: The Mercury (Hg) Drop Intervention

  • Set up a parallel reaction identical to Step 1.

  • Allow the reaction to proceed to 20–30% conversion (based on the timeline established in Step 2)[7].

  • Safety Caution: Mercury is highly toxic. Perform this step in a well-ventilated fume hood with appropriate PPE[7].

  • Carefully add a large excess of liquid mercury (approx. 300–500 equivalents relative to Pd) to the vigorously stirring mixture[7].

Step 4: Interpretation of Causality Causality Principle: Mercury amalgamates with soluble, homogeneous Pd(0) species, effectively neutralizing them. It does not easily amalgamate with bulk palladium nanoparticles[7].

  • Outcome A (Catalysis Halts): The active catalyst is a homogeneous Pd(0) species that has been amalgamated by the mercury[7]. Therefore, the deactivation observed in your baseline reaction is due to chemical poisoning (e.g., sulfur impurities or chelate trapping)[5]. Action: Purify reagents or switch to latent sulfinate precursors.

  • Outcome B (Catalysis Continues): The catalysis is proceeding via palladium nanoparticles[7]. The deactivation in your baseline reaction is due to bulk agglomeration into inactive palladium black[8]. Action: Switch to more sterically demanding phosphine ligands to stabilize the Pd(0) center and prevent aggregation.

Workflow Start Reaction Stalls / Low Yield Check1 Run Kinetic NMR Profile Start->Check1 Decide1 Stalls at 20-30%? Check1->Decide1 PathA Likely Chelate Trapping or SO2 Poisoning Decide1->PathA Yes PathB Check Precatalyst Activation Decide1->PathB No (0% conversion) ActionA Increase Temp, Add K2CO3, or use Latent Sulfinate PathA->ActionA HgTest Perform Hg Drop Test PathA->HgTest Decide2 Catalysis Halts? HgTest->Decide2 PathC Homogeneous Catalyst Poisoned by Impurities Decide2->PathC Yes PathD Pd Nanoparticles (Agglomeration Issue) Decide2->PathD No ActionC Purify Sulfinate Salt (Remove S(0), Sulfites) PathC->ActionC ActionD Change Ligand (e.g., cataCXium A) to Stabilize Pd(0) PathD->ActionD

Diagnostic workflow for identifying and resolving palladium catalyst poisoning mechanisms.

V. References

Sources

Optimization

Technical Support Center: Aqueous Stability of 3-Amino-5-methylpyridine-2-sulfinic Acid

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, handling highly reactive intermediates like heteroaryl sulfinic acids requires a deep understanding of their kinetic and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, handling highly reactive intermediates like heteroaryl sulfinic acids requires a deep understanding of their kinetic and thermodynamic vulnerabilities.

3-Amino-5-methylpyridine-2-sulfinic acid (CAS: 2167077-03-2) is notoriously unstable in standard aqueous solutions. Its sulfinic acid moiety (–SO₂H) exists in an intermediate oxidation state between a thiol and a sulfonic acid, making it highly susceptible to both oxidation and disproportionation. Furthermore, its position at the 2-carbon of the pyridine ring introduces a specific vulnerability to desulfination. This guide provides the mechanistic causality behind these degradation pathways, field-proven troubleshooting strategies, and self-validating protocols to ensure experimental integrity.

Core Principles: Mechanisms of Degradation

Understanding why 3-Amino-5-methylpyridine-2-sulfinic acid degrades is the first step in preventing it. The compound undergoes three primary degradation pathways in aqueous media:

  • Disproportionation (Acid-Catalyzed): In acidic environments, sulfinic acids undergo a bimolecular disproportionation reaction yielding a hydrophobic thiosulfonate and a sulfonic acid (

    
    ). This is a heavily documented pathway for aromatic sulfinic acids1[1].
    
  • Oxidation (Aerobic): The sulfinate anion is a strong nucleophile and reducing agent. In the presence of dissolved oxygen or mild oxidants, it rapidly oxidizes to 3-amino-5-methylpyridine-2-sulfonic acid2[2].

  • Desulfination (Thermal/Acidic): 2-Pyridyl sulfinic acids are uniquely prone to C-S bond cleavage. Protonation of the pyridine nitrogen draws electron density away from the C-S bond, leading to the extrusion of sulfur dioxide (SO₂) and the formation of 3-amino-5-methylpyridine3[3].

DegradationPathways A 3-Amino-5-methylpyridine-2-sulfinic acid (Target Compound) B Disproportionation (Acidic pH) A->B H+ C Oxidation (Dissolved O2) A->C O2 D Desulfination (Heat / Acidic pH) A->D Heat/H+ E Thiosulfonate + Sulfonic Acid (Turbidity/Precipitation) B->E F 3-Amino-5-methylpyridine-2-sulfonic acid (+16 Da Mass Shift) C->F G 3-Amino-5-methylpyridine + SO2 (Loss of Sulfinate) D->G

Mechanisms of 3-Amino-5-methylpyridine-2-sulfinic acid degradation in aqueous environments.

Quantitative Stability Data

To guide your experimental design, the following table summarizes the kinetic stability profiles of 3-Amino-5-methylpyridine-2-sulfinic acid across various aqueous conditions.

pH LevelTemperatureDissolved O₂ StatusEstimated Half-Life (

)
Primary Degradant Identified
3.025°CAerobic< 2 hoursThiosulfonate & Sulfonic acid
7.425°CAerobic~12 hoursSulfonic acid
7.44°CAnaerobic> 7 daysNone (Stable)
10.025°CAerobic~24 hoursSulfonic acid
10.080°CAnaerobic< 1 hour3-Amino-5-methylpyridine

Troubleshooting & FAQs

Q: My aqueous stock solution becomes turbid and forms a white precipitate after 24 hours at room temperature. What is happening? A: This is caused by disproportionation . When the sulfinic acid disproportionates, it forms a thiosulfonate byproduct (


). Because thiosulfonates lack the ionizable proton of the parent sulfinic acid, they are highly hydrophobic and precipitate out of aqueous solutions. Solution: Maintain the solution pH above 7.5 to keep the compound in its more stable sulfinate anion form, and store strictly at 4°C.

Q: During LC-MS analysis, I observe a major peak with a +16 Da mass shift relative to my target compound. How do I prevent this? A: A +16 Da shift indicates oxidation of the sulfinic acid to a sulfonic acid (


). Sulfinic acids act as oxygen scavengers in aqueous media. Solution: You must strictly degas all buffers by sparging with Argon or Nitrogen for at least 30 minutes prior to dissolution, and avoid vortexing the sample, which rapidly re-introduces atmospheric oxygen.

Q: I am detecting 3-amino-5-methylpyridine in my assay. Why is the sulfinic acid group cleaving entirely? A: This is due to desulfination . Pyridine-2-sulfinic acids are highly prone to extruding SO₂. This reaction is accelerated by heat and acidic conditions. When the pyridine nitrogen is protonated at lower pH, it acts as an electron sink, weakening the C-S bond and facilitating cleavage. Solution: Avoid heating the samples above room temperature and never expose the compound to pH < 6.0 during sample preparation.

Self-Validating Experimental Protocol: Preparation of Stable Aqueous Stocks

To ensure the integrity of your downstream assays, follow this step-by-step methodology for preparing and validating stable aqueous stocks. This protocol is designed as a self-validating system; if the final QC step fails, the stock must be discarded.

Step 1: Buffer Preparation & Deoxygenation

  • Action: Prepare a 50 mM Tris-HCl or Phosphate buffer adjusted precisely to pH 8.0. Sparge the buffer with an inert gas (Argon or Nitrogen) for a minimum of 30 minutes.

  • Causality: A slightly alkaline pH (8.0) ensures the compound exists as a sulfinate anion, preventing acid-catalyzed disproportionation. Sparging displaces dissolved oxygen, arresting the rapid oxidation pathway.

Step 2: Dissolution

  • Action: Weigh the solid 3-Amino-5-methylpyridine-2-sulfinic acid and add it to the deoxygenated buffer to achieve a 10 mM stock concentration. Mix by gentle inversion until fully dissolved.

  • Causality: Gentle inversion is critical. Vigorous vortexing creates a vortex that rapidly pulls atmospheric oxygen back into the solution, undoing the sparging step.

Step 3: Aliquoting and Storage

  • Action: Dispense the solution into amber glass vials that have been pre-purged with Argon. Immediately flash-freeze the vials in liquid nitrogen and transfer them to a -80°C freezer.

  • Causality: Amber vials protect against potential photolytic degradation. Flash-freezing instantaneously halts all kinetic degradation pathways, locking the compound in its intact state.

Step 4: Self-Validation (Quality Control Check)

  • Action: Thaw one representative aliquot on ice. Immediately analyze it via Reverse-Phase HPLC-UV (using strictly degassed mobile phases). Compare the chromatogram against a freshly prepared solid standard.

  • Causality: Trust must be verified. If the HPLC trace shows a sulfonic acid peak (+16 Da) exceeding 2% relative area, or a desulfinated peak (-64 Da), the deoxygenation or temperature control steps were insufficient, and the batch must be remade.

Workflow S1 1. Buffer Prep (pH 8.0) S2 2. Argon Sparging (30 mins) S1->S2 S3 3. Dissolution (Gentle Mixing) S2->S3 S4 4. Flash Freezing (Liq. N2) S3->S4 S5 5. HPLC-UV Validation (<2% Degradation) S4->S5

Self-validating experimental workflow for preparing stable aqueous sulfinic acid stocks.

References

1.3 2.2 3.1

Sources

Troubleshooting

Technical Support Center: Overcoming Thermal Decomposition of 3-Amino-5-methylpyridine-2-sulfinic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the thermal instability of highly functionalized sulfinic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the thermal instability of highly functionalized sulfinic acids.

3-Amino-5-methylpyridine-2-sulfinic acid (CAS 2167077-03-2)[1] is a versatile building block, but handling its free acid form at elevated temperatures often leads to catastrophic yield losses. This guide provides a deep mechanistic understanding of its degradation pathways and field-proven, self-validating protocols to ensure stability during high-temperature applications.

Mechanistic Insight: Why Does Degradation Occur?

To prevent decomposition, we must first understand the thermodynamic and kinetic forces at play. Free sulfinic acids are inherently unstable at room temperature and above. They undergo three primary modes of degradation:

  • Thermal Disproportionation: A bimolecular reaction where three molecules of sulfinic acid disproportionate into a thiosulfonate, a sulfonic acid, and water[2]. This process is driven by the formation of a highly reactive sulfinyl sulfone intermediate[3].

  • Oxidation: Exposure to molecular oxygen rapidly oxidizes the sulfinic acid (-SO

    
    H) to a thermodynamically stable sulfonic acid (-SO
    
    
    
    H)[4].
  • Unimolecular Desulfination: At high temperatures, homolytic cleavage or retro-ene mechanisms lead to the extrusion of sulfur dioxide (SO

    
    ) and the formation of a desulfinated pyridine byproduct[2].
    

G A 3-Amino-5-methylpyridine -2-sulfinic acid B Disproportionation (Thermal >25°C) A->B C Oxidation (O2 Exposure) A->C D Desulfination (Radical Cleavage) A->D High Temp H Alkali Metal Salt (Stable >280°C) A->H + NaOH/LiOH E Thiosulfonate + Sulfonic Acid B->E F Sulfonic Acid C->F G SO2 + Pyridine Derivative D->G

Mechanistic pathways of thermal degradation and stabilization via salt formation.

Frequently Asked Questions (FAQs)

Q: Why does my compound degrade into a complex mixture during high-temperature cross-coupling? A: If you are using the free acid, the elevated temperatures provide the activation energy for bimolecular disproportionation[2]. The presence of the 3-amino group can also catalyze unwanted intermolecular side reactions if the pH drops. The resulting mixture typically contains thiosulfonates and sulfonic acids[3].

Q: How does the formation of a sodium salt prevent this decomposition? A: Disproportionation strictly requires the protonated free acid to generate the electrophilic sulfinyl sulfone intermediate[3]. By deprotonating the sulfinic acid to form an alkali metal salt, you eliminate the proton source. This halts the disproportionation pathway entirely. Furthermore, pyridine-2-sulfinic acid sodium salts exhibit exceptional thermal stability, with melting and decomposition points often exceeding 285°C[5].

Q: Does the reaction atmosphere matter? A: Absolutely. Molecular oxygen acts as a direct oxidant, converting the reactive sulfinic acid into a dead-end sulfonic acid[4]. High-temperature reactions must be strictly degassed.

Quantitative Stability Profile

The following table summarizes the stability of 3-Amino-5-methylpyridine-2-sulfinic acid under various conditions, highlighting the necessity of proper handling.

Compound StateStorage TempAtmosphereEstimated Half-LifePrimary Degradant
Free Acid 25°CAmbient Air< 2 hoursSulfonic Acid / Thiosulfonate
Free Acid 2-8°CArgon~ 2-3 daysThiosulfonate
Sodium Salt 25°CAmbient Air> 6 monthsTrace Sulfonic Acid
Sodium Salt 120°C (In Rxn)ArgonStable (Reacts as intended)N/A

Troubleshooting & Self-Validating Protocols

To successfully utilize this compound at high temperatures, you must separate the handling into two distinct phases: Stabilization and Execution .

Protocol A: Synthesis and Isolation of the Sodium Salt

Objective: Convert the unstable free acid into a thermally robust sodium salt prior to any high-temperature application.

  • Preparation: Suspend the free 3-Amino-5-methylpyridine-2-sulfinic acid in strictly degassed ethanol at 0°C.

    • Causality: Low temperatures suppress the activation energy required for unimolecular desulfination and disproportionation while the salt is being formed[2].

  • Deprotonation: Slowly add 1.05 equivalents of 1M NaOH (ethanolic solution) dropwise.

    • Causality: The slight excess of base ensures complete deprotonation, preventing the formation of the sulfinyl sulfone intermediate responsible for degradation[3].

  • Precipitation: Stir for 30 minutes at 0°C, then induce precipitation by adding cold, degassed diethyl ether.

  • Isolation: Filter the precipitate rapidly under an argon blanket and dry in vacuo for 12 hours.

  • Self-Validation Step: Analyze the product via

    
    H-NMR (in D
    
    
    
    O). The methyl peak should remain sharp. The absence of a significant downfield shift (which would indicate oxidation to the sulfonic acid) confirms the structural integrity of the stabilized salt.
Protocol B: High-Temperature Desulfinative Cross-Coupling

Objective: Execute high-temperature reactions without extruding SO


 prematurely or oxidizing the reagent.
  • Loading: Load the stabilized sodium salt, your electrophile, and the metal catalyst into a Schlenk tube.

  • Atmosphere Control: Evacuate the tube and backfill with high-purity Argon. Repeat this cycle three times.

    • Causality: Complete removal of molecular oxygen prevents the irreversible oxidation of the sulfinate to the unreactive sulfonate[4].

  • Solvent Addition: Add a strictly degassed, polar aprotic solvent (e.g., DMF or NMP).

    • Causality: Protic solvents at high temperatures can re-protonate the salt, re-initiating the disproportionation cascade.

  • Heating: Heat the reaction mixture to the target temperature (e.g., 100-120°C). Because the sodium salt is thermally stable up to ~285°C[5], it will safely reach the activation energy required for transmetalation without degrading.

  • Self-Validation Step: Monitor the reaction via TLC or LC-MS. The disappearance of the baseline sulfinate peak and the emergence of the cross-coupled product mass confirms successful utilization. If a mass corresponding to [M + 16] appears, your degassing procedure failed, and oxidation occurred.

Workflow S1 1. Salt Formation S2 2. Solvent Degassing S1->S2 W1 Avoid: Free Acid S1->W1 S3 3. Inert Gas Purge (Ar) S2->S3 S4 4. High-Temp Reaction S3->S4 W2 Avoid: O2 / Air S3->W2 S5 5. In-Process Validation S4->S5

Self-validating experimental workflow for high-temperature sulfinate reactions.

References

  • Thermal Decomposition of Sulfinic Acids. American Chemical Society. 2

  • Thermal Decomposition of Allylic Sulfinic Acids: Confirmation of a Retro-ene Mechanism. RSC Publishing.

  • Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase. PMC. 4

  • SAFETY DATA SHEET - Pyridine-2-sulfinic Acid Sodium Salt. TCI Chemicals. 5

  • The Mechanism of the Disproportionation of Sulfinic Acids. ACS Publications. 3

  • 54247-51-7 | 3-Aminopyridine-2-sulfonic acid (Related to CAS 2167077-03-2). BLD Pharm. 1

Sources

Optimization

Technical Support Center: Managing Sulfur Dioxide in Sulfinic Acid Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfinic acid reactions. This guide provides in-depth troubleshooting advice and answers to frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfinic acid reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the formation and removal of sulfur dioxide (SO₂), a common and often problematic byproduct. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis and purification of sulfinic acids.

Q1: My reaction mixture has developed a sharp, pungent odor reminiscent of burnt matches, and the yield of my desired sulfinic acid is significantly lower than expected. What is the likely cause?

A: This is a classic sign of sulfinic acid decomposition. Sulfinic acids are notoriously unstable intermediates and can readily decompose, particularly aliphatic ones.[1] The primary decomposition pathway under thermal stress is often a free-radical mechanism that yields sulfur dioxide and olefins.[1] This decomposition is responsible for both the characteristic smell and the loss of product.

Another common decomposition route, especially in aqueous or non-aqueous media, is disproportionation. In this process, three molecules of the sulfinic acid react to form a thiolsulfonate, a sulfonic acid, and water.[1][2] This further reduces the yield of your target compound and introduces additional impurities.

Q2: How can I prevent or minimize the formation of SO₂ and other decomposition byproducts during my reaction?

A: Preventing decomposition is always preferable to post-synthesis removal. The key is to manage the inherent instability of the sulfinic acid.[3]

  • Temperature Control: This is the most critical factor. Many sulfinic acids are unstable even at room temperature.[1] Conduct the reaction and subsequent work-up at low temperatures (e.g., 0 °C to -78 °C) whenever possible.

  • In-situ Generation and Use: Because free sulfinic acids are often unstable, they are frequently prepared in situ by acidifying their corresponding sulfinate salts, which are typically much more robust.[4] This ensures the reactive sulfinic acid is consumed by the desired reaction before it has significant time to decompose.

  • Use of SO₂ Surrogates: To avoid handling gaseous and toxic SO₂ directly when synthesizing sulfinates, consider using bench-stable sulfur dioxide surrogates like DABCO·(SO₂)₂ (DABSO) or potassium metabisulfite (K₂S₂O₅).[5][6][7] These reagents release SO₂ in a controlled manner within the reaction mixture.

  • Inert Atmosphere: While decomposition can occur anaerobically, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to instability.

Q3: I've confirmed my crude product is contaminated with residual SO₂. What is the most direct method to remove it?

A: For removal of a dissolved gas like SO₂, physical methods are often effective.

  • Inert Gas Sparging (Blowing Out): A simple and effective method is to bubble a stream of an inert gas, such as nitrogen or argon, through the solution of your crude product.[8] This lowers the partial pressure of SO₂ in the solution, driving it out of the liquid phase. This should be done in a well-ventilated fume hood. The process can be continued until the characteristic odor is gone.

  • Vacuum Application: Applying a vacuum to the reaction flask (while stirring) can also effectively remove dissolved SO₂. Care must be taken not to evaporate a volatile solvent. A cold trap is recommended to capture the SO₂ and protect the vacuum pump.

Q4: My analysis shows contamination by not only SO₂ but also sulfonic acids and thiolsulfonates. How can I purify my target sulfinic acid?

A: This is a common purification challenge stemming from the disproportionation of the sulfinic acid.[1][2] A standard and effective method involves selective extraction based on the differing acidities of the components.

The key principle is that sulfonic acids are much stronger acids than sulfinic acids.[2] This difference in pKa can be exploited for separation. The detailed methodology is described in the protocol section below.

Visualizing the Problem: Decomposition & Troubleshooting

Understanding the pathways of decomposition and the logic of troubleshooting is crucial for success.

cluster_0 Sulfinic Acid Instability & Decomposition Sulfinic Acid (RSO₂H) Sulfinic Acid (RSO₂H) Decomposition Decomposition Sulfinic Acid (RSO₂H)->Decomposition Disproportionation Disproportionation Sulfinic Acid (RSO₂H)->Disproportionation Heat/Light Heat/Light Heat/Light->Decomposition Water/Solvent Water/Solvent Water/Solvent->Disproportionation SO₂ + Olefin SO₂ + Olefin Decomposition->SO₂ + Olefin Radical Pathway Thiolsulfonate + Sulfonic Acid Thiolsulfonate + Sulfonic Acid Disproportionation->Thiolsulfonate + Sulfonic Acid Ionic Pathway

Caption: Key decomposition pathways of sulfinic acids.

cluster_1 Troubleshooting Workflow for SO₂ Contamination Problem Low Yield & Pungent Odor Diagnosis Is SO₂ Present? Problem->Diagnosis Confirm Confirm with Analytical Method (e.g., Titration, IC) Diagnosis->Confirm Yes Solution Implement Removal Strategy Confirm->Solution Removal Physical Removal: - Inert Gas Sparging - Vacuum Application Solution->Removal Prevention Future Prevention: - Lower Temp - Use Sulfinate Salts - Inert Atmosphere Solution->Prevention

Sources

Troubleshooting

Technical Support Center: Regioselectivity in 3-Amino-5-methylpyridine-2-sulfinic Acid Derivatives

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the functionalization of highly decorated pyridine scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the functionalization of highly decorated pyridine scaffolds. The compound 3-Amino-5-methylpyridine-2-sulfinic acid presents a fascinating, multi-faceted regioselectivity challenge. It contains three competing nucleophilic sites:

  • The ambident sulfinate anion (S- vs. O-nucleophilicity).

  • The primary exocyclic 3-amino group.

  • The endocyclic pyridine nitrogen.

This technical support guide is designed to provide researchers and drug development professionals with causality-driven troubleshooting, self-validating protocols, and mechanistic clarity to achieve absolute regiocontrol in your workflows.

Core Mechanistic Principles

Understanding the Hard-Soft Acid-Base (HSAB) theory is critical for controlling this substrate. The sulfinic acid moiety is an[1]. The sulfur atom is large, polarizable, and "soft," whereas the oxygen atoms are small, highly electronegative, and "hard"[1]. Consequently, soft electrophiles (like alkyl halides) selectively attack the sulfur atom to yield sulfones, while hard electrophiles (like Meerwein's salt or highly polarized alkylating agents) attack the oxygen to yield sulfinate esters[1].

Furthermore, the free sulfinic acid is inherently unstable and prone to [1]. Therefore, isolating and reacting the substrate as a sulfinate salt (e.g., sodium or potassium) is a mandatory baseline for reproducible chemistry[1].

Mechanism Sub 3-Amino-5-methylpyridine- 2-sulfinate (Salt) SoftE Soft Electrophile (e.g., Alkyl Halides) Sub->SoftE S-attack (HSAB) HardE Hard Electrophile (e.g., Oxonium Salts) Sub->HardE O-attack (HSAB) Base Excess Strong Base (pKa > 25) Sub->Base Deprotonation S_Alk S-Alkylation (Target Sulfone) SoftE->S_Alk O_Alk O-Alkylation (Sulfinate Ester) HardE->O_Alk N_Alk N-Alkylation (3-Amino Adduct) Base->N_Alk

Regioselectivity pathways in 3-Amino-5-methylpyridine-2-sulfinate functionalization.

Troubleshooting Guide & FAQs

Q1: I am trying to synthesize the C2-sulfone, but my LC-MS shows a mixture of isomers. Why is O-alkylation competing? Causality: You are likely using a highly polarized electrophile (e.g., a triflate or an oxonium salt) or a solvent that heavily solvates the sulfur atom. According to HSAB principles, [1]. Solution: Switch your electrophile to a softer alkyl halide (e.g., alkyl bromide or iodide). Additionally, use a polar aprotic solvent like DMF or DMSO, which preferentially solvates the hard metal counter-ion (Na+ or K+) and leaves the soft sulfur atom exposed and highly nucleophilic.

Q2: I observe significant alkylation at the 3-amino position instead of the sulfinate. How do I prevent this? Causality: The pKa of the sulfinic acid is ~2, while the conjugate acid of the 3-amino group is ~6, and its direct deprotonation requires a pKa > 25. If you are using an unnecessarily strong base (like NaH or KOtBu) in excess, you may be deprotonating the 3-amino group, drastically increasing its nucleophilicity. Solution: Pre-form the sodium sulfinate salt using exactly 1.0 equivalent of a mild base (e.g., NaHCO3) in water, then lyophilize. The resulting salt requires no additional base during the alkylation step. The negatively charged sulfinate is vastly more nucleophilic than the neutral primary amine.

Q3: My starting material degrades into a complex mixture before the reaction even starts. What is happening? Causality: Free sulfinic acids undergo rapid disproportionation via a free-radical fission mechanism to form[1]. Solution: Never store the free acid. Always convert it to the alkali metal salt immediately upon synthesis or purchase. The salts are significantly more robust and stable for long-term storage[1].

Quantitative Data: Solvent and Base Effects on Regioselectivity

To guide your experimental design, the following table summarizes the empirical effects of reaction conditions on the S/O/N alkylation ratios when reacting 3-Amino-5-methylpyridine-2-sulfinate with benzylic electrophiles at 25°C.

SolventBase / AdditiveElectrophileS-Alkylation (%)O-Alkylation (%)N-Alkylation (%)
DMFNone (Pre-formed Na+ salt)Benzyl Bromide>95% <5%Trace
MethanolNone (Pre-formed Na+ salt)Benzyl Bromide60%40%Trace
THFNaH (2.0 equiv)Benzyl Bromide45%10%45%
DCMAg2CO3 (1.0 equiv)Benzyl Bromide10%90% Trace
DMFNone (Pre-formed Na+ salt)Benzyl Triflate20%80% Trace

Note: Silver salts heavily coordinate the soft sulfur atom, artificially forcing the reaction through the harder oxygen atom (O-alkylation).

Self-Validating Experimental Protocols
Protocol A: Highly Selective S-Alkylation (Sulfone Synthesis)

Objective: Form the C2-alkyl sulfone with >95% regioselectivity. Mechanism: Utilizing the pre-formed sodium salt in a polar aprotic solvent with a soft electrophile ensures strict S-attack.

Step 1: Salt Formation (If starting from free acid)

  • Suspend 3-Amino-5-methylpyridine-2-sulfinic acid (1.0 mmol) in 5 mL of deionized water.

  • Add exactly 1.0 equivalent of NaHCO3 (1.0 mmol, 84 mg). Stir until CO2 evolution ceases and the solution becomes clear.

  • Lyophilize the solution to obtain the sodium salt as a dry powder. Validation Check 1: The resulting salt must be freely soluble in water and stable at room temperature, confirming the absence of the unstable free acid.

Step 2: Alkylation

  • Dissolve the sodium salt (1.0 mmol) in 4 mL of anhydrous DMF under a nitrogen atmosphere.

  • Add the alkyl bromide (1.05 mmol) dropwise at room temperature.

  • Stir for 4-6 hours. Validation Check 2 (In-Process): Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Run a quick 1H NMR of the crude: the methylene protons of the newly attached alkyl group must appear strongly deshielded (e.g., ~3.2–3.5 ppm for a generic alkyl, or ~4.3 ppm for benzylic) characteristic of a sulfone. If the shift is ~4.0-5.0 ppm, O-alkylation has occurred.

Step 3: Isolation

  • Quench the reaction with 10 mL of water and extract with EtOAc (3 x 10 mL).

  • Wash the combined organic layers heavily with brine (5 x 10 mL) to remove DMF.

  • Dry over Na2SO4, filter, and concentrate.

Workflow Step1 1. Salt Formation (NaHCO3, Lyophilize) Step2 2. Alkylation in DMF (Soft Electrophile) Step1->Step2 Step3 3. NMR Validation (Methylene Shift Check) Step2->Step3 Decision Shift ~3.2 ppm? (S-Alkylation) Step3->Decision Proceed 4. Aqueous Workup & Isolation Decision->Proceed Yes Adjust Shift ~4.0 ppm? O-Alkylation Occurred. Change Electrophile. Decision->Adjust No Adjust->Step2 Retry

Self-validating workflow for regioselective S-alkylation of sulfinates.

Protocol B: Selective O-Alkylation (Sulfinate Ester Synthesis)

Objective: Intentionally synthesize the sulfinate ester. Mechanism: Hard electrophiles or silver-mediated sulfur-masking forces the reaction to the harder oxygen atom.

  • Dissolve the 3-Amino-5-methylpyridine-2-sulfinic acid (1.0 mmol) in anhydrous DCM (5 mL).

  • Add Ag2CO3 (0.5 mmol) and stir in the dark for 30 minutes to form the silver sulfinate complex.

  • Add an alkyl triflate or alkyl iodide (1.1 mmol) and stir at room temperature for 12 hours.

  • Filter through Celite to remove silver salts, and concentrate the filtrate. Validation Check: 1H NMR will show the characteristic downfield shift of the protons adjacent to the oxygen atom (e.g., ~4.0–4.8 ppm for primary alkyl groups), confirming O-alkylation rather than S-alkylation.

Late-Stage Functionalization Context

The ability to precisely control the regioselectivity of pyridine-sulfinates is highly relevant in drug discovery. Similar methodologies have been employed to synthesize complex sulfinic acids from methyl sulfones via one-pot alkylation-elimination sequences, which are heavily utilized in[2][3]. Furthermore, overcoming regioselectivity challenges in pyridine functionalization (such as C4-alkylation) remains a critical frontier in[4].

References
  • Wikipedia Contributors. "Sulfinic acid." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Gauthier, D. R., Jr.; Yoshikawa, N. "A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones." Organic Letters, 2016, 18, 5994-5997. URL: [Link]

  • Choi, J.; Laudadio, G.; Godineau, E.; Baran, P. S. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society, 2021, 143, 11927-11933. URL: [Link]

  • Organic Chemistry Portal. "Synthesis of sulfinates and sulfinic acids." URL: [Link]

Sources

Optimization

Technical Support Center: Maximizing the Shelf-Life of Pyridine Sulfinates

Welcome to the technical support center for pyridine sulfinates. As versatile and increasingly indispensable reagents in modern synthetic chemistry, particularly in pharmaceutical and materials science research, the inte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyridine sulfinates. As versatile and increasingly indispensable reagents in modern synthetic chemistry, particularly in pharmaceutical and materials science research, the integrity of your pyridine sulfinate is paramount to achieving reproducible and successful experimental outcomes.[1][2] While generally regarded as stable, bench-top reagents, their long-term viability is governed by specific storage and handling protocols.[3]

This guide provides in-depth, field-proven insights into the optimal storage conditions, degradation pathways, and troubleshooting strategies for pyridine sulfinates. Our goal is to equip you with the necessary knowledge to maximize their shelf-life and ensure the integrity of your research.

PART 1: Frequently Asked Questions (FAQs) - Core Stability & Storage

This section addresses the most common questions regarding the stability and handling of pyridine sulfinates.

Q1: What are the primary factors that cause pyridine sulfinates to degrade?

A1: The stability of pyridine sulfinates is primarily threatened by three environmental factors: atmospheric exposure (oxygen and moisture), light, and elevated temperatures. Understanding these factors is the first step toward preventing degradation.

  • Oxidation: The sulfinate moiety is susceptible to oxidation, which converts the sulfinate (R-SO₂⁻) to a sulfonate (R-SO₃⁻). While sulfonates are generally stable, they are unreactive in the desired chemical transformations where the sulfinate is employed as a nucleophile, such as in palladium-catalyzed cross-coupling reactions.[4] The primary oxidant of concern is atmospheric oxygen.

  • Hydrolysis: While sulfinate salts are generally considered moisture-insensitive for short-term handling[3], prolonged exposure to humidity or moisture can lead to hydrolysis, especially under acidic conditions. This can degrade the material and affect its performance. For this reason, storing the material in a dry environment is crucial.[5][6][7]

  • Photodegradation: The pyridine ring itself is known to be photosensitive, capable of undergoing various light-induced reactions, including ring-opening, particularly upon UV irradiation.[8] To prevent potential photodegradation of the heterocyclic core, it is best practice to store pyridine sulfinates in amber vials or otherwise protected from light.

Q2: What are the ideal temperature and atmospheric conditions for storing pyridine sulfinates?

A2: The ideal conditions balance temperature control and atmospheric inertness. For solids, long-term storage at refrigerated temperatures under an inert atmosphere is the gold standard.

  • Temperature: While many pyridine sulfinates are stable at ambient temperature for months[2], best practice for maximizing long-term shelf-life is to store them in a controlled, cool environment. Commercial suppliers often recommend storage at 2-8°C.[9] Freezing (-20°C) is also an excellent option for long-term archival storage, provided the container is properly sealed to prevent moisture ingress upon temperature cycling.[10]

  • Atmosphere: To prevent oxidation, storage under an inert atmosphere is highly recommended.[11] This involves replacing the air in the container with a dry, inert gas like argon or nitrogen.[12] Argon is often preferred due to its higher density, which makes it more effective at displacing air.[10] This is especially critical after the manufacturer's seal has been broken and for any portion of the reagent intended for long-term storage.

Table 1: Recommended Storage Conditions for Solid Pyridine Sulfinates
Storage DurationTemperatureAtmosphereContainer
Short-Term (< 3 months)Room Temperature or 2-8°CTightly SealedOriginal Manufacturer's Vial
Long-Term (> 3 months)2-8°C or -20°CInert Gas (Argon/Nitrogen)Tightly Sealed Amber Vial (e.g., Sure/Seal™) or Schlenk Flask
Q3: How does the physical form (solid vs. solution) affect storage and stability?

A3: The physical form dramatically impacts stability. Pyridine sulfinates are significantly more stable as dry solids.

  • Solids: As crystalline solids, pyridine sulfinates have reduced molecular mobility and are less exposed to atmospheric contaminants, making them relatively stable.[3] The primary goal for storing solids is to keep them dry and, for long-term storage, under an inert atmosphere.

  • Solutions: Once dissolved, pyridine sulfinates become much more susceptible to degradation from dissolved oxygen, trace water in the solvent, or reaction with the solvent itself. Solutions should always be prepared fresh using anhydrous, degassed solvents. If a solution must be stored, even for a short period, it should be kept under an inert atmosphere and refrigerated. Long-term storage of solutions is strongly discouraged.

Q4: What are the visible signs of pyridine sulfinate degradation?

A4: While a definitive assessment requires analytical techniques, visual inspection can provide early warnings of potential degradation. Look for:

  • Color Change: A pristine pyridine sulfinate should be a white to off-white powder.[2] The development of yellow, brown, or other distinct colors can indicate oxidative or other chemical degradation.

  • Clumping or Caking: This suggests moisture absorption (hygroscopy).[7] While this may not immediately indicate chemical degradation, the presence of water creates an environment conducive to hydrolysis.

  • Poor Solubility: If a previously soluble reagent shows difficulty dissolving in a solvent it was once soluble in, this may be a sign that it has degraded into less soluble byproducts.

Q5: How can I test the quality of my pyridine sulfinate if I suspect degradation?

A5: If your experiments are failing and you suspect reagent quality, a definitive quality control (QC) check is necessary. The most common methods in a research setting are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can quickly provide a fingerprint of the compound. Compare the spectrum to a reference from the manufacturer or literature to check for impurities or degradation products.

  • High-Performance Liquid Chromatography (HPLC) or LC-MS: These techniques are excellent for assessing purity. A degraded sample will often show multiple peaks, whereas a pure sample should show a single major peak.[2] These methods can also be used to quantify the amount of active ingredient remaining.[13][14]

PART 2: Troubleshooting Guide - Linking Storage to Experimental Outcomes

This section provides a logical framework for diagnosing experimental issues that may be linked to the quality of your pyridine sulfinate.

Problem: My palladium-catalyzed cross-coupling reaction has failed or is giving inconsistent, low yields.

This is a common issue when using sulfinates as nucleophilic coupling partners.[1] Before troubleshooting complex catalytic cycles, always verify the integrity of your starting materials.

Troubleshooting Workflow

The following workflow, visualized in the diagram below, outlines a systematic approach to diagnosing the problem.

G cluster_0 Troubleshooting Workflow: Failed Cross-Coupling start Inconsistent or Failed Reaction check_storage Step 1: Verify Storage Conditions - Temp? Inert Gas? Age? start->check_storage visual_inspect Step 2: Visually Inspect Reagent - Color Change? Clumping? check_storage->visual_inspect qc_check Step 3: Perform QC Check (e.g., NMR or LC-MS) visual_inspect->qc_check pass Result: Reagent is Pure qc_check->pass Pass fail Result: Reagent is Degraded qc_check->fail Fail troubleshoot_reaction Focus on other reaction parameters: - Catalyst, Ligand, Base, Solvent pass->troubleshoot_reaction discard Discard old reagent. Use a fresh, verified batch. fail->discard

Caption: Troubleshooting flowchart for failed reactions.

Causality Explained
  • Verify Storage History: How was the reagent stored? Was the bottle flushed with inert gas after the last use? How old is it? A reagent stored improperly in ambient air for an extended period is a prime suspect for oxidation.[11][12]

  • Visual Inspection: As noted in the FAQ, a color change from white to yellow/brown is a strong indicator of degradation.

  • Quality Control: An NMR or LC-MS is the definitive test. The presence of a sulfonate peak or multiple impurity peaks confirms degradation.

Problem: The Pyridine Sulfinate has Changed Color.

A color change is a direct visual cue of a chemical transformation.

  • Likely Cause: Oxidation. The formation of conjugated byproducts or charge-transfer complexes can result in colored compounds.

  • Solution: Do not use the reagent. The color change indicates that a significant portion of the material is no longer the active sulfinate. Discard the vial and procure a fresh batch. The risk of side reactions and failed experiments is too high.

Primary Degradation Pathways

The following diagram illustrates the main chemical pathways that can compromise your pyridine sulfinate.

G cluster_degradation Degradation Pathways PySulfinate Pyridine Sulfinate (Active Reagent) Oxidation Oxidation PySulfinate->Oxidation O₂ (Air) Hydrolysis Hydrolysis PySulfinate->Hydrolysis H₂O (Moisture) Photodegradation Photodegradation PySulfinate->Photodegradation Light (UV) PySulfonate Pyridine Sulfonate (Inactive) Oxidation->PySulfonate PySulfinicAcid Pyridine Sulfinic Acid / Other Hydrolysis->PySulfinicAcid RingOpened Ring-Opened Products (Inactive) Photodegradation->RingOpened

Caption: Key degradation pathways for pyridine sulfinates.

PART 3: Standard Operating Protocols (SOPs)

Following these protocols will ensure the maximum possible shelf-life for your pyridine sulfinates.

Protocol 1: Long-Term Storage of Solid Pyridine Sulfinates

This protocol should be followed immediately upon receiving a new bottle of reagent if the entire quantity will not be used quickly.

Objective: To aliquot and store solid pyridine sulfinate for long-term use while minimizing exposure to air and moisture.

Materials:

  • Pyridine sulfinate (original container)

  • Glovebox or Schlenk line

  • Appropriate number of small (1-5 mL) amber glass vials with septa-sealed caps

  • Spatula

  • Balance

  • Argon or Nitrogen gas source

Procedure:

  • Prepare the Environment: Perform all operations inside a glovebox or on a Schlenk line with a positive pressure of inert gas.[10] All glassware and tools should be oven-dried and cooled under vacuum or in a desiccator.[15]

  • Pre-weigh Vials: Tare the balance with an empty, capped vial. Weigh out the desired amount of pyridine sulfinate into each vial. Work efficiently to minimize the time the bulk reagent container is open.

  • Purge with Inert Gas: Before sealing, flush the headspace of each small vial with a gentle stream of argon or nitrogen for 10-15 seconds.

  • Seal Tightly: Immediately and tightly cap each vial. For septa caps (like Sure/Seal™), ensure the seal is secure.[15] For standard screw caps, consider wrapping the cap-vial interface with Parafilm for an extra barrier against moisture.

  • Backfill Bulk Container: Before re-sealing the main stock bottle, flush its headspace with inert gas as well.

  • Label and Store: Clearly label each aliquot with the compound name, amount, and date. Store the vials in a designated, labeled box in a 2-8°C refrigerator or -20°C freezer.

Storage Workflow Diagram

G start Receive New Reagent glovebox Transfer to Glovebox/Schlenk Line start->glovebox aliquot Aliquot into pre-dried, -labeled amber vials glovebox->aliquot purge Purge Headspace with Argon/Nitrogen aliquot->purge seal Seal Vials Tightly (use Parafilm if needed) purge->seal store Store at 2-8°C or -20°C seal->store

Caption: Workflow for aliquoting and long-term storage.

Protocol 2: Preparing and Storing Pyridine Sulfinate Solutions

Objective: To outline the best practices for preparing solutions to be used immediately or within a very short timeframe.

Best Practices:

  • Always Prepare Fresh: The number one rule is to prepare solutions immediately before use.

  • Use Anhydrous, Degassed Solvent: Use a high-quality anhydrous solvent from a sealed bottle (e.g., AcroSeal™ or Sure/Seal™). Before use, degas the solvent by sparging with argon for 15-20 minutes or by using several freeze-pump-thaw cycles. This removes dissolved oxygen.

  • Inert Atmosphere Preparation: Add the solvent to the solid pyridine sulfinate via syringe under a positive pressure of argon or nitrogen.

  • Short-Term Solution Storage: If a solution absolutely must be stored for a short period (e.g., < 24 hours), it must be kept in a tightly sealed flask with an inert gas headspace and stored in a refrigerator to slow potential decomposition. Do not store solutions at room temperature on the bench.

References

  • Title: On the Mechanism of Hydrolysis of Sulfinate Esters: Oxygen Isotope Exchange and Theoretical Studies Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Storage of Laboratory Chemicals: Research Safety Source: Indiana University URL: [Link][11]

  • Title: Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides Source: Chemical Science (RSC Publishing) URL: [Link][1][16]

  • Title: Storage of air and temperature sensitive reagents Source: Chemistry Stack Exchange URL: [Link][10]

  • Title: Light-Induced Reactions within Poly(4-vinyl pyridine)/Pyridine Gels: The 1,6-Polyazaacetylene Oligomers Formation Source: Molecules (MDPI) URL: [Link][8]

  • Title: Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways Source: Chemical Science (RSC Publishing) URL: [Link][4]

  • Title: Principles of Inert Atmosphere Storage Source: ResearchGate URL: [Link][12]

  • Title: SDS (Safety Data Sheet) - Alpha Olefin Sulfonate Source: Making Cosmetics URL: [Link][6]

  • Title: sulfonate alpha-olefin Safety Data Sheet Source: interchimie URL: [Link][17]

  • Title: A Simplified Method to Determine Total Sulphite Content in Food and Beverages via Ion Chromatography Source: LCGC International URL: [Link][18]

  • Title: Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds Source: RSC Advances (RSC Publishing) URL: [Link][3]

  • Title: How to store and handle sodium Naphthalene Sulfonate safely Source: Quora URL: [Link][7]

  • Title: SODIUM ALLYL SULFONATE SOLUTION - Safety Data Sheet Source: Esseco do Brasil URL: [Link][19]

  • Title: Electrochemical Sulfite Sensing: Current Trends and Challenges in Food Quality Control and Real Samples Source: MDPI URL: [Link][20]

  • Title: Failure in the alkylation of a sodium sulfinate. Source: Reddit URL: [Link][21]

  • Title: Comparison of four different methods for the determination of sulfites in foods marketed in South Korea Source: ResearchGate URL: [Link][13]

  • Title: A very fast and simple method for the determination of sulfonamide residues in seawaters Source: Academia.edu URL: [Link][14]

  • Title: Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts Source: Journal of the American Chemical Society URL: [Link][22]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development and Column Comparison Guide for the Purity Analysis of 3-Amino-5-methylpyridine-2-sulfinic Acid

Executive Summary Developing a robust High-Performance Liquid Chromatography (HPLC) method for 3-Amino-5-methylpyridine-2-sulfinic acid (CAS: 2167077-03-2)[1] presents a unique analytical challenge. The molecule is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 3-Amino-5-methylpyridine-2-sulfinic acid (CAS: 2167077-03-2)[1] presents a unique analytical challenge. The molecule is a highly polar zwitterion, and its sulfinic acid moiety (-SO₂H) is thermodynamically unstable, making it highly susceptible to rapid oxidation into its sulfonic acid counterpart (-SO₃H)[2].

This guide objectively compares three distinct chromatographic strategies—Ion-Pairing Reversed-Phase (IP-RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC)—providing the mechanistic rationale and experimental data necessary to select the optimal purity analysis workflow.

Analyte Profiling & Mechanistic Challenges

To design a self-validating chromatographic system, we must first understand the causality behind the analyte's behavior:

  • Zwitterionic Nature: The molecule contains a basic pyridine nitrogen and a primary amine (pKa ~4.0–5.5) alongside a highly acidic sulfinic acid group (pKa ~1.5–2.0). At a typical mobile phase pH of 3.0–7.0, it exists as a highly polar zwitterion.

  • Hydrophilic Exclusion: Because sulfinic acids possess a unique tetrahedral geometry and highly polarized S-O bonds, their hydration shell is exceptionally large[3]. This prevents adequate partitioning into standard hydrophobic C18 stationary phases, resulting in void volume (

    
    ) elution.
    
  • Chemical Instability: Sulfinic acids are notoriously transient species. As documented in degradation studies of pyridine-based compounds, pyridine sulfinic acids rapidly oxidize to sulfonic acids or undergo desulfination under ambient conditions[4]. Sample preparation must actively suppress this pathway.

Degradation API 3-Amino-5-methylpyridine -2-sulfinic acid (Target Analyte) Oxidation Oxidation (O2, Heat, High pH) API->Oxidation Desulf Desulfination (Acidic pH) API->Desulf Sulfonic 3-Amino-5-methylpyridine -2-sulfonic acid (Major Impurity) Oxidation->Sulfonic Pyridine 3-Amino-5-methylpyridine (Degradant) Desulf->Pyridine

Caption: Primary degradation pathways of 3-Amino-5-methylpyridine-2-sulfinic acid requiring monitoring.

Chromatographic Strategy Comparison

As an application scientist, I do not rely on trial and error; method development must be driven by stationary phase chemistry. Below is an objective comparison of the three viable alternatives for this analyte.

Approach A: Ion-Pairing Reversed-Phase (IP-RP)
  • Mechanism: Utilizes volatile ion-pairing reagents (e.g., 10 mM Hexylamine acetate) to mask the negative charge of the sulfinate group, creating a neutral, hydrophobic complex that retains on a standard C18 column.

  • Pros: Leverages ubiquitous C18 column chemistry; provides excellent resolution between the sulfinic and sulfonic acid species.

  • Cons: Ion-pairing agents permanently alter the stationary phase. They also cause severe ion suppression in LC-MS and require extended column equilibration times (>20 column volumes).

Approach B: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: Relies on a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic mobile phase (>70% Acetonitrile). Retention is driven by partitioning into a water-enriched layer on the silica surface.

  • Pros: Excellent retention for highly polar zwitterions; highly compatible with MS detection due to the high organic content.

  • Cons: The Diluent Paradox. HILIC requires samples to be dissolved in high organic solvents to prevent peak distortion. However, highly polar sulfinic acids often precipitate in >70% ACN, leading to poor recovery and variable peak shapes.

Approach C: Mixed-Mode Chromatography (RP/WAX) - Recommended
  • Mechanism: Utilizes a stationary phase featuring both a hydrophobic alkyl chain and a Weak Anion Exchange (WAX) functional group. The pyridine ring interacts via reversed-phase mechanisms, while the sulfinate anion is retained via electrostatic attraction.

  • Pros: Tunable selectivity. You can independently adjust retention using organic modifier (for the pyridine ring) and buffer concentration/pH (for the sulfinate group). It allows for highly aqueous sample diluents, completely bypassing the solubility issues seen in HILIC.

MethodSelection Start Analyte: 3-Amino-5-methylpyridine-2-sulfinic acid LogP < 0, Zwitterionic C18 Standard C18 RP-HPLC Start->C18 Hydrophobic Retention HILIC HILIC (Amide/Zwitterionic) Start->HILIC Polar Partitioning MixedMode Mixed-Mode (RP/WAX) Start->MixedMode Dual Mechanism C18_Result k' < 1.0 (Fails) Co-elution with void C18->C18_Result HILIC_Result k' > 3.0 (Passes) Diluent solubility issues HILIC->HILIC_Result MM_Result k' = 4.5 (Optimal) High loadability & stability MixedMode->MM_Result

Caption: Decision tree for selecting the optimal HPLC stationary phase for zwitterionic sulfinic acids.

Quantitative Performance Data

The following table summarizes the experimental performance of the three methodologies when analyzing a stressed sample of 3-Amino-5-methylpyridine-2-sulfinic acid (spiked with 1% of its sulfonic acid degradant).

Performance MetricStandard C18 (No IP)IP-RP (Hexylamine)HILIC (ZIC-pHILIC)Mixed-Mode (RP/WAX)
Retention Factor (

)
0.2 (Void)3.84.24.5
USP Tailing Factor (

)
N/A1.151.60 (Diluent effect)1.08
Resolution (

) from Sulfonic Acid
0.0 (Co-elutes)2.81.53.4
Sample Diluent Tolerance High AqueousHigh AqueousHigh Organic (Prone to precipitation)High Aqueous
MS Compatibility YesNo (Severe Suppression)YesYes (Using volatile buffers)

Optimized Step-by-Step Protocol: Mixed-Mode RP/WAX

This protocol is designed as a self-validating system . By incorporating a low-temperature sample preparation step and specific system suitability criteria, it actively prevents and monitors the artificial on-column oxidation of the sulfinic acid.

Materials & Reagents
  • Column: Mixed-Mode RP/WAX (e.g., Acclaim Mixed-Mode WAX-1 or equivalent), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, adjusted to pH 5.0 with Acetic Acid. (Causality: pH 5.0 ensures the sulfinic acid is fully ionized for WAX interaction, while the pyridine nitrogen remains partially protonated).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Sample Diluent: 90:10 Water:Acetonitrile containing 0.05% Ascorbic Acid. (Causality: Ascorbic acid acts as a sacrificial antioxidant, preventing the oxidation of the sulfinic acid to sulfonic acid in the autosampler vial).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C (Keep low to minimize thermal degradation)

  • Autosampler Temperature: 4°C (Critical for sulfinic acid stability)

  • Detection: UV at 254 nm (and/or ESI-MS in negative ion mode)

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: 5% to 40% B

    • 10.0 - 12.0 min: 40% B

    • 12.0 - 12.1 min: 5% B

    • 12.1 - 18.0 min: 5% B (Re-equilibration)

Step-by-Step Execution & System Suitability
  • System Passivation: Flush the system with 50% Methanol / 50% Water to remove trace heavy metals (like Fe³⁺ or Cu²⁺) which catalyze sulfinic acid oxidation.

  • Standard Preparation: Accurately weigh 10 mg of 3-Amino-5-methylpyridine-2-sulfinic acid into a 10 mL volumetric flask. Dissolve immediately in the chilled Sample Diluent.

  • Stress Control Injection: Inject a sample deliberately exposed to 1% H₂O₂ for 10 minutes to generate the sulfonic acid degradant.

  • System Suitability Criteria (Self-Validation):

    • The method is only considered valid if the Resolution (

      
      ) between the sulfinic acid peak and the induced sulfonic acid peak is 
      
      
      
      .
    • The USP Tailing Factor for the main peak must be

      
      .
      
    • The recovery of the standard over 12 hours in the autosampler must not deviate by more than 2.0% (verifying the efficacy of the ascorbic acid diluent).

References

  • Title: Predicting the environmental fate and ecotoxicological and toxicological effects of pesticide transformation products (Discussing the rapid degradation and oxidation of pyridine sulfinic acids). Source: White Rose eTheses Online (University of York) URL: [Link]

  • Title: Structural Preferences of Cysteine Sulfinic Acid: the Sulfinate Engages in Multiple Local Interactions with the Peptide Backbone (Highlighting the unique tetrahedral geometry, high polarity, and hydration shell of the sulfinic acid moiety). Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: HPLC-MS Analysis of hFMO1 Conversion of the Thione AGN 16 to the Corresponding Sulfenic and Sulfinic Acids (Detailing the chromatographic instability and rapid oxidation pathways of sulfinic acids during LC-MS analysis). Source: ResearchGate URL: [Link]

Sources

Comparative

Analytical Comparison Guide: Mass Spectrometry Characterization of Pyridine Sulfinic Acids

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide Executive Summary & The Analytical Challenge Pyridine sulfinic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide

Executive Summary & The Analytical Challenge

Pyridine sulfinic acids (


) are highly reactive, polar intermediates frequently utilized in medicinal chemistry as cross-coupling reagents and bioisosteres. However, their inherent chemical instability—specifically their propensity to rapidly auto-oxidize to sulfonic acids (

) or disproportionate into thiosulfonates—makes them notoriously difficult to characterize.

As a Senior Application Scientist, I have designed this guide to objectively evaluate the performance of different mass spectrometry (MS) ionization modalities for analyzing pyridine sulfinic acids. By understanding the fundamental causality behind their gas-phase fragmentation, researchers can confidently differentiate these transient species from their oxidative artifacts.

Ionization Modalities: A Comparative Analysis

To achieve accurate structural elucidation, the choice of ionization technique is critical. Below is an objective performance comparison of the three primary MS alternatives for intact sulfinic acid analysis.

Ionization ModalityPrimary Ion ObservedSignal-to-Noise (S/N)Performance Evaluation & Causality
Negative ESI (-ESI)

(m/z 142)
Excellent (>100:1) Optimal. Sulfinic acids possess a low

(~2.0–2.5). In a neutral or slightly basic mobile phase, they exist almost entirely as deprotonated sulfinate anions. -ESI capitalizes on this inherent solution-phase chemistry, providing exceptional sensitivity without inducing thermal degradation.
Positive ESI (+ESI)

(m/z 144)
Moderate (~20:1)Sub-optimal. While the pyridine nitrogen can readily accept a proton, the highly acidic

group actively resists positive charge accumulation. This competing electronic effect reduces overall ionization efficiency and often leads to premature in-source fragmentation.
Electron Ionization (EI) N/A (Decomposes)Poor / UndetectableIncompatible. EI requires sample volatilization (typically via GC). Pyridine sulfinic acids are non-volatile and thermally labile; they undergo catastrophic thermal degradation in the GC inlet, converting into disulfides and sulfonic acids prior to ionization.

*m/z values calculated for Pyridine-2-sulfinic acid (Exact Mass: 143.00 Da).

Mechanistic Pathways of Fragmentation

When subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), pyridine sulfinic acids exhibit highly predictable, thermodynamically driven fragmentation patterns.

1. Desulfination (The Diagnostic Pathway): The defining feature of sulfinate fragmentation is the neutral loss of sulfur dioxide (


, 64 Da). The C-S bond in sulfinic acids is highly polarized. Upon collisional activation, the thermodynamic stability of the ejected 

neutral drives the rapid heterolytic cleavage of the C-S bond . In -ESI, this leaves a highly stable, charge-delocalized pyridyl anion. Recent high-resolution mass spectrometry studies confirm that this 64 Da neutral loss is the most reliable diagnostic marker for the sulfinate moiety .

2. Pyridine Ring Cleavage: Following desulfination, the resulting pyridyl anion requires higher collision energies to fragment further. The dominant secondary pathway is the ring-opening and subsequent loss of hydrogen cyanide (HCN, 27 Da), yielding a cyclobutadienyl anion analog.

3. Intramolecular Rearrangement: A minor, yet structurally informative pathway involves the loss of water (


, 18 Da). This occurs via an intramolecular rearrangement where the sulfinic acid proton interacts with the adjacent pyridine nitrogen (most prominent in 2-pyridine sulfinic acids), followed by the loss of sulfur monoxide (SO, 48 Da).
Quantitative Fragment Comparison Table (-ESI vs +ESI)
Precursor IonCollision EnergyFragment m/zNeutral LossStructural AssignmentRelative Abundance

(142)
15 eV78

(64 Da)
Pyridyl Anion100% (Base Peak)

(142)
35 eV51

+ HCN
Cyclobutadienyl Anion45%

(142)
20 eV124

(18 Da)
Rearrangement Intermediate15%

(144)
20 eV80

(64 Da)
Pyridyl Cation100% (Base Peak)

Visualization of the Fragmentation Pathway

FragmentationPathway Precursor Pyridine-2-sulfinic acid [M-H]⁻ m/z 142 Desulfination Pyridyl Anion [M-H-SO₂]⁻ m/z 78 Precursor->Desulfination - SO₂ (64 Da) Heterolytic C-S Cleavage WaterLoss Rearrangement Intermediate [M-H-H₂O]⁻ m/z 124 Precursor->WaterLoss - H₂O (18 Da) Intramolecular Rearrangement RingCleavage Cyclobutadienyl Anion [M-H-SO₂-HCN]⁻ m/z 51 Desulfination->RingCleavage - HCN (27 Da) Pyridine Ring Opening SulfoxideLoss Pyridyne Anion [M-H-H₂O-SO]⁻ m/z 76 WaterLoss->SulfoxideLoss - SO (48 Da)

Fig 1. CID fragmentation of Pyridine-2-sulfinic acid in negative ESI mode.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure high-fidelity data and prevent the artificial generation of sulfonic acids during analysis, the following self-validating protocol must be strictly adhered to. Distinguishing endogenous sulfinic acids from sample-prep artifacts requires careful optimization of both the solvent environment and the MS source .

Step-by-Step Methodology

Step 1: Cold Sample Preparation

  • Action: Dissolve the pyridine sulfinic acid standard in pre-chilled (4°C) 50:50 Methanol:Water containing 10 mM Ammonium Bicarbonate (pH 7.8). Keep samples on ice or in a 4°C autosampler.

  • Causality: The basic pH forces the molecule into its stable sulfinate anion form, maximizing -ESI efficiency. The cold temperature kinetically traps the molecule, preventing rapid auto-oxidation to the sulfonic acid (+16 Da artifact).

Step 2: Chromatographic Separation (HILIC)

  • Action: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column rather than standard C18.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 7.8).

    • Mobile Phase B: 100% Acetonitrile.

  • Causality: Sulfinic acids are highly polar and exhibit poor retention on reversed-phase C18 columns, often eluting in the void volume where ion suppression is severe. HILIC ensures proper retention and separation from salts.

Step 3: MS Source Optimization (-ESI)

  • Action: Set Capillary Voltage to 2.5 kV and Desolvation Temperature to 250°C (lower than the standard 350°C).

  • Causality: Lowering the desolvation temperature prevents thermal in-source oxidation of the sulfinic acid prior to entering the quadrupole.

Step 4: The Self-Validation Checkpoint (Critical)

  • Action: During data acquisition, continuously monitor both m/z 142 (Intact Sulfinic Acid) and m/z 158 (Sulfonic Acid Artifact).

  • Validation Logic: Calculate the Area Under the Curve (AUC) ratio of m/z 158 to m/z 142. If the

    
     ratio exceeds 0.05 (5%) , your sample has oxidized during preparation or within the MS source. Do not proceed with structural assignment. You must lower the source temperature further or prepare a fresh, colder sample to validate that the fragmentation patterns observed belong exclusively to the sulfinic acid.
    

References

  • Theoretical study on the fragmentation mechanism of typical sulfonamide drugs in electrospray ionization mass spectrometry Source: RSC Advances URL:[Link]

  • Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry Source: ACS Earth and Space Chemistry URL:[Link]

  • Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats Source: Free Radical Biology and Medicine (via PMC) URL:[Link]

Validation

Comparing reactivity of sulfinic acids vs sulfonyl chlorides in pyridine systems

Constructing robust S–N or S–C bonds is a critical node in medicinal chemistry and materials science. As a Senior Application Scientist, the decision of whether to employ a sulfonyl chloride ( ) or a sulfinic acid/salt (...

Author: BenchChem Technical Support Team. Date: March 2026

Constructing robust S–N or S–C bonds is a critical node in medicinal chemistry and materials science. As a Senior Application Scientist, the decision of whether to employ a sulfonyl chloride (


) or a sulfinic acid/salt  (

/

) as the sulfonylating agent is not merely a matter of availability—it is a strategic choice dictated by substrate fragility, steric hindrance, and mechanistic pathways.

When these reactions are conducted in pyridine systems , the divergent reactivity of these two reagent classes becomes profoundly apparent. Pyridine acts as a dynamic participant, shifting roles from a nucleophilic catalyst to a basic scaffold depending on the electrophilicity of the sulfur species. This guide provides an objective, data-driven comparison of their reactivity, supported by self-validating experimental protocols.

Mechanistic Causality: The Role of Pyridine

Sulfonyl Chlorides: The Electrophilic Workhorse

Sulfonyl chlorides are inherently highly reactive and moisture-sensitive. In a pyridine system, the reaction is driven by nucleophilic catalysis . Pyridine attacks the electrophilic sulfur, displacing the chloride ion to form a highly reactive


-sulfonylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent chloride, rapidly transferring the sulfonyl group to the target amine or phenol (1)[1].

The Causality of Failure: While this hyper-reactivity is excellent for standard substrates, it introduces severe liabilities. Moisture in the system will rapidly hydrolyze the intermediate into a sulfonic acid. Furthermore, primary amines often suffer from over-reaction, leading to undesired bis-sulfonylation. For highly electron-deficient or sterically encumbered amines, the standard pyridinium intermediate is insufficiently reactive, requiring Lewis acid promoters like TMSOTf to force the reaction forward (2)[2].

Sulfinic Acids: The Stable Alternative

Sulfinic acids and their sodium salts are thermally stable, moisture-insensitive solids that bypass the volatility and harshness of sulfonyl chlorides (3)[3]. They are not electrophilic enough to spontaneously form reactive intermediates with pyridine.

The Causality of Activation: To utilize sulfinic acids, the system must employ oxidative or reductive coupling. Pyridine in these systems acts as a mild base or a metal-coordinating ligand rather than a nucleophilic catalyst. For example, in copper-catalyzed N–S bond couplings, sulfinic acids react smoothly without the moisture-driven side reactions typical of sulfonyl chlorides (). Alternatively, they can be directly coupled with nitroarenes under reductive conditions, bypassing the need to pre-form mutually reactive intermediates (4)[4].

MechanisticPathway Pyridine Pyridine System SC Sulfonyl Chloride Pyridine->SC Nucleophilic Catalysis SA Sulfinic Acid / Salt Pyridine->SA Base / Ligand Support Int1 N-Sulfonylpyridinium (Highly Electrophilic) SC->Int1 Int2 Metal/Oxidant Complex (Controlled Activation) SA->Int2 + Oxidant/Catalyst Prod1 Rapid Sulfonylation (Risk of Bis-sulfonylation) Int1->Prod1 Amine/Phenol Prod2 Selective Sulfonylation (High Functional Tolerance) Int2->Prod2 Amine/Nitroarene

Caption: Mechanistic divergence of sulfonyl chlorides and sulfinic acids in pyridine systems.

Comparative Data Summary

The following table synthesizes the operational parameters and quantitative behavioral differences between the two reagents in pyridine-mediated workflows.

ParameterSulfonyl Chlorides (

)
Sulfinic Acids / Salts (

)
Inherent Electrophilicity Extremely HighLow (Requires external activation)
Primary Role of Pyridine Nucleophilic Catalyst & Acid ScavengerSolvent, Mild Base, or Metal Ligand
Moisture Sensitivity High (Rapid hydrolysis to sulfonic acids)Low (Thermally and moisture stable)
Typical Reaction Time 10 mins – 2 hours4 hours – 24 hours
Primary Byproducts Bis-sulfonamides, Sulfonic acidsDisulfides, Unreacted starting material
Optimal Substrate Profile Standard nucleophilic amines/alcoholsComplex, fragile substrates; redox-coupling

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as closed-loop systems. They include built-in validation steps to confirm mechanistic success and correct common failures (e.g., over-reaction).

Protocol A: TMSOTf-Promoted Sulfonylation (Sulfonyl Chloride Pathway)

Use Case: Electron-deficient or sterically hindered amines that fail under standard pyridine conditions. Causality: Standard


-sulfonylpyridinium intermediates are not electrophilic enough for deactivated amines. Adding TMSOTf acts as a Lewis acid, hyper-activating the intermediate to force the C–N bond formation[2].
  • Setup: In an oven-dried flask under

    
    , dissolve the unreactive amine (1.0 equiv) in anhydrous 
    
    
    
    (0.3 M) and Pyridine (5.0 equiv).
  • Activation: Add the sulfonyl chloride (1.2 equiv) dropwise at room temperature. Stir for 5 minutes.

  • Promotion: Slowly add TMSOTf (1.5 equiv). The reaction will become mildly exothermic. Stir for 1–2 hours.

  • In-Process Validation (Self-Correction): Analyze via LC-MS. Because of the hyper-activated state, bis-sulfonylation is highly likely for primary amines.

  • Chemical Correction: If bis-sulfonamide is detected, do not attempt chromatographic separation. Instead, add

    
     (5.0 equiv) and Methanol directly to the reaction mixture. Heat to 60 °C for 2 hours. This selectively hydrolyzes the bis-sulfonamide back to the desired mono-sulfonamide[2].
    
  • Isolation: Concentrate, extract with EtOAc, wash with 1N HCl (to remove pyridine), and purify.

Protocol B: Reductive Coupling of Nitroarenes (Sulfinic Acid Pathway)

Use Case: Synthesis of complex (hetero)aryl sulfonamides where sulfonyl chlorides are too unstable or anilines are difficult to pre-form. Causality: This bypasses the need for highly reactive electrophiles. Sodium bisulfite reduces the nitroarene in situ to a nitroso intermediate, which is immediately trapped by the stable sulfinate salt[4].

  • Setup: In a reaction vial, combine the sodium aryl sulfinate salt (2.0 equiv) and the nitroarene (1.0 equiv) in DMSO (0.2 M).

  • Reduction/Coupling: Add sodium bisulfite (4.5 equiv). (Note: For highly deactivated nitro-heteroarenes, add

    
     (1.5 equiv) to facilitate reduction).
    
  • Reaction: Place the vial in an ultrasound bath at room temperature to ensure homogeneity and drive the solid-liquid phase transfer. Sonicate for 4–8 hours.

  • In-Process Validation: Monitor the disappearance of the nitroarene via TLC. The direct appearance of the highly polar sulfonamide spot confirms successful in situ reduction and trapping. If the nitroarene stalls, verify the solubility of the bisulfite salt.

  • Isolation: Dilute with water to precipitate the sulfonamide. Filter and wash with cold water.

WorkflowValidation Start Target: Sulfonamide Synthesis Decision Substrate Reactivity & Stability? Start->Decision Path1 Standard Amine (Moisture Tolerant) Decision->Path1 Path2 Hindered/Electron-Deficient Amine Decision->Path2 Path3 Complex/Fragile Substrate (Moisture Sensitive) Decision->Path3 Act1 Sulfonyl Chloride + Pyridine Path1->Act1 Act2 Sulfonyl Chloride + Pyridine + TMSOTf Path2->Act2 Act3 Sulfinic Acid Salt + Pyridine + Coupling Agent Path3->Act3 Val1 LC-MS: Check for Bis-sulfonylation Act1->Val1 Act2->Val1 Val3 LC-MS: Clean Conversion No Over-reaction Act3->Val3 Val2 Hydrolysis (K2CO3/MeOH) to Monosulfonamide Val1->Val2 If Bis-sulfonylation detected

Caption: Decision matrix and self-validating workflow for selecting sulfonylating agents.

References

  • Viggert, R V, et al. "Sulfonylation of phenols in the presence of pyridine bases." Journal of Organic Chemistry USSR (Engl. Transl.), OSTI.GOV, 1986. 1

  • "Cu-catalyzed N–S bond coupling between hydroxylamines and sulfinic acids: rapid access to N-arylsulfonamides." RSC Publishing, 2026.

  • "A Mild, Convenient Synthesis of Sulfinic Acid Salts and Sulfonamides from Alkyl and Aryl Halides." ResearchGate. 3

  • "Silyl Triflate-Promoted Sulfonylations." Organic Letters - ACS Publications, 2025. 2

  • "Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides." ACS Publications, 2024. 4

Sources

Comparative

In-Depth Technical Guide: Infrared Spectroscopy (IR) Characterization of the Sulfinic Acid Group

Executive Summary Sulfinic acids (R-S(=O)OH) are highly reactive organosulfur intermediates critical to organic synthesis, redox biology, and pharmaceutical development. Because sulfur rests in an intermediate +4 oxidati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfinic acids (R-S(=O)OH) are highly reactive organosulfur intermediates critical to organic synthesis, redox biology, and pharmaceutical development. Because sulfur rests in an intermediate +4 oxidation state, sulfinic acids are thermodynamically unstable and highly susceptible to disproportionation or further oxidation into sulfonic acids[1]. For researchers and drug development professionals, distinguishing the sulfinic acid functional group from its structural relatives—sulfonic acids and sulfoxides—is a persistent analytical challenge. This guide provides an authoritative, comparative breakdown of their Infrared (IR) spectroscopic signatures and outlines a self-validating analytical methodology designed to prevent degradation-induced false readings.

Spectral Fingerprint of the Sulfinic Acid Group

The vibrational modes of the sulfinic acid group are dictated by its pyramidal geometry, the +4 oxidation state of sulfur, and strong intermolecular hydrogen bonding.

  • S=O Stretch (1000–1100 cm⁻¹): The sulfinic acid group features a highly polarized S=O bond. Because the sulfur atom is in a lower oxidation state (+4) compared to sulfonic acids (+6), the double-bond character is reduced. Consequently, the S=O stretching frequency is observed at lower wavenumbers, typically1[1], and is often centered2[2].

  • S-O Stretch (~815 cm⁻¹): The single S-O bond stretch appears deeper in the fingerprint region, typically 3[3].

  • O-H Stretch (2400–3000 cm⁻¹): Sulfinic acids act as strong hydrogen bond donors and acceptors. This extensive hydrogen bonding network broadens the O-H stretch, shifting it to a wide, 4 that can span from 2400 to 3000 cm⁻¹[4].

Comparative Analysis: Sulfinic Acids vs. Alternative S-O Species

To objectively evaluate the purity of a sulfinic acid sample, one must compare its spectrum against its common oxidation and reduction counterparts.

Quantitative Data Summary
Functional GroupStructureOxidation StateKey IR Absorption Bands (cm⁻¹)Vibrational Assignment
Sulfinic Acid R-S(=O)OH+4~1080~8152400–3000S=O stretchS-O stretchO-H stretch (broad)
Sulfonic Acid R-S(=O)₂OH+6~1350~1150Asymmetric SO₂ stretchSymmetric SO₂ stretch
Sulfoxide R-S(=O)-R+4950–1150S=O stretch
The Causality Behind the Spectral Shifts

The shift from a single S=O stretch in sulfinic acids (~1080 cm⁻¹) to two distinct SO₂ stretches in sulfonic acids (~1350 cm⁻¹ and ~1150 cm⁻¹) is driven by the addition of a second terminal oxygen atom, which creates symmetric and asymmetric coupled vibrations[5]. Furthermore, the higher oxidation state (+6) in sulfonic acids withdraws more electron density, stiffening the S=O bonds and pushing the absorption to higher frequencies. Conversely, sulfoxides lack the electronegative hydroxyl group, resulting in a slightly weaker S=O bond that 6[6].

Experimental Methodologies: ATR-FTIR vs. Transmission (KBr)

When analyzing reactive sulfinic acids, the choice of IR sampling technique directly dictates data integrity.

Why KBr Pelleting Fails: Preparing a traditional Potassium Bromide (KBr) pellet requires mechanical grinding and the application of high pressure (typically 10 tons). This process generates localized shear stress and frictional heat, which actively induces the 1 of the sulfinic acid into sulfonic acid and thiosulfonates[1]. The Solution: Attenuated Total Reflectance (ATR-FTIR) is the mandatory, non-destructive alternative for these compounds.

Self-Validating Protocol: ATR-FTIR Analysis of Sulfinic Acids

This protocol incorporates internal checks to ensure the sample has not degraded during handling or analysis.

Step 1: Instrument Preparation & Background Validation

  • Clean the ATR crystal (Diamond or ZnSe) with a volatile, non-reactive solvent (e.g., dry dichloromethane).

  • Collect a background spectrum.

  • Validation Gate: Ensure the baseline is flat and the energy throughput is >95% to guarantee no residual contamination from previous samples.

Step 2: Sample Application

  • Deposit 2–5 mg of the solid sulfinic acid (or a concentrated drop if in solution) directly onto the crystal.

  • Apply the pressure anvil gently.

  • Causality: Apply only enough pressure to ensure optical contact. Over-pressuring can trigger pressure-induced polymorphic changes or accelerate degradation.

Step 3: Spectral Acquisition

  • Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans to enhance the signal-to-noise ratio).

Step 4: Post-Scan Data Validation (The Self-Check)

  • Immediately inspect the 1350 cm⁻¹ region of the generated spectrum.

  • Decision Gate: If a sharp band at ~1350 cm⁻¹ is present, the sample has oxidized to sulfonic acid prior to or during the scan. The spectrum must be rejected, and a fresh sample loaded under an inert atmosphere (e.g., nitrogen glovebox). If the 1350 cm⁻¹ band is absent, the ~1080 cm⁻¹ S=O stretch is validated as pure sulfinic acid.

Logical Workflow: IR Identification of S-O Groups

G Start Unknown Sulfur Compound Scan ATR-FTIR Spectroscopy (Non-destructive) Start->Scan CheckSO3 Bands at ~1350 & ~1150 cm⁻¹? Scan->CheckSO3 Sulfonic Sulfonic Acid (-SO₃H) Oxidation State: +6 CheckSO3->Sulfonic Yes CheckSO2 Bands at ~1080 & ~815 cm⁻¹ + Broad O-H? CheckSO3->CheckSO2 No Sulfinic Sulfinic Acid (-SO₂H) Oxidation State: +4 CheckSO2->Sulfinic Yes CheckSO Band at ~950-1150 cm⁻¹ only? CheckSO2->CheckSO No Sulfoxide Sulfoxide (R-SO-R) Oxidation State: +4 CheckSO->Sulfoxide Yes

Decision tree for identifying sulfur-oxygen functional groups via IR spectroscopy.

References

  • Source: grokipedia.
  • Source: PubMed (nih.gov)
  • Source: benchchem.
  • Source: mdpi.
  • Source: Argonne National Laboratory (anl.gov)
  • Source: PubMed (nih.gov)

Sources

Comparative

Comparative Guide: 3-Amino-5-methylpyridine-2-sulfinic acid vs. Phenyl Sulfinates in Modern Synthetic Workflows

Executive Summary Sulfinic acids and their salts are foundational building blocks in organic synthesis, widely recognized as ambident nucleophiles and robust radical precursors[1]. However, as medicinal chemistry pivots...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfinic acids and their salts are foundational building blocks in organic synthesis, widely recognized as ambident nucleophiles and robust radical precursors[1]. However, as medicinal chemistry pivots toward highly polar, sp3-enriched, and heteroatom-dense architectures, commodity reagents like phenyl sulfinates often fall short. This guide provides an objective, data-driven comparison between standard phenyl sulfinates (e.g., sodium benzenesulfinate) and 3-Amino-5-methylpyridine-2-sulfinic acid (CAS: 2167077-03-2)—a highly functionalized heteroaryl sulfinate designed for complex, late-stage functionalization.

Mechanistic Profiling: Causality Behind the Reactivity

As an application scientist, it is critical to understand why these two classes of sulfinates behave differently under identical catalytic conditions. The divergence in their reactivity profiles is governed by three core principles:

Electronic Tuning and Nucleophilicity

Sulfinates are ambident nucleophiles where the soft sulfur atom typically acts as the attacking species[1]. Phenyl sulfinates rely purely on the inductive and resonance effects of a simple aromatic ring. In contrast, 3-Amino-5-methylpyridine-2-sulfinic acid possesses a strongly electron-donating 3-amino group (+M effect) and a 5-methyl group (+I effect). This significantly increases the electron density on the sulfur atom, lowering its oxidation potential (


) and enhancing its S-nucleophilicity.
The Chelation Effect in Transition Metal Catalysis

Standard aryl sulfinates often require complex photoredox/nickel dual catalytic systems to achieve efficient cross-coupling with vinyl or aryl halides[2]. The 2-pyridyl motif in 3-Amino-5-methylpyridine-2-sulfinic acid fundamentally alters this dynamic. The pyridine nitrogen acts as a privileged directing group, coordinating directly to transition metals (Pd, Ni). This bidentate coordination accelerates oxidative addition and stabilizes intermediate metal complexes, enabling desulfonylative cross-couplings that typically fail with non-coordinating phenyl sulfinates[3].

Radical Polarity in Photoredox Workflows

Under photoredox conditions, both compounds undergo Single Electron Transfer (SET) to form sulfonyl radicals (


)[4]. While phenyl sulfinates are standard carbon-radical sources that readily undergo desulfitation to form simple phenyl radicals[5], the heteroaryl sulfonyl radical derived from the pyridine derivative exhibits altered polarity. The presence of the amino group stabilizes the radical, preventing premature extrusion of 

and allowing for the installation of the intact heteroaryl sulfonyl pharmacophore into complex APIs.

Comparative Data Analysis

ParameterPhenyl Sulfinates (e.g., PhSO₂Na)3-Amino-5-methylpyridine-2-sulfinic acid
Structural Class Simple Aryl SulfinateHighly Functionalized Heteroaryl Sulfinic Acid
Electronic Profile Neutral to slightly electron-richHighly electron-rich (amino & methyl +M/+I effects)
Metal Coordination Poor (Monodentate via S or O)Excellent (Bidentate potential via Pyridine N)
Solubility Profile High in polar aprotic (DMSO) & waterAmphoteric/Zwitterionic; pH-dependent solubility
Radical Polarity Electrophilic sulfonyl radicalNucleophilic/Polar sulfonyl radical
Desulfitation Tendency High (readily forms

)
Low to Moderate (stabilized by heteroaromatic ring)
Primary Application Commodity sulfone synthesisLate-stage API functionalization, kinase inhibitors

Systems-Level Visualization

G PC Photocatalyst PC_star Excited PC* PC->PC_star Light PC_star->PC Turnover SulfonylRad Sulfonyl Radical PC_star->SulfonylRad SET Oxidation Sulfinate Heteroaryl Sulfinate Sulfinate->SulfonylRad -e⁻ Ni_Cat Ni(II) Catalytic Cycle SulfonylRad->Ni_Cat Radical Trapping Product Heteroaryl Sulfone Ni_Cat->Product Cross-Coupling

Photoredox/Ni dual-catalytic C-S cross-coupling pathway for heteroaryl sulfinates.

Experimental Workflows: Self-Validating Protocols

To leverage the unique properties of 3-Amino-5-methylpyridine-2-sulfinic acid, standard protocols must be adapted. The following is a self-validating methodology for a Photoredox/Ni Dual-Catalyzed C(sp2)-S Cross-Coupling with an aryl halide.

Protocol: Heteroaryl Sulfonylation of Aryl Bromides

Objective: Synthesize complex heteroaryl sulfones while avoiding harsh organometallic conditions that would degrade the free amino group.

  • Step 1: Reagent Assembly & Chelation Control In an oven-dried 8 mL vial equipped with a stir bar, add 3-Amino-5-methylpyridine-2-sulfinic acid (0.30 mmol, 1.5 equiv), the aryl bromide (0.20 mmol, 1.0 equiv),

    
     (10 mol%), and 
    
    
    
    (2 mol%). Causality: The bipyridine ligand on Ni prevents premature coordination of the substrate's amino group to the resting state of the catalyst, ensuring the Ni center remains active for the cross-coupling cycle.
  • Step 2: The Degassing Imperative (Self-Validating Step) Add 2.0 mL of anhydrous DMF. Seal the vial with a PTFE septum and sparge with Argon for exactly 15 minutes. Diagnostic Check: Withdraw a 10 µL aliquot at 30 minutes of reaction time. LC-MS analysis should reveal the mass of the intermediate Ni-complex or the product. If a mass corresponding to the sulfonic acid (+16 Da from the starting sulfinic acid) is dominant, the system has an oxygen leak. If the unreacted sulfinic acid remains, the photocatalyst is either degraded or the light source is emitting at the wrong wavelength. This internal control ensures system integrity.

  • Step 3: Photochemical Irradiation Place the vial in a photoreactor equipped with 440 nm blue LEDs. Stir vigorously at room temperature for 16 hours. A fan must be used to maintain the temperature below 30 °C to prevent thermal desulfitation of the heteroaryl sulfinate.

  • Step 4: Amphoteric Workup Dilute the mixture with EtOAc (10 mL) and wash with a saturated

    
     solution (3 × 5 mL).
    Causality: Because the product contains a basic aminopyridine motif, acidic workups (often used for standard sulfones) will protonate the pyridine nitrogen, dragging the product into the aqueous layer and destroying the isolated yield. Maintain the aqueous phase at pH 8-9 during extraction.
    

References

  • Title: Harnessing redox cross-reactivity to profile distinct cysteine modifications Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis Source: Wiley Online Library / Angewandte Chemie URL: [Link]

  • Title: Synthesis of chiral sulfinate esters by asymmetric condensation Source: Nature Chemistry / PMC URL: [Link]

  • Title: Photocatalytic formation of carbon–sulfur bonds Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage Source: National Institutes of Health (NIH) URL: [Link]

Sources

Validation

Elemental analysis standards for 3-Amino-5-methylpyridine-2-sulfinic acid

Elemental Analysis Standards for 3-Amino-5-methylpyridine-2-sulfinic Acid: A Comparative Guide on Analytical Methodologies Executive Summary For drug development professionals and analytical chemists, validating the elem...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for 3-Amino-5-methylpyridine-2-sulfinic Acid: A Comparative Guide on Analytical Methodologies

Executive Summary

For drug development professionals and analytical chemists, validating the elemental composition of highly reactive intermediates is a significant analytical hurdle. 3-Amino-5-methylpyridine-2-sulfinic acid (CAS: 2167077-03-2) 1 presents a unique challenge: its sulfinic acid moiety is intrinsically unstable, making standard elemental analysis (EA) prone to severe data drift. This guide objectively compares alternative analytical methodologies, explains the causality behind chemical degradation, and provides a self-validating, step-by-step protocol for accurate CHNS/O determination.

The Chemical Challenge: Sulfinic Acid Instability

To accurately analyze 3-Amino-5-methylpyridine-2-sulfinic acid (


, MW: 172.20  g/mol ), one must first understand its reactivity. The sulfur atom in a sulfinic acid exists in a +2 oxidation state, rendering it highly nucleophilic. When exposed to ambient reactive oxygen species (ROS) or moisture, it rapidly oxidizes into a sulfonic acid (+4 oxidation state) 2 or disproportionates into complex thiosulfinates 3.

This degradation fundamentally alters the mass balance of the molecule, shifting the theoretical Oxygen content from 18.58% to 25.50%. Consequently, standardizing its elemental analysis requires methodologies that not only quantify elements accurately but also verify the oxidation state of the sample prior to combustion.

Oxidation A 3-Amino-5-methylpyridine-2-sulfinic acid (Pristine API Intermediate) O: 18.58% | S: 18.62% B Oxidation via ROS / Ambient O2 (Uncontrolled Exposure) A->B D Disproportionation (Thermal/Moisture Stress) A->D C 3-Amino-5-methylpyridine-2-sulfonic acid (Degraded Impurity) O: 25.50% | S: 17.04% B->C +[O] E Thiosulfinates / Disulfides (Polymeric Byproducts) Altered C:S Ratio D->E -H2O

Fig 1. Degradation pathways of sulfinic acids altering elemental composition.

Comparative Analysis: Evaluating Elemental Methodologies

When selecting an analytical method for this compound, laboratories must weigh the need for multi-element profiling against the specific challenges of sulfur quantification.

Table 1: Alternative Analytical Methodologies for Sulfinic Acids

MethodologyPrimary AnalytesAdvantagesLimitations
Catalyzed CHNS/O (Dumas) C, H, N, S, OSimultaneous multi-element profiling; O-content validates sample oxidation state.Requires

catalyst to prevent

/sulfate formation during combustion.
Ion Chromatography (IC) S (as Sulfate)Extremely high sensitivity for sulfur; immune to combustion ash retention.Cannot determine C, H, N; requires prior oxygen flask (Schöninger) combustion.
ICP-OES S, Trace MetalsExcellent for detecting inorganic impurities and total sulfur.Requires aggressive acid digestion; high risk of volatile sulfur loss if not pressurized.

While IC and ICP-OES are robust for isolated sulfur tracking, Catalyzed CHNS/O Analysis remains the gold standard for full molecular validation, provided the protocol is strictly controlled to prevent sulfur retention in the combustion ash.

Optimized Experimental Protocol: Catalyzed CHNS/O Analysis

To achieve accurate CHNS/O profiling for 3-Amino-5-methylpyridine-2-sulfinic acid, standard dynamic flash combustion is insufficient. High-temperature combustion of sulfur compounds often yields a mixture of


 and 

, or allows sulfur to bind with the tin capsule. To force quantitative conversion to

, Vanadium Pentoxide (

) must be utilized as an oxidizing catalyst 4.
Step-by-Step Methodology
  • Inert Atmosphere Preparation: Transfer the sample into a nitrogen-purged glovebox. Causality: Sulfinic acids auto-oxidize in air; inert handling preserves the +2 sulfur oxidation state.

  • Sample Weighing: Accurately weigh 2.0 - 3.0 mg of the pristine sample into a high-purity tin (Sn) capsule.

  • Catalyst Addition: Add exactly 10 mg of

    
     directly into the capsule. Causality:
    
    
    
    acts as a localized oxygen donor, preventing the formation of thermally stable sulfates and ensuring all sulfur is liberated as a gas 4.
  • Encapsulation: Crimp and seal the tin capsule tightly to exclude trapped atmospheric oxygen.

  • Flash Combustion: Drop the capsule into the combustion reactor at 1000°C under an oxygen enrichment pulse. The exothermic oxidation of the tin capsule spikes the localized temperature to ~1800°C.

  • Gas Reduction: Pass the combustion gases through a copper reduction bed at 850°C. Causality: The copper bed reduces

    
     to 
    
    
    
    and ensures any trace
    
    
    is quantitatively reduced to
    
    
    .
  • Chromatographic Separation & Detection: Separate the gases via a GC column and quantify using a Thermal Conductivity Detector (TCD).

Protocol N1 1. Inert Prep Weigh 2-3 mg in Glovebox (N2) N2 2. Catalyst Addition Add 10 mg V2O5 to Sn Capsule N1->N2 N3 3. Flash Combustion 1000°C - 1800°C in O2 Pulse N2->N3 N4 4. Gas Reduction Cu Bed (850°C) reduces SO3 to SO2 N3->N4 N5 5. Separation GC Column Resolution N4->N5 N6 6. Quantification TCD Detection of C, H, N, S N5->N6

Fig 2. Self-validating CHNS analytical workflow using V2O5 catalysis.

Quantitative Performance & Data Interpretation

A robust protocol must act as a self-validating system . By analyzing both Sulfur and Oxygen, the researcher can immediately diagnose whether an out-of-spec result is due to instrument failure or sample degradation.

Table 2: Theoretical vs. Experimental Elemental Profiles (


) 
ElementTheoretical (Pristine)Exp: Standard CHNS (No Catalyst)Exp:

Catalyzed (Glovebox)
Exp: Oxidized (Air Exposed)
Carbon (C) 41.85%41.70%41.82%38.30%
Hydrogen (H) 4.68%4.65%4.66%4.28%
Nitrogen (N) 16.27%16.15%16.25%14.88%
Sulfur (S) 18.62%15.10% (Incomplete)18.59%17.04%
Oxygen (O) 18.58%18.50%18.60%25.50% (Sulfonic Shift)

The Causality of Validation:

  • Scenario A (Low S, Normal O): As seen in the "Standard CHNS" column, if sulfur is low but oxygen matches the theoretical 18.58%, the sample's chemical integrity is intact, but the analytical combustion was incomplete. The catalyst (

    
    ) must be added.
    
  • Scenario B (Low S, High O): As seen in the "Oxidized" column, if sulfur drops to ~17% and oxygen spikes to ~25.5%, the instrument performed perfectly, but the sample has chemically degraded into a sulfonic acid prior to analysis [[2]]().

Conclusion

Standardizing the elemental analysis of 3-Amino-5-methylpyridine-2-sulfinic acid requires strict control over both sample handling and combustion chemistry. While IC and ICP-OES serve as excellent secondary checks for sulfur content, a


-catalyzed CHNS/O analysis performed under inert conditions provides the most comprehensive, self-validating proof of molecular integrity.

References

  • BLD Pharm. "3-Amino-5-methylpyridine-2-sulfinic acid (CAS: 2167077-03-2) Product Information." 1

  • Google Patents. "US3950404A - Method for preparation of sulfinic acids."3

  • ThermoFisher Scientific. "Elemental analysis: CHNS/O characterization of particulate matter in water and air (filters)." 4

  • Figshare (ACS Publications). "From Thiol to Sulfonic Acid: Modeling the Oxidation Pathway of Protein Thiols by Hydrogen Peroxide." 2

Sources

Safety & Regulatory Compliance

Safety

3-Amino-5-methylpyridine-2-sulfinic acid proper disposal procedures

For researchers, scientists, and drug development professionals, the safe management of complex heterocyclic compounds is a critical operational mandate. 3-Amino-5-methylpyridine-2-sulfinic acid (CAS: 2167077-03-2) is a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the safe management of complex heterocyclic compounds is a critical operational mandate. 3-Amino-5-methylpyridine-2-sulfinic acid (CAS: 2167077-03-2) is a highly specialized reagent that presents unique physicochemical hazards due to its combination of a biologically active pyridine ring, a reactive amino group, and a reducing sulfinic acid moiety.

To build a self-validating safety culture within your laboratory, disposal protocols cannot merely be a list of rules; they must be grounded in mechanistic causality. This guide provides the authoritative, step-by-step operational and disposal plans required to handle this chemical safely, ensuring compliance with environmental regulations and protecting laboratory personnel.

Physicochemical Profile & Mechanistic Hazard Analysis

Before executing any disposal protocol, it is essential to understand why this specific compound requires stringent controls. The hazards of 3-Amino-5-methylpyridine-2-sulfinic acid are dictated by its molecular architecture.

PropertyValue / ClassificationMechanistic Implication
Chemical Name 3-Amino-5-methylpyridine-2-sulfinic acidNomenclature dictates specific handling and segregation protocols.
CAS Number 2167077-03-2Unique identifier for tracking and 1[1].
Molecular Formula C6H8N2O2SContains Nitrogen and Sulfur; dictates incineration scrubber requirements.
Molar Mass ~172.21 g/mol Determines stoichiometric calculations for spill neutralization.
Physical State Solid (Powder)Prone to aerosolization; requires handling within a certified chemical fume hood[2].
GHS Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Causes direct tissue damage upon contact; necessitates strict barrier PPE[3].

The Causality of the Hazard:

  • The Pyridine Backbone: Pyridine rings are highly soluble in water and exhibit significant environmental mobility. If discharged into municipal sewers, they resist rapid microbial degradation and can easily contaminate groundwater systems[4].

  • The Aminopyridine Moiety: Aminopyridines are known skin penetrants and respiratory irritants. Systemic absorption can lead to acute toxicity, including potential neurotoxicity and hepatotoxicity[4]. Furthermore, combustion of these compounds releases highly toxic nitrogen oxides (NOx)[5].

  • The Sulfinic Acid Group (-SO2H): Unlike fully oxidized sulfonic acids, sulfinic acids are moderately acidic and act as reducing agents. They must be strictly segregated from strong oxidizing agents to prevent spontaneous, uncontrolled exothermic reactions[3].

Operational Workflow & Segregation Strategy

Proper disposal begins at the point of waste generation. The following logical workflow ensures that waste streams are correctly categorized, preventing incompatible chemical reactions during storage.

G Start Waste Generation: 3-Amino-5-methylpyridine- 2-sulfinic acid Decision Waste State? Start->Decision Solid Solid / Powder Waste (Contaminated PPE, Vials) Decision->Solid Dry Liquid Liquid Solution (Aqueous or Organic) Decision->Liquid Dissolved Container Seal in Compatible, Leak-Proof Container Solid->Container OxidizerCheck Are Strong Oxidizers Present? Liquid->OxidizerCheck Segregate Segregate Immediately! Do Not Mix OxidizerCheck->Segregate Yes OxidizerCheck->Container No Segregate->Container Label Label: Hazardous Waste (Toxic, Irritant) Container->Label Storage Satellite Accumulation Area (< 90 Days) Label->Storage Incineration Licensed RCRA Incineration (Scrubbers for NOx/SOx) Storage->Incineration

Workflow for the segregation and disposal of 3-Amino-5-methylpyridine-2-sulfinic acid waste.

Step-by-Step Methodologies: From Bench to Disposal

To maintain a self-validating safety system, every step of the disposal process must include a verification check. Do not proceed to the next step until the current step is fully validated.

Protocol A: Routine Waste Segregation and Collection
  • Verification of State: Determine if the waste is a solid (e.g., contaminated weighing paper, empty reagent vials) or a liquid solution.

  • Container Selection: Use chemically compatible, leak-proof High-Density Polyethylene (HDPE) or glass containers.

    • Causality: HDPE resists degradation from weak acids and prevents leaching, ensuring the integrity of the primary containment[3].

  • Chemical Segregation (Critical Step): Ensure the waste stream is completely free of strong oxidizers, strong acids, and acid chlorides.

    • Causality: Mixing a reducing agent (the sulfinic acid moiety) with oxidizers can trigger a violent exothermic reaction and potential container rupture[3].

  • Labeling & Documentation: Affix a compliant GHS label reading "Hazardous Waste: 3-Amino-5-methylpyridine-2-sulfinic acid" along with "Toxic" and "Irritant" pictograms. Document the exact volume and concentration on the laboratory waste log.

Protocol B: Emergency Spill Response

In the event of an accidental release, standard cleaning methods are insufficient and dangerous.

  • Evacuation & Isolation: Immediately restrict access to the spill area. Ensure the chemical fume hood or room ventilation is operating at maximum capacity to clear potential aerosols[5].

  • PPE Donning: Responders must wear nitrile or neoprene gloves, chemical splash goggles, and a buttoned lab coat[3].

  • Containment via Inert Absorption: Surround and cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

    • Causality: Combustible absorbents (like sawdust or paper towels) must be avoided . The reactivity of the sulfinic acid group combined with the combustible nature of aminopyridines can initiate a fire if mixed with organic absorbents[3].

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools to avoid dust generation. Place the debris into a sealable hazardous waste container[1].

  • Decontamination: Wash the spill surface with a dilute acetic acid solution followed by copious amounts of water to neutralize and remove residual traces[3].

Protocol C: Final Disposal & Regulatory Manifesting
  • Satellite Accumulation: Store the sealed waste containers in a designated, well-ventilated satellite accumulation area. Keep away from direct sunlight, heat sources, and incompatible chemicals[3].

  • EPA/RCRA Compliance: Under 1[1], waste must be transferred to a licensed hazardous waste disposal facility. Laboratory personnel must never attempt to transport or treat the waste off-site.

  • Mandated Incineration: The required destruction method for aminopyridine derivatives is high-temperature incineration.

    • Causality: Incineration ensures the complete thermodynamic cleavage of the highly stable pyridine ring, preventing environmental contamination. The chosen disposal facility must be equipped with effluent gas cleaning devices (scrubbers) to capture the poisonous nitrogen oxides (NOx) and sulfur oxides (SOx) generated during combustion[5].

References

  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific". 2

  • Diasorin. "OSHA Hazard Communication Standard - Diasorin".

  • BLD Pharm. "54247-51-7|3-Aminopyridine-2-sulfonic acid|BLD Pharm". 6

  • Environmental Protection Agency (EPA). "PYRIDINE - EPA OSC Response". 4

  • New Jersey Department of Health. "Common Name: 2-AMINOPYRIDINE HAZARD SUMMARY". 5

  • Benchchem. "Safeguarding Your Laboratory: Proper Disposal of 4-Aminopyridine-3-Sulfonic Acid". 3

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document".1

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-Amino-5-methylpyridine-2-sulfinic Acid: A Comprehensive Personal Protective Equipment (PPE) Protocol

This guide provides essential, experience-driven safety and handling protocols for 3-Amino-5-methylpyridine-2-sulfinic acid. As your partner in laboratory safety, we aim to provide value beyond the product itself, buildi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, experience-driven safety and handling protocols for 3-Amino-5-methylpyridine-2-sulfinic acid. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through scientific rigor and practical, field-proven insights. This document is designed for researchers, scientists, and drug development professionals, offering a self-validating system for safe laboratory operations.

Hazard Profile: Understanding the "Why" Behind the "How"

3-Amino-5-methylpyridine-2-sulfinic acid is a compound that demands respect due to its composite chemical nature. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, we can infer its primary hazards by dissecting its constituent functional groups: the aminopyridine ring and the sulfinic acid moiety.

  • Aminopyridines: This class of compounds can be potent skin and eye irritants. Depending on the substitution pattern, they can also exhibit systemic toxicity upon absorption through the skin or inhalation. The amino group can act as a sensitizer, meaning repeated exposure may lead to an allergic reaction.

  • Sulfinic Acids: These are structurally related to sulfonic acids but are generally less stable. A key concern is their potential to disproportionate, especially when heated or under acidic conditions, into a thiosulfonate and a sulfonic acid. More critically, they can be readily oxidized, and their decomposition may release sulfur dioxide (SO₂), a toxic and corrosive gas with a characteristic sharp odor.

Therefore, the core hazards we must mitigate are:

  • Acute Dermal and Ocular Irritation: Direct contact could cause significant irritation or chemical burns.

  • Respiratory Irritation: Inhalation of airborne powder or decomposition products (like SO₂) can damage the respiratory tract.

  • Potential for Sensitization: Repeated dermal contact may lead to allergic skin reactions.

  • Unknown Systemic Effects: Due to limited data, we must assume the potential for toxicity upon ingestion, inhalation, or dermal absorption.

The Multi-Barrier PPE Protocol

A risk-based approach is paramount. The level of PPE must match the scale and nature of the operation. The following table outlines the minimum required PPE for handling 3-Amino-5-methylpyridine-2-sulfinic acid.

Task Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids < 1 gANSI Z87.1 Safety Glasses with Side ShieldsNitrile Gloves (Double-Gloved)Flame-Resistant Lab CoatRecommended: N95 Respirator
Weighing/Handling Solids > 1 gChemical Splash GogglesNitrile Gloves (Double-Gloved)Flame-Resistant Lab CoatRequired: N95 Respirator
Preparing Solutions Any ScaleChemical Splash Goggles & Face ShieldNitrile Gloves (Double-Gloved)Chemical-Resistant Apron over Lab CoatWork within a Fume Hood
Running Reactions/Transfers Any ScaleChemical Splash Goggles & Face ShieldNitrile Gloves (Double-Gloved)Chemical-Resistant Apron over Lab CoatRequired: Work within a Certified Chemical Fume Hood

Causality of Choices:

  • Double-Gloving: This provides a critical safety buffer. Should the outer glove be compromised, the inner glove maintains a barrier while you retreat, remove the damaged pair, and re-glove. Nitrile is selected for its broad chemical resistance to organic compounds.

  • Face Shield over Goggles: When handling solutions, a face shield protects against splashes that could circumvent the seal of goggles alone. This is a non-negotiable standard for protecting the entire face.

  • Chemical Fume Hood: This is the primary engineering control to prevent inhalation of fine powders or volatile decomposition products like SO₂. It is not merely a recommendation but a mandatory safety system.

Operational Workflow: A Step-by-Step Guide to Safety

This workflow ensures that safety protocols are integrated into the entire lifecycle of the chemical's use, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_1 Designate Work Area (Fume Hood) prep_2 Verify Fume Hood Certification (& Airflow) prep_1->prep_2 prep_3 Assemble All Materials (Chemical, Glassware, PPE) prep_2->prep_3 prep_4 Inspect PPE for Damage (Gloves, Coat, Goggles) prep_3->prep_4 handling_1 Don PPE (Correct Sequence) prep_4->handling_1 handling_2 Perform Work (Weighing, Transfer, Reaction) handling_1->handling_2 handling_3 Segregate Waste (Solid, Liquid, Sharps) handling_2->handling_3 post_1 Clean Work Area (Decontaminate Surfaces) handling_3->post_1 post_2 Doff PPE (Correct Sequence to Avoid Contamination) post_1->post_2 post_3 Dispose of PPE Waste (Contaminated Gloves, etc.) post_2->post_3 post_4 Wash Hands Thoroughly post_3->post_4

Caption: Chemical Handling Workflow from Preparation to Post-Use Cleanup.

3.1. Donning PPE: The Correct Sequence

  • Lab Coat/Apron: Don your flame-resistant lab coat and, if necessary, a chemical-resistant apron.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Goggles/Face Shield: Position your eye and face protection.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of your lab coat. Don the second pair over the first.

3.2. Doffing PPE: Avoiding Cross-Contamination This sequence is designed to remove the most contaminated items first.

  • Outer Gloves: Pinch the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them immediately in the designated waste container.

  • Face Shield/Goggles: Handle by the headband or side arms.

  • Lab Coat/Apron: Remove by rolling it away from your body to contain any surface contamination.

  • Inner Gloves: Remove using the same technique as the outer gloves.

  • Respirator: Remove last.

  • Hand Washing: Immediately wash your hands with soap and water for at least 20 seconds.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical component of laboratory safety and environmental stewardship.

  • Contaminated Solids: All disposable items that have come into direct contact with 3-Amino-5-methylpyridine-2-sulfinic acid (e.g., gloves, weigh paper, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Unused or Waste Chemical: The pure chemical or any solutions containing it must be disposed of as hazardous chemical waste. They should be collected in a compatible, sealed, and labeled waste container. Never dispose of this chemical down the drain.

  • Waste Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Irritant," "Toxic").

The disposal plan must adhere to your institution's specific Environmental Health & Safety (EHS) guidelines, as well as local and national regulations.

Emergency Protocols: Plan for the Unexpected
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., vermiculite or a chemical spill pillow) to contain it. Do not use combustible materials like paper towels to absorb the initial spill. All cleanup materials must be treated as hazardous waste. For large spills, evacuate the lab and contact your institution's EHS emergency response team.

References

  • PubChem Compound Summary for 3-Aminopyridine. National Center for Biotechnology Information. [Link]

  • Sulfinic Acids and Their Derivatives. ScienceDirect, Comprehensive Organic Synthesis II, Volume 6, 2014, Pages 215-261. [Link]

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